molecular formula C14H15N5O5S3 B1239554 Desfuroylceftiofur

Desfuroylceftiofur

货号: B1239554
分子量: 429.5 g/mol
InChI 键: OITCOWCNESRWSM-GHXIOONMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desfuroylceftiofur, also known as this compound, is a useful research compound. Its molecular formula is C14H15N5O5S3 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C14H15N5O5S3

分子量

429.5 g/mol

IUPAC 名称

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1

InChI 键

OITCOWCNESRWSM-GHXIOONMSA-N

手性 SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O

规范 SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O

同义词

desfuroylceftiofur

产品来源

United States

Foundational & Exploratory

Desfuroylceftiofur chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfuroylceftiofur is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic used extensively in veterinary medicine.[1] Following administration, ceftiofur undergoes rapid metabolism, primarily in the liver and kidneys, where the thioester bond is cleaved by esterases to form this compound.[2][3] This metabolite retains the crucial β-lactam ring structure responsible for its potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[4][5] This technical guide provides an in-depth overview of the chemical structure, properties, metabolic pathways, and analytical methodologies for this compound.

Chemical Structure and Properties

This compound is a complex molecule featuring a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, and an aminothiazole side chain.[1]

Chemical Identifiers
IdentifierValue
IUPAC Name (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[6]
CAS Number 120882-22-6[6]
Molecular Formula C₁₄H₁₅N₅O₅S₃[6]
SMILES CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O[6]
InChI InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1[6]
Physicochemical Properties
PropertyValue
Molecular Weight 429.5 g/mol [6]
Exact Mass 429.02353212 Da[6]
Solubility Soluble in DMSO, slightly soluble in Methanol.[7]
XLogP3 -1[6]

Metabolic Pathway of Ceftiofur to this compound

Ceftiofur is rapidly transformed into its active metabolite, this compound, through enzymatic action. This metabolite can then form conjugates with various endogenous molecules.

Metabolic Pathway of Ceftiofur Ceftiofur Ceftiofur This compound This compound Ceftiofur->this compound Esterases (Liver, Kidney) Furoic_Acid Furoic_Acid Ceftiofur->Furoic_Acid Hydrolysis Conjugates Conjugates This compound->Conjugates Conjugation with Cysteine, Glutathione, etc.

Metabolic conversion of ceftiofur.

Mechanism of Action

As a β-lactam antibiotic, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.[3]

Mechanism of Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan catalyzes Lysis Cell Lysis PBP->Lysis inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall forms This compound This compound This compound->PBP binds to and inactivates

Inhibition of bacterial cell wall synthesis.

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies and regulatory monitoring. Due to its instability, this compound is often derivatized to the more stable this compound acetamide (DCA) for analysis.[8]

General Workflow for Analysis in Biological Samples

Experimental Workflow start Sample Collection (Tissue, Plasma, etc.) homogenization Homogenization start->homogenization extraction Extraction homogenization->extraction reduction Reduction (with DTE or DTT) extraction->reduction alkylation Alkylation (with Iodoacetamide) reduction->alkylation cleanup Solid-Phase Extraction (SPE) Cleanup alkylation->cleanup analysis LC-MS/MS Analysis cleanup->analysis

Analytical workflow for this compound.

Detailed Protocol for LC-MS/MS Analysis of this compound Acetamide

This protocol is a composite of methodologies described in the literature for the analysis of this compound in animal tissues.[4][9][10]

1. Sample Preparation:

  • Homogenization: Homogenize 1-2 g of tissue in a suitable buffer.

  • Extraction: Extract the homogenate with a phosphate buffer and an organic solvent (e.g., acetonitrile). Centrifuge to separate the layers.[4]

  • Reduction: To the aqueous layer, add a solution of dithiothreitol (DTE) or dithioerythritol (DTT) to cleave disulfide bonds of this compound conjugates. Incubate at 50°C for 15 minutes.[4][9] This step liberates the free thiol group of this compound.

  • Alkylation: Add a solution of iodoacetamide and incubate in the dark for 30 minutes. This reaction forms the stable this compound acetamide (DCA).[4][9]

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with methanol followed by water.[4][9]

  • Load the reaction mixture onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the DCA with methanol or a mixture of methanol and acetonitrile.[9]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[9]

3. LC-MS/MS Parameters:

The following are typical parameters and may require optimization for specific instruments.

ParameterTypical Conditions
LC System Waters Acquity UPLC or equivalent[1]
Mass Spectrometer Triple quadrupole mass spectrometer[1]
Column Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[1]
Mobile Phase A 0.005% (v/v) formic acid in water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 300 µL/min[1]
Injection Volume 5 µL[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[10]

Gradient Elution Program:

A suitable gradient program should be developed to ensure the separation of this compound acetamide from matrix components. An example of a starting gradient could be 90% Mobile Phase A and 10% Mobile Phase B, with a gradual increase in the proportion of Mobile Phase B over the course of the run.[11]

Conclusion

This compound is a critical molecule in the study of the efficacy and safety of the veterinary antibiotic ceftiofur. A thorough understanding of its chemical properties, metabolic fate, and mechanism of action is essential for researchers and drug development professionals. The analytical methods outlined in this guide, particularly the LC-MS/MS protocol for the quantification of its stable derivative, provide a robust framework for the accurate determination of ceftiofur residues in various biological matrices.

References

A Technical Guide to the Synthesis and Purification of Desfuroylceftiofur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of Desfuroylceftiofur, the primary and microbiologically active metabolite of the veterinary cephalosporin antibiotic, Ceftiofur. Following administration, ceftiofur is rapidly metabolized to this compound, which retains the essential β-lactam ring responsible for its antibacterial activity.[1] This document outlines a laboratory-scale preparative method based on the controlled alkaline hydrolysis of Ceftiofur sodium, followed by purification protocols. The information is intended to support research and development activities in the field of veterinary antimicrobial therapy.

Chemical Transformation and Properties

This compound is synthesized by the cleavage of the thioester bond of Ceftiofur, which releases the furoic acid moiety. This transformation can be achieved through controlled alkaline hydrolysis.

Chemical Properties of this compound

PropertyValue
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Number 120882-22-6[2]
Molecular Formula C₁₄H₁₅N₅O₅S₃[2]
Molecular Weight 429.49 g/mol
Appearance Off-white to tan solid

Synthesis of this compound via Controlled Alkaline Hydrolysis

The primary method for the laboratory preparation of this compound is the controlled alkaline hydrolysis of Ceftiofur sodium.[3] This process selectively cleaves the thioester bond while preserving the core β-lactam structure.

Experimental Protocol:

Materials:

  • Ceftiofur Sodium

  • Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric Acid (HCl) solution (e.g., 0.1 M) for neutralization

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Dissolution: Dissolve a known quantity of Ceftiofur sodium in deionized water in a reaction vessel to a specific concentration. The vessel should be placed on a stir plate.

  • pH Adjustment: While stirring, slowly add the sodium hydroxide solution to raise the pH of the solution to the desired alkaline level. The optimal pH for controlled hydrolysis should be determined empirically but is expected to be in the mildly alkaline range.

  • Reaction: Maintain the reaction at a controlled temperature (e.g., room temperature) and monitor the progress of the hydrolysis. The reaction time will depend on the pH and temperature.

  • Neutralization: Once the hydrolysis is complete, carefully neutralize the reaction mixture by adding the hydrochloric acid solution dropwise until a neutral pH is reached.

  • Quenching: The reaction can be quenched by flash-freezing the sample in liquid nitrogen to prevent further degradation.

Note: this compound is known to be unstable. Therefore, subsequent purification should be carried out promptly.

Purification of this compound

Due to its instability, the purification of this compound requires careful handling. The two primary methods for purification are preparative High-Performance Liquid Chromatography (HPLC) and crystallization.

Experimental Protocol: Preparative HPLC

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Sample Preparation: The neutralized reaction mixture from the synthesis step should be filtered through a 0.22 µm filter to remove any particulate matter.

  • Chromatographic Separation: Inject the filtered solution onto the preparative HPLC system. A gradient elution is typically used to separate this compound from unreacted Ceftiofur, furoic acid, and other byproducts. An example gradient is to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Fraction Collection: Monitor the eluent using the UV detector and collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Combine the collected fractions and remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure and at a low temperature.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain purified this compound as a solid.

Experimental Protocol: Crystallization

Crystallization can be an effective final purification step. The choice of solvent system is critical and needs to be determined experimentally.

Materials:

  • Purified this compound from preparative HPLC

  • A suitable solvent system (e.g., a mixture of a solvent in which this compound is soluble and an anti-solvent in which it is poorly soluble)

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent with gentle warming if necessary.

  • Induce Crystallization: Slowly add an anti-solvent to the solution until it becomes slightly turbid. Alternatively, allow the solvent to evaporate slowly from the solution in a loosely covered container.

  • Crystal Growth: Allow the solution to stand undisturbed at a controlled temperature (e.g., 4°C) to promote crystal growth.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum.

Quantitative Data Summary

The following table summarizes typical analytical performance parameters for the quantification of this compound (as its acetamide derivative for stability) in biological matrices. While not direct measures of preparative synthesis yield, they indicate the efficiency of related analytical procedures.

ParameterTypical Value
Linearity Range 0.1 - 100 µg/mL
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-assay Variability 0.7 to 4.5%
Inter-assay Variability 3.6 to 8.8%
Average Recovery 99%

Visualizations

Chemical Transformation of Ceftiofur to this compound

Chemical Transformation of Ceftiofur Ceftiofur Ceftiofur This compound This compound Ceftiofur->this compound Alkaline Hydrolysis Furoic_Acid Furoic Acid Ceftiofur->Furoic_Acid Alkaline Hydrolysis

Caption: Controlled alkaline hydrolysis of Ceftiofur yields this compound and Furoic Acid.

Experimental Workflow for Synthesis and Purification of this compound

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Start Ceftiofur Sodium Solution Hydrolysis Controlled Alkaline Hydrolysis Start->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Prep_HPLC Preparative HPLC Neutralization->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Crystallization Crystallization (Optional) Lyophilization->Crystallization Final_Product Purified this compound Lyophilization->Final_Product Crystallization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

References

In Vitro Activity of Desfuroylceftiofur Against Veterinary Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin, is a widely utilized antibiotic in veterinary medicine for the treatment of bacterial infections in various animal species. Upon administration, ceftiofur is rapidly metabolized to its primary active metabolite, desfuroylceftiofur (DXNL).[1] This metabolite, which retains the core β-lactam ring structure, is responsible for the majority of the antimicrobial activity observed in vivo.[2] Therefore, understanding the in vitro susceptibility of veterinary pathogens to this compound is crucial for predicting clinical efficacy and establishing relevant breakpoints for antimicrobial susceptibility testing.

This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of clinically significant veterinary pathogens. It includes a summary of available Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for susceptibility testing, and a visual representation of the experimental workflow.

Data Presentation: In Vitro Susceptibility of Veterinary Pathogens to this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive and Gram-negative veterinary pathogens. The data has been compiled from published research. It is important to note that the in vitro activity of this compound can differ from that of its parent compound, ceftiofur, particularly against certain Gram-positive bacteria.[3][4]

Pathogen SpeciesIsolate Origin/TypeNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Gram-Negative Bacteria
Actinobacillus pleuropneumoniaeVeterinary Isolates539 (combined)N/AN/AMICs within 1 serial dilution of ceftiofur[3][4]
Pasteurella spp.Veterinary Isolates539 (combined)N/AN/AMICs within 1 serial dilution of ceftiofur[3][4]
Haemophilus somnusVeterinary Isolates539 (combined)N/AN/AMICs within 1 serial dilution of ceftiofur[3][4]
Salmonella spp.Veterinary Isolates539 (combined)N/AN/AMICs within 1 serial dilution of ceftiofur[3][4]
Escherichia coliVeterinary Isolates539 (combined)N/AN/AMICs within 1 serial dilution of ceftiofur[3][4]
Gram-Positive Bacteria
StaphylococciVeterinary IsolatesN/AN/A4.0 - 8.0N/A[3][4]
Streptococcus suisVeterinary IsolatesN/AN/AWithin 1 dilution of ceftiofurIndividual strains 2-3 dilutions greater than ceftiofur[3][4]
Bovine and Equine StreptococciVeterinary IsolatesN/AN/A0.03N/A[3][4]

N/A: Data not available in the reviewed sources. Note: For many Gram-negative organisms, the MIC values for this compound and ceftiofur are considered equivalent, with values typically falling within one serial dilution of each other.[3][4]

Experimental Protocols

The determination of in vitro susceptibility of veterinary pathogens to this compound is predominantly performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)

This protocol outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against veterinary bacterial isolates.

1. Preparation of Antimicrobial Stock Solution:

  • A stock solution of this compound is prepared by dissolving the pure powder in a suitable solvent to a known concentration.

  • The stock solution is sterilized by filtration through a 0.22 µm membrane filter.

  • Aliquots of the sterile stock solution are stored at an appropriate temperature (e.g., -70°C) until use.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, several well-isolated colonies of the test bacterium are selected.

  • The colonies are suspended in a sterile liquid medium (e.g., Mueller-Hinton Broth or saline) to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Microtiter Plates:

  • A 96-well microtiter plate is used for the assay.

  • A serial two-fold dilution of the this compound stock solution is prepared directly in the wells using cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of decreasing antimicrobial concentrations.

  • A growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing broth only) are included on each plate.

4. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • The microtiter plates are sealed or covered and incubated at 35 ± 2°C for 16-20 hours under ambient atmospheric conditions. For fastidious organisms, specific incubation conditions (e.g., increased CO₂) may be required as per CLSI guidelines.

5. Interpretation of Results:

  • Following incubation, the microtiter plates are examined for visible bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

6. Quality Control:

  • Reference strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) are tested concurrently to ensure the accuracy and reproducibility of the results.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks and workflows relevant to the in vitro testing of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase bacterial_culture Bacterial Isolate (Pure Culture) mcfarland Inoculum Standardization (0.5 McFarland) bacterial_culture->mcfarland dilution Inoculum Dilution (to ~5x10^5 CFU/mL) mcfarland->dilution plate_inoculation Inoculation of 96-Well Microtiter Plate dilution->plate_inoculation antimicrobial_prep This compound Stock Solution & Serial Dilutions antimicrobial_prep->plate_inoculation incubation Incubation (35°C for 16-20h) plate_inoculation->incubation read_results Visual Inspection for Turbidity incubation->read_results determine_mic MIC Determination (Lowest concentration with no growth) read_results->determine_mic qc Quality Control Check (Reference Strains) determine_mic->qc

Experimental Workflow for MIC Determination.

signaling_pathway cluster_drug Drug Administration & Metabolism cluster_action Mechanism of Action ceftiofur Ceftiofur (Administered Drug) metabolism Rapid Metabolism (in vivo) ceftiofur->metabolism This compound This compound (Active Metabolite) metabolism->this compound pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall This compound->pbp Binds to inhibition Inhibition of PBP Activity pbp->inhibition cell_wall_synthesis Disruption of Peptidoglycan Synthesis inhibition->cell_wall_synthesis lysis Bacterial Cell Lysis cell_wall_synthesis->lysis

Metabolism and Mechanism of Action.

References

Pharmacokinetics and metabolism of Desfuroylceftiofur in cattle

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Desfuroylceftiofur in Cattle

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is a cornerstone therapeutic agent in veterinary medicine for the treatment of bacterial infections in cattle, including bovine respiratory disease, foot rot, and metritis.[1] Administered as a hydrochloride salt or a crystalline-free acid, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Upon administration, ceftiofur is rapidly metabolized to its primary microbiologically active metabolite, this compound (DFC).[1][2] Understanding the pharmacokinetics and metabolism of DFC is crucial for optimizing dosage regimens to ensure therapeutic efficacy while minimizing the risk of antimicrobial resistance. This guide provides a detailed overview of the metabolic pathways, pharmacokinetic parameters, and experimental protocols related to this compound in cattle.

Metabolism of Ceftiofur to this compound

Following parenteral administration, the thioester bond of ceftiofur is rapidly cleaved by esterases, primarily in the kidney and liver, to form this compound (DFC) and a furoic acid moiety.[3][4] DFC, which retains the intact β-lactam ring, is the principal active metabolite responsible for the antibacterial effect of the drug.[2][5]

Once formed, DFC is highly reactive and binds to macromolecules, particularly plasma proteins (>90%).[3][6] It also forms disulfide conjugates with endogenous thiol-containing molecules such as cysteine and glutathione.[3][4] These conjugates, like this compound cysteine disulfide (DCCD), can be considered a reservoir for the active drug.[3][7] The metabolism of DFC-glutathione to DFC-cysteine has been observed to be faster in the kidney than in the liver.[3] The major metabolite found in tissues is this compound cysteine disulfide (DCCD), which is considered a suitable surrogate marker residue for ceftiofur in bovine kidney.[8]

Metabolism cluster_0 Initial Metabolism cluster_1 Further Conjugation and Binding Ceftiofur Ceftiofur DFC This compound (DFC) (Active Metabolite) Ceftiofur->DFC Esterase Cleavage (Kidney, Liver) FuroicAcid Furoic Acid Ceftiofur->FuroicAcid Esterase Cleavage DCCD This compound Cysteine Disulfide (DCCD) DFC->DCCD Disulfide Exchange with Cysteine DCG This compound Glutathione Disulfide DFC->DCG Conjugation with Glutathione ProteinBinding Protein Conjugates (>90%) DFC->ProteinBinding Reversible Binding DCG->DCCD Metabolism

Metabolic pathway of ceftiofur in cattle.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by its rapid formation, extensive protein binding, and a moderately long elimination half-life, which supports once-daily dosing for certain formulations.[1] The specific parameters can vary depending on the ceftiofur formulation administered (e.g., sodium salt vs. crystalline-free acid), the route of administration, and the age of the animal.[9] All ceftiofur-related metabolites containing the intact β-lactam ring are typically measured together as a single entity, often referred to as ceftiofur-free acid equivalents (CFAE) or by quantifying the stable derivative this compound acetamide (DCA).[1][10]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound (measured as DCA or CFAE) in cattle following the administration of different ceftiofur formulations.

Table 1: Pharmacokinetic Parameters of this compound after Intramuscular (IM) Administration of Ceftiofur Sodium (2.2 mg/kg) in Calves.

ParameterHealthy CalvesEndotoxemic CalvesReference
Cmax (µg/mL) 2.85-[11]
Tmax (hr) 0.57-[11]
AUC₀-∞ (µg·hr/mL) --
t½ (hr) -32.56[2][11]
Bioavailability (F) 96.25%-[11]

Table 2: Comparative Pharmacokinetics of this compound after IM vs. Subcutaneous (SC) Administration of Ceftiofur Sodium (2.2 mg/kg) in Beef Cattle.

ParameterIntramuscular (IM)Subcutaneous (SC)Reference
Cmax (µg/mL) 13.9 ± 3.5513.6 ± 3.85[12]
Tmax (hr) 0.67 - 2.00.67 - 3.0[12]
AUC₀-LOQ (µg·hr/mL) 108 ± 35.0105 ± 29.8[12]
t½ (hr) --

Table 3: Pharmacokinetic Parameters of this compound in Calves of Different Ages Following a Single IM Injection of Ceftiofur Sodium (2.2 mg/kg).

AgeAUC (µg·hr/mL)Cmax (µg/mL)t½ (hr)Reference
7 Days Significantly largerSimilar across ages-[9]
1 Month Significantly largerSimilar across ages-[9]
3 Months SmallerSimilar across ages-[9]
6 Months SmallerSimilar across ages-[9]
9 Months SmallerSimilar across ages-[9]

Note: Younger calves (7 days and 1 month) exhibit a larger Area Under the Curve (AUC), suggesting that plasma concentrations are maintained for a longer period compared to older calves. This may be due to the maturation of metabolic and excretion processes.[9]

Experimental Protocols

The determination of this compound pharmacokinetics in cattle involves a standardized workflow from animal handling to analytical quantification.

Pharmacokinetic Study Protocol
  • Animal Selection and Acclimation: Healthy, drug-naïve cattle of a specific age and weight class are typically used.[13] Animals are housed in appropriate conditions and allowed an acclimation period of at least 7 days before the study.[13]

  • Drug Administration: A single dose of a ceftiofur formulation is administered, commonly via the intramuscular (IM) or subcutaneous (SC) route.[12][13] For crossover study designs, a washout period of at least 15 days is recommended between treatments.[13]

  • Blood Sample Collection: Blood samples (5-10 mL) are collected from the jugular vein into heparinized tubes at predetermined time points.[9][13] A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours).[13]

  • Plasma Processing and Storage: Collected blood samples are immediately placed on ice and then centrifuged (e.g., at 3,000 g for 10 minutes) to separate the plasma.[2][13] The plasma is then transferred to clean tubes and stored frozen at -20°C or below until analysis.[13]

Analytical Methodology: Quantification by HPLC

Due to the instability of this compound and its presence as various conjugates, a derivatization step is required to convert all active residues into a single, stable compound, this compound acetamide (DCA), for accurate quantification by High-Performance Liquid Chromatography (HPLC).[10][14][15]

  • Sample Preparation and Derivatization:

    • Cleavage: A reducing agent, such as dithioerythritol (DTE), is added to a buffered plasma sample to cleave the disulfide bonds of DFC conjugates, releasing free DFC.[5][14][16] The mixture is typically incubated at an elevated temperature (e.g., 50°C) for a short period.[13][16]

    • Derivatization: Iodoacetamide is then added to the sample. This alkylating agent reacts with the free thiol group of DFC to form the stable derivative, this compound acetamide (DCA).[5][10][16]

  • Sample Clean-up:

    • Protein Precipitation: Proteins in the plasma sample are precipitated, often with an acid, and removed by centrifugation.[10]

    • Solid-Phase Extraction (SPE): The resulting supernatant may be further purified using SPE cartridges (e.g., C18) to remove interfering matrix components.[5][8][17]

  • HPLC Analysis:

    • Injection: A small aliquot of the final prepared sample is injected into the HPLC system.[10]

    • Separation: A C18 reverse-phase column is commonly used to separate DCA from other components in the sample.[1][16]

    • Detection: The concentration of DCA is measured using a UV detector, typically at a wavelength of 265 nm or 266 nm.[1][2][16] More sensitive methods may employ liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8]

Workflow cluster_PK Pharmacokinetic Study cluster_Analysis Analytical Workflow (HPLC) Admin Drug Administration (IM or SC in Cattle) Blood Serial Blood Collection (Jugular Vein) Admin->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma Storage Frozen Storage (≤ -20°C) Plasma->Storage Deriv Derivatization to DCA Storage->Deriv Sample Thawing Cleanup Sample Clean-up (Protein Precipitation / SPE) Deriv->Cleanup HPLC HPLC-UV Analysis (Quantification of DCA) Cleanup->HPLC Data Pharmacokinetic Modeling HPLC->Data

Experimental workflow for a bovine pharmacokinetic study.

Conclusion

The pharmacokinetics of this compound in cattle are well-characterized, involving rapid metabolic conversion from the parent drug, ceftiofur, extensive binding to plasma proteins, and further conjugation to endogenous molecules. The analytical methods for its quantification are robust, relying on a critical derivatization step to form this compound acetamide, which allows for the accurate measurement of all active residues. The data gathered from these studies are essential for establishing effective dosing regimens that ensure therapeutic concentrations are achieved and maintained, thereby promoting animal health and safeguarding the food supply.

References

Desfuroylceftiofur: A Comprehensive Technical Guide to the Primary Metabolite of Ceftiofur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine, owes much of its therapeutic efficacy to its rapid and extensive metabolism into the active metabolite, desfuroylceftiofur (DFC). This technical guide provides an in-depth exploration of DFC, covering its formation, chemical properties, and biological activity. Detailed experimental protocols for its quantification and a summary of its pharmacokinetic profile in key veterinary species are presented. Furthermore, this guide elucidates the molecular signaling pathways modulated by ceftiofur and, by extension, its active metabolite, offering a comprehensive resource for researchers and professionals in drug development and veterinary science.

Introduction

Ceftiofur is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its clinical utility in treating respiratory and other bacterial infections in livestock is well-established. Upon administration, ceftiofur undergoes rapid metabolism, with a systemic half-life often less than 10 minutes.[1] The primary and most significant transformation is the cleavage of its thioester bond, yielding the microbiologically active metabolite, this compound, and furoic acid.[1] DFC retains the intact β-lactam ring, which is fundamental to its antibacterial action, making it the principal contributor to the in vivo antimicrobial effect of the parent drug.[1]

Formation and Chemical Structure of this compound

The formation of this compound from ceftiofur is a rapid enzymatic process. The thioester bond in the ceftiofur molecule is cleaved, resulting in the formation of DFC. This reaction is a critical step in the activation of the drug within the animal's body.

Chemical Identifiers for this compound:

IdentifierValue
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(mercaptomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2]
CAS Number 120882-22-6[2]
Molecular Formula C₁₄H₁₅N₅O₅S₃[2]
Molecular Weight 429.49 g/mol [3]

This compound is characterized by a β-lactam ring fused to a dihydrothiazine ring, which is the core structure of cephalosporins, and an aminothiazole side chain.[2][4]

Biological Activity and Mechanism of Action

Like all β-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[4] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer. DFC acylates the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), preventing the final cross-linking step of peptidoglycan synthesis. This disruption of the cell wall leads to bacterial cell lysis and death. DFC exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria of veterinary importance.[3]

Beyond its direct antimicrobial effects, ceftiofur has been shown to possess immunomodulatory properties by inhibiting pro-inflammatory signaling pathways.[1] Specifically, ceftiofur can impair the secretion of pro-inflammatory cytokines by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5]

Quantitative Data: Pharmacokinetics of Ceftiofur and Metabolites

The pharmacokinetic parameters of ceftiofur and its metabolites are typically measured as total ceftiofur-related residues containing an intact β-lactam ring, often reported as this compound acetamide (DCA) or ceftiofur free acid equivalents (CFAE).

Table 1: Pharmacokinetic Parameters of Ceftiofur and Metabolites in Cattle (as DCA/CFAE)

FormulationDoseRouteCmax (µg/mL)Tmax (h)AUC₀₋LOQ (µg·h/mL)t₁/₂ (h)Reference
Ceftiofur Sodium2.2 mg/kgIM13.9 ± 3.550.67 - 2.0108 ± 35.049.2 ± 8.55 (t>0.2)[6]
Ceftiofur Sodium2.2 mg/kgSC13.6 ± 3.850.67 - 3.0105 ± 29.847.0 ± 9.40 (t>0.2)[6]
Ceftiofur Crystalline-Free Acid (CCFA)6.6 mg/kgSC3.2312 (12-48)-60.6 (43.5-83.4)[7]
Ceftiofur Sodium2.2 mg/kgSC5.621 (1-2)-18.1 (16.7-39.7)[7]

Table 2: Pharmacokinetic Parameters of Ceftiofur and Metabolites in Pigs (as DCA/CFAE)

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋LOQ (µg·h/mL)t₁/₂ (h)Reference
Ceftiofur Sodium315.8 ± 3.400.4 - 4169 ± 45.485.3 ± 10.6 (t>0.2)[8]
Ceftiofur Hydrochloride311.8 ± 1.671 - 4216 ± 28.077.2 ± 10.7 (t>0.2)[8]
Ceftiofur Sodium528.3 ± 4.450.33 - 2302 ± 54.478.9 ± 9.65 (t>0.2)[8]
Ceftiofur Hydrochloride529.7 ± 6.720.66 - 2382 ± 89.894.2 ± 8.64 (t>0.2)[8]

Table 3: Pharmacokinetic Parameters of Ceftiofur and Metabolites in Horses (as DCA/CFAE)

FormulationDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC₀→∞ (µg·h/mL)t₁/₂ (h)Reference
Ceftiofur Sodium5IV--86.4 ± 8.55.82 ± 1.00[9]
Ceftiofur Sodium5SC13 ± 1.90.75 ± 0.491 ± 225.55 ± 0.81[9]
Ceftiofur Crystalline-Free Acid6.6SC2.52 ± 0.3511.33 ± 1.63139.53 ± 22.6339.7 ± 14.7[9]
Ceftiofur Sodium2.2IM4.46 ± 0.931.25 ± 0.46--[10]

Experimental Protocols

Quantification of Ceftiofur and Metabolites by HPLC

This protocol describes a common method for the analysis of ceftiofur and its this compound-related metabolites in plasma. The method involves a derivatization step to convert all active metabolites to a single, stable compound, this compound acetamide (DCA), followed by solid-phase extraction (SPE) and HPLC analysis.

Materials:

  • Plasma samples

  • Ceftiofur and Cefotaxime (internal standard) reference standards

  • Methanol

  • Dithioerythritol (DTE)

  • Borate buffer

  • Iodoacetamide buffer

  • 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile

  • Solid-Phase Extraction (SPE) cartridges

  • 5% Glacial acetic acid in methanol

Procedure:

  • Standard Preparation: Prepare stock solutions of Ceftiofur and Cefotaxime (100 µg/mL) in methanol. Prepare working standards by diluting the stock solutions. Spike blank plasma with working standards to create calibration standards (e.g., 0.1 to 100 µg/mL) and quality control (QC) samples.[4]

  • Sample Preparation: Thaw frozen plasma samples and vortex.[4]

  • Derivatization:

    • To a known volume of plasma, add 7 mL of 0.4% dithioerythritol in borate buffer.[11]

    • Incubate in a 50°C water bath for 15 minutes.[11]

    • Cool to room temperature and add 1.5 mL of iodoacetamide buffer.[11]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE column according to the manufacturer's instructions.

    • Pass the derivatized sample solution through the SPE column.[11]

    • Wash the column to remove interferences.

    • Elute the analytes with 5% glacial acetic acid in methanol.[11]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen gas.[11]

    • Reconstitute the residue in a known volume (e.g., 200 µL) of mobile phase.[11]

  • HPLC Analysis:

    • Inject an aliquot (e.g., 50 µL) of the reconstituted sample into the HPLC system.[11]

    • Column: C18 reverse-phase column (e.g., Symmetry C18, 4.6 x 250 mm, 5 µm).[11]

    • Mobile Phase: A gradient mixture of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: UV at 265 nm.[11]

Quantification of Ceftiofur and Metabolites by UPLC-MS/MS

This method offers higher sensitivity and specificity compared to HPLC-UV and is suitable for residue analysis.

Materials:

  • Porcine feces samples

  • Ceftiofur-d3 and Desfuroylceftiofuracetamide-d3 (internal standards)

  • Acetonitrile (ACN)

  • Formic acid

  • Dithioerythritol (DTE) solution

  • Iodoacetamide solution

Procedure:

  • Sample Preparation and Derivatization:

    • Homogenize fecal samples.

    • To 0.5 g of feces, add internal standards and 12 mL of DTE solution to hydrolyze ceftiofur and its metabolites to this compound.

    • Derivatize with iodoacetamide to form this compound acetamide (DFCA).

  • Extraction:

    • Extract the DFCA from the matrix using an appropriate solvent (e.g., acetonitrile).

    • Centrifuge and collect the supernatant.

  • UPLC-MS/MS Analysis:

    • UPLC System: Waters Acquity UPLC system.[12]

    • Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).[12]

    • Mobile Phase: Gradient elution with 0.005% (v/v) formic acid in water (A) and acetonitrile (B).[12]

    • Flow Rate: 300 µL/min.[12]

    • Injection Volume: 5 µL.[12]

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) with an electrospray ionization (ESI) source in positive ion mode.[12]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for DFCA and its internal standard.[12]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Ceftiofur

The primary metabolic pathway of ceftiofur involves its rapid conversion to the active metabolite this compound.

G Ceftiofur Ceftiofur DFC This compound (DFC) (Active Metabolite) Ceftiofur->DFC Thioester Cleavage FA Furoic Acid Ceftiofur->FA Conjugates Disulfide Conjugates (e.g., DFC-cysteine, DFC-glutathione) DFC->Conjugates

Metabolic conversion of ceftiofur to this compound and further conjugates.

Experimental Workflow for Pharmacokinetic Analysis

A typical workflow for a pharmacokinetic study of ceftiofur involves several key steps from administration to data analysis.

G cluster_0 In Vivo Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Admin Drug Administration (e.g., IM, SC) Sampling Serial Blood Sampling Admin->Sampling Processing Plasma Separation and Storage Sampling->Processing Preparation Sample Preparation (Derivatization, Extraction) Processing->Preparation Analysis HPLC or UPLC-MS/MS Analysis Preparation->Analysis Quantification Data Acquisition and Quantification Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Interpretation Parameter Calculation and Interpretation PK_Modeling->Interpretation

General workflow for a pharmacokinetic study of ceftiofur.

Inhibition of NF-κB Signaling Pathway by Ceftiofur

Ceftiofur has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription Ceftiofur Ceftiofur Ceftiofur->IKK Inhibits

Inhibition of the NF-κB signaling pathway by ceftiofur.

Inhibition of MAPK Signaling Pathway by Ceftiofur

Ceftiofur also interferes with the MAPK signaling cascade, reducing the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Cytokines Pro-inflammatory Cytokines TranscriptionFactors->Cytokines Gene Transcription Ceftiofur Ceftiofur Ceftiofur->MAPK Inhibits Phosphorylation

Inhibition of the MAPK signaling pathway by ceftiofur.

Conclusion

This compound is the cornerstone of ceftiofur's therapeutic action. Its rapid formation, potent antimicrobial activity, and favorable pharmacokinetic profile in target animal species underscore the importance of understanding its properties for effective drug development and clinical application. The detailed methodologies and summarized data presented in this guide provide a valuable resource for researchers in the field. Furthermore, the elucidation of ceftiofur's influence on key inflammatory signaling pathways opens avenues for exploring its broader pharmacological effects beyond direct antimicrobial action. A thorough comprehension of the entire metabolic and signaling cascade associated with ceftiofur and its primary metabolite, this compound, is crucial for optimizing its use in veterinary medicine and ensuring animal health and welfare.

References

Stability and Degradation of Desfuroylceftiofur: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfuroylceftiofur (DFC) is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine.[1][2] Following administration, ceftiofur is rapidly metabolized, with the thioester bond being cleaved to form DFC.[1][3] The stability of DFC is a critical factor in understanding the efficacy, residue profile, and environmental fate of ceftiofur. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing its degradation pathways.

Data Presentation: Quantitative Analysis of this compound Degradation

The degradation of this compound is influenced by several factors, most notably temperature and pH. The following tables summarize the available quantitative data on the degradation kinetics of ceftiofur and the formation of DFC under various conditions. It is important to note that much of the existing research focuses on the degradation of the parent compound, ceftiofur, from which DFC is formed.

Table 1: Effect of Temperature on Ceftiofur Degradation and this compound Formation

Temperature (°C)Degradation Rate Constant of Ceftiofur (day⁻¹) at pH 7.4NotesReference
00.06 ± 0.01Degradation rate increases with temperature.[4]
80.06 ± 0.01[4]
250.65 ± 0.17[4]
371.27 ± 0.05[4]
60Significantly higher than at lower temperatures[4]

Table 2: Effect of pH on Ceftiofur Degradation and this compound Formation at 60°C

pHDegradation Rate Constant of Ceftiofur (day⁻¹)Formation of this compoundNotesReference
10.79 ± 0.21Lower compared to alkaline pH[4]
30.61 ± 0.03[4]
50.44 ± 0.05Ceftiofur is most stable in the pH range of 2-6.[5][4]
7.41.27 ± 0.04Degradation accelerates at physiological pH.[4]
10Rapid degradation (no detectable ceftiofur after 10 min)Highest formation (65%)[4]

Degradation Pathways of this compound

The primary degradation pathway for this compound involves the hydrolysis of its β-lactam ring, a characteristic instability for many β-lactam antibiotics. This process leads to the formation of microbiologically inactive products.

Hydrolysis of the β-Lactam Ring

The core degradation mechanism for DFC is the cleavage of the β-lactam ring.[6] This reaction is catalyzed by hydrolytic conditions and can be influenced by temperature and pH. The opening of this ring results in the loss of antibacterial activity. One of the key degradation products identified from this pathway is cef-aldehyde.[7][8]

This compound This compound Hydrolysis Hydrolysis of β-lactam ring This compound->Hydrolysis Cleavage Cef_aldehyde Cef-aldehyde (inactive) Hydrolysis->Cef_aldehyde Formation

Primary degradation pathway of this compound.
In Vivo Metabolism and Conjugation

In biological systems, this compound, with its reactive sulfhydryl moiety, can form reversible covalent bonds with various molecules.[6] This leads to the formation of conjugates such as this compound cysteine disulfide (DCCD), this compound glutathione disulfide, and this compound dimers.[3][9] While these conjugates still possess the β-lactam ring and potential antimicrobial activity, their formation and stability are crucial aspects of the overall pharmacokinetic profile of ceftiofur.[6][10]

This compound This compound Conjugation Conjugation with sulfhydryl-containing molecules This compound->Conjugation Reversible bonding DCCD This compound cysteine disulfide (DCCD) Conjugation->DCCD Other_conjugates Other Disulfide Conjugates Conjugation->Other_conjugates

In vivo conjugation pathways of this compound.

Experimental Protocols

The analysis of this compound and its degradation products typically involves chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation for Analysis of DFC and its Metabolites

A common procedure for the analysis of ceftiofur and its this compound-related metabolites from biological matrices involves a derivatization step to stabilize the reactive DFC molecule.[11][12]

  • Reduction of Disulfide Bonds: The sample (e.g., plasma, tissue homogenate) is treated with a reducing agent, such as dithioerythritol (DTE), in a buffer solution (e.g., borate buffer).[1][11] This step cleaves the disulfide bonds of DFC conjugates, releasing the free DFC. The mixture is typically incubated at an elevated temperature (e.g., 50°C) for a specific duration (e.g., 15 minutes).[1][11]

  • Derivatization: After cooling, an alkylating agent, such as iodoacetamide, is added.[1][11] This reagent reacts with the free sulfhydryl group of DFC to form a stable acetamide derivative, this compound acetamide (DCA), which can be readily quantified.[1][11]

  • Solid-Phase Extraction (SPE): The derivatized sample is then cleaned up using a solid-phase extraction column to remove interfering matrix components before chromatographic analysis.[9]

cluster_0 Sample Preparation Workflow Sample Biological Sample (Plasma, Tissue) Reduction Reduction with DTE (cleaves disulfide bonds) Sample->Reduction Derivatization Derivatization with Iodoacetamide (stabilization) Reduction->Derivatization SPE Solid-Phase Extraction (Cleanup) Derivatization->SPE Analysis LC-MS/MS or HPLC Analysis SPE->Analysis

Workflow for the analysis of this compound.
Chromatographic Conditions for HPLC and LC-MS/MS

  • HPLC: A common method utilizes a reverse-phase C18 column.[11] The mobile phase often consists of a gradient mixture of an aqueous solution with an acid modifier (e.g., 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.[11] Detection is typically performed using UV absorbance at approximately 265 nm.[1][11]

  • LC-MS/MS: For higher sensitivity and specificity, LC-MS/MS is employed.[9] The chromatographic separation is similar to HPLC, often using a C18 column and a gradient elution with mobile phases containing formic acid and ammonium formate in water and acetonitrile.[6] The mass spectrometer is operated in positive ionization mode to detect and quantify the target analytes.[6]

Conclusion

This compound, the active metabolite of ceftiofur, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring, a process influenced by temperature and pH. In vivo, it also undergoes conjugation with endogenous sulfhydryl-containing molecules. A thorough understanding of these degradation and metabolic pathways is essential for drug development, ensuring therapeutic efficacy, and monitoring for residues. The analytical methods outlined provide a robust framework for the accurate quantification of this compound and its related compounds in various matrices. Further research focusing specifically on the degradation kinetics of isolated this compound under various environmental conditions would be beneficial for a more complete understanding of its stability profile.

References

Desfuroylceftiofur: A Comprehensive Toxicological Profile and Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfuroylceftiofur (DFC) is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine. Following administration, ceftiofur is rapidly metabolized to DFC, making the toxicological profile and safety assessment of this metabolite of paramount importance for ensuring food safety and establishing appropriate regulatory limits. This technical guide provides an in-depth overview of the toxicological data for this compound, detailed experimental methodologies for its assessment, and an examination of its interaction with key cellular signaling pathways. Due to the rapid and extensive conversion of ceftiofur to this compound, much of the toxicological assessment has been conducted on the parent compound, with the understanding that the systemic exposure is predominantly to the metabolite.

Toxicological Profile

The toxicological evaluation of this compound has been a critical component of the overall safety assessment of ceftiofur. The primary focus has been on potential effects on human gut flora, which has been identified as the most sensitive endpoint.

Acute, Subchronic, and Chronic Toxicity

Direct acute, subchronic, and chronic toxicity studies specifically on this compound are limited in the public domain. The rapid metabolism of ceftiofur to this compound in vivo means that toxicity studies conducted with ceftiofur are considered representative of the effects of this compound.

Single oral doses of ceftiofur up to 7,800 mg/kg of body weight resulted in minimal toxicity in rats.[1] In a 90-day study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for treatment-related hematopoietic effects was determined to be 30 mg/kg bw/day.[1][2] In dogs, oral doses of up to 300 mg/kg bw/day for 91 days resulted in reversible anemia and thrombocytopenia.[1]

Study Type Species Route of Administration Parameter Value Reference
Acute ToxicityRatOralLD50> 7,760 mg/kg bw[3][4]
90-Day Subchronic ToxicityRatOralNOAEL (hematopoietic effects)30 mg/kg bw/day[1]
Developmental ToxicityMouseOralMaternal NOAEL1,000 mg/kg bw/day
Developmental ToxicityMouseOralDevelopmental NOAEL4,000 mg/kg bw/day
Fertility and General Reproductive PerformanceRatOralNOAEL1,000 mg/kg bw/day[3]
Genotoxicity and Carcinogenicity

Ceftiofur has been evaluated in a variety of genotoxicity assays and has shown no evidence of genotoxic potential.[5] Standard genotoxicity tests, including bacterial reverse mutation assays (Ames test) and in vitro mammalian cell assays, have been conducted.[4]

Carcinogenicity studies for ceftiofur have not been performed. This is justified by the lack of genotoxicity, the absence of pre-neoplastic lesions in repeat-dose studies, and the fact that ceftiofur and its metabolites are not structurally related to known carcinogens.[5]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted on ceftiofur. In a fertility and general reproductive performance study in rats, a NOAEL of 1,000 mg/kg bw/day was established.[3] In developmental toxicity studies in mice, the maternal NOAEL was 1,000 mg/kg bw/day, and the developmental NOAEL was 4,000 mg/kg bw/day.[2]

Microbiological Safety and Acceptable Daily Intake (ADI)

The most sensitive toxicological endpoint for this compound is its effect on the human gut flora.[5][6] The Acceptable Daily Intake (ADI) for ceftiofur residues is therefore based on a microbiological endpoint. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an ADI of 0-50 µg/kg of body weight per day.[5][6] This was calculated based on the lowest Minimum Inhibitory Concentration (MIC50) value for this compound cysteine disulfide of 2 µg/ml for sensitive bacteria such as Clostridium and Escherichia species.[2][5]

Experimental Protocols

Analysis of this compound in Tissues by LC-MS/MS

The standard method for the quantification of total ceftiofur residues involves the conversion of this compound and its conjugates to a stable derivative, this compound acetamide (DCA), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction:

  • Homogenize 2 grams of tissue (e.g., kidney, liver, muscle) in a suitable buffer.

  • For liver and muscle, perform a protein precipitation and lipid removal step using acetonitrile and hexane.[7]

  • Centrifuge the homogenate to separate the supernatant.

2. Reduction and Derivatization:

  • Add a reducing agent, such as dithiothreitol (DTE), to the supernatant to cleave the disulfide bonds of this compound conjugates, releasing free this compound.[8]

  • Incubate the mixture under nitrogen at an elevated temperature (e.g., 50°C) for approximately 15 minutes.[8]

  • Add iodoacetamide to the mixture and allow it to react in the dark for about 30 minutes to form the stable this compound acetamide (DCA).[8]

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the derivatized sample extract onto the SPE cartridge.

  • Wash the cartridge with water and/or a weak organic solvent to remove interfering substances.

  • Elute the DCA from the cartridge using methanol or an acetonitrile/methanol mixture.

4. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Inject the reconstituted sample into an LC-MS/MS system.

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for DCA.

Genotoxicity Testing: In Vitro Mammalian Cell Gene Mutation Test (OECD 490)

This assay is designed to detect gene mutations induced by chemical substances in mammalian cells.

1. Cell Culture and Treatment:

  • Use a suitable mammalian cell line, such as L5178Y mouse lymphoma cells, which are heterozygous at the thymidine kinase (TK) locus (TK+/-).[9][10]

  • Expose proliferating cell cultures to at least four analyzable concentrations of the test substance, both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9).[10]

  • Include concurrent negative (vehicle) and positive controls.

  • The exposure period is typically 3-6 hours.[10]

2. Phenotypic Expression:

  • After exposure, wash the cells and culture them for a sufficient period (e.g., 2-3 days) to allow for the expression of the induced mutations.

3. Mutant Selection:

  • Plate the cells in a selective medium containing a selective agent, such as trifluorothymidine (TFT).

  • Only cells that have mutated at the TK locus (TK-/-) will be resistant to TFT and able to form colonies.

  • Plate cells in a non-selective medium to determine the cloning efficiency (viability).

4. Data Analysis:

  • After an appropriate incubation period (e.g., 10-14 days), count the colonies in both selective and non-selective media.[10]

  • Calculate the mutant frequency for each concentration.

  • A substance is considered positive if it produces a concentration-related increase in mutant frequency and at least one concentration shows a statistically significant increase compared to the negative control.

Genotoxicity Testing: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test assesses the potential of a substance to cause chromosomal damage.

1. Animal Dosing:

  • Use a suitable rodent species, typically mice or rats.

  • Administer the test substance, usually via oral gavage or intraperitoneal injection, at three or more dose levels.[11]

  • Include concurrent negative (vehicle) and positive control groups.

  • A single or multiple dosing regimen can be used.

2. Sample Collection:

  • Collect bone marrow or peripheral blood at appropriate time points after the final dose (typically 24 and 48 hours).[11][12]

3. Slide Preparation and Staining:

  • Prepare smears of the bone marrow or peripheral blood cells on microscope slides.

  • Stain the slides with a dye that allows for the differentiation of polychromatic (immature) erythrocytes (PCEs) and normochromatic (mature) erythrocytes (NCEs) and the visualization of micronuclei.

4. Microscopic Analysis:

  • Score a statistically adequate number of PCEs (e.g., at least 4000 per animal) for the presence of micronuclei.[12]

  • Determine the ratio of PCEs to NCEs as an indicator of myelotoxicity.

5. Data Analysis:

  • A substance is considered positive if there is a dose-related increase in the frequency of micronucleated PCEs and if the increase is statistically significant at one or more dose levels compared to the negative control.

Signaling Pathways and Mechanism of Action

Recent studies have indicated that ceftiofur, and by extension this compound, may possess immunomodulatory properties by inhibiting pro-inflammatory cytokine secretion. This is thought to occur through the inhibition of the activation of key signaling pathways: Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).

Inhibition of NF-κB and MAPK Signaling Pathways

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation MAPKKK MAPKKK TLR4->MAPKKK IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p65/p50) NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFκB_nucleus->Cytokines Gene Transcription This compound This compound This compound->IKK Inhibition This compound->NFκB_nucleus Inhibition MAPK MAPKs (JNK, p38, ERK) This compound->MAPK Inhibition of Phosphorylation MKK MKKs (MKK4/7, MKK3/6) MAPKKK->MKK Phosphorylation MKK->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Phosphorylation AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus Translocation AP1_nucleus->Cytokines

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Safety Assessment Workflow

The safety assessment of this compound is intrinsically linked to that of its parent compound, ceftiofur. The workflow follows a logical progression from understanding the metabolism and residue profile to conducting toxicological studies and finally establishing a health-based guidance value.

G cluster_0 Metabolism & Residue Identification cluster_1 Toxicological Evaluation cluster_2 Risk Characterization cluster_3 Regulatory Outcome A Administration of Ceftiofur B Rapid Metabolism A->B C Identification of this compound as the primary active metabolite B->C D Acute, Subchronic, Chronic Toxicity Studies (on Ceftiofur) C->D E Genotoxicity Studies (Ames, Chromosomal Aberration) C->E F Reproductive & Developmental Toxicity Studies C->F G Microbiological Studies (MIC determination for this compound) C->G H Hazard Identification D->H E->H F->H G->H I Dose-Response Assessment H->I J Identification of Microbiological Endpoint as most sensitive I->J K Establishment of Microbiological ADI (0-50 µg/kg bw/day) J->K L Establishment of Maximum Residue Limits (MRLs) in tissues K->L

Caption: Safety assessment workflow for this compound.

Conclusion

The toxicological profile of this compound is well-characterized, primarily through studies on its parent compound, ceftiofur. The key findings indicate a low order of acute and systemic toxicity. The most sensitive and critical endpoint is the antimicrobial effect on human intestinal microflora, which forms the basis for the established Acceptable Daily Intake. Genotoxicity, carcinogenicity, and reproductive and developmental toxicity are not considered to be of concern at relevant exposure levels. The immunomodulatory effects via inhibition of NF-κB and MAPK signaling pathways represent an area of ongoing research interest. The established analytical methods provide robust and sensitive means for monitoring residues in edible tissues, ensuring the safety of food products derived from animals treated with ceftiofur. This comprehensive safety assessment provides a strong foundation for the continued safe use of ceftiofur in veterinary medicine.

References

The Antimicrobial Spectrum of Desfuroylceftiofur Against Swine Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is a critical tool in veterinary medicine for the management of bacterial infections in swine.[1] Upon administration, ceftiofur is rapidly metabolized to its primary active metabolite, desfuroylceftiofur.[2][3] This metabolite is responsible for the majority of the antimicrobial activity observed in vivo.[4] Understanding the in vitro potency of this compound against key swine pathogens is paramount for optimizing treatment protocols, establishing prudent use guidelines, and guiding future drug development efforts. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound against economically significant bacterial pathogens in the swine industry.

Mechanism of Action

This compound, like its parent compound ceftiofur, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][5] As a beta-lactam antibiotic, its primary target is the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2][6] These enzymes are crucial for the final stages of peptidoglycan synthesis, a polymer essential for maintaining the structural integrity of the bacterial cell wall. By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains.[5][6] This interference weakens the cell wall, leading to cell lysis and ultimately, bacterial death.[2][5] A key advantage of ceftiofur and its active metabolite is their stability against many beta-lactamase enzymes, which are a common mechanism of resistance in bacteria.[5]

cluster_drug_action This compound Action cluster_cellular_process Bacterial Cell Wall Synthesis This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes final step Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Integrity->Cell_Lysis Disruption leads to

Mechanism of action of this compound.

In Vitro Antimicrobial Spectrum

The in vitro activity of this compound has been evaluated against a wide range of bacterial pathogens responsible for swine respiratory disease (SRD) and other systemic infections. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter used to quantify the in vitro potency of an antimicrobial agent. The following tables summarize the MIC values for this compound and its parent compound, ceftiofur, against major swine pathogens. Data is presented as MIC50 and MIC90 values, which represent the concentration of the antimicrobial agent required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Minimum Inhibitory Concentration (MIC) of Ceftiofur and this compound against Key Gram-Negative Swine Pathogens

Bacterial SpeciesAntimicrobial AgentNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Actinobacillus pleuropneumoniaeCeftiofur246Not Specified≤0.03≤0.03[7][8]
Actinobacillus pleuropneumoniaeThis compound539Not SpecifiedNot SpecifiedNot Specified[9]
Pasteurella multocidaCeftiofur318Not Specified≤0.03≤0.03[10]
Pasteurella multocidaThis compound539Not SpecifiedNot SpecifiedNot Specified[9][11]
Haemophilus parasuisCeftiofurNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Salmonella spp.Ceftiofur246Not SpecifiedNot SpecifiedNot Specified[7][8]
Salmonella spp.This compound539Not SpecifiedNot SpecifiedNot Specified[9][11]
Escherichia coliCeftiofur246Not SpecifiedNot Specified>16.0[7][8][12]
Escherichia coliThis compound539Not SpecifiedNot SpecifiedNot Specified[9][11]
Bordetella bronchisepticaCeftiofur246Not SpecifiedNot Specified≥32[7][8]

Table 2: Minimum Inhibitory Concentration (MIC) of Ceftiofur and this compound against Key Gram-Positive Swine Pathogens

Bacterial SpeciesAntimicrobial AgentNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Streptococcus suisCeftiofur1410.03 to >20.251[10][13]
Streptococcus suisThis compound539Not SpecifiedNot SpecifiedWithin 1 dilution of ceftiofur[9][11]

Note: The activity of this compound against Gram-negative organisms is generally equivalent to that of ceftiofur, with MICs within one serial dilution.[9][11] For Streptococcus suis, while the MIC90 is similar, individual strains may show a 2-3 dilution greater MIC for this compound compared to ceftiofur.[9][11]

Experimental Protocols

The determination of MIC values is performed using standardized laboratory procedures to ensure reproducibility and comparability of data. The methodologies employed in the cited studies adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M31-A and M31-A3 for veterinary antimicrobial susceptibility testing.[10][14]

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. The general workflow is as follows:

  • Preparation of Antimicrobial Solutions: A series of twofold serial dilutions of the antimicrobial agent (this compound) are prepared in a liquid growth medium, typically Mueller-Hinton broth, in a 96-well microtiter plate.[15][16]

  • Inoculum Preparation: The bacterial isolate to be tested is grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density. This suspension is then diluted to the final inoculum concentration.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.

  • Incubation: The microtiter plate is incubated at a specific temperature and for a defined period (e.g., 18-24 hours) to allow for bacterial growth.[16]

  • MIC Determination: Following incubation, the plate is visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.[16]

  • Quality Control: Concurrently, a quality control strain with a known MIC for the tested antimicrobial is included to ensure the validity of the test results.

Start Start Prepare_Antimicrobial_Dilutions Prepare Serial Dilutions of This compound in Microtiter Plate Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate under Controlled Conditions Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth and Determine MIC Incubate_Plate->Read_Results End End Read_Results->End

Workflow for Broth Microdilution MIC Testing.

Conclusion

This compound, the active metabolite of ceftiofur, demonstrates potent in vitro activity against a broad spectrum of clinically relevant swine bacterial pathogens. Its efficacy against key Gram-negative and Gram-positive organisms, including Actinobacillus pleuropneumoniae, Pasteurella multocida, and Streptococcus suis, underscores its therapeutic importance in swine medicine. The standardized methodologies for antimicrobial susceptibility testing, as outlined by the CLSI, are crucial for generating reliable and comparable data to inform clinical breakpoints and treatment decisions. Continued surveillance of the in vitro susceptibility of swine pathogens to this compound is essential for monitoring resistance trends and ensuring the long-term efficacy of this important antimicrobial agent.

References

Technical Guide: Formation of Desfuroylceftiofur from Ceftiofur by Liver Esterases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine, undergoes rapid and extensive metabolism following administration. The primary metabolic pathway involves the hydrolysis of the thioester bond, a reaction catalyzed predominantly by esterases in the liver, leading to the formation of the principal, microbiologically active metabolite, desfuroylceftiofur (DFC). This technical guide provides an in-depth examination of this critical biotransformation process, detailing the enzymatic reaction, the enzymes responsible, comprehensive experimental protocols for its study in vitro, and a summary of relevant quantitative data.

The Enzymatic Reaction: Hydrolysis of Ceftiofur

Ceftiofur is structurally characterized by a thioester bond linking the cephalosporin core to a furoic acid moiety. This bond is the primary target for enzymatic hydrolysis. Liver esterases, particularly carboxylesterases, catalyze the cleavage of this bond, yielding this compound and furoic acid as the main products.[1][2] this compound retains the vital β-lactam ring, which is responsible for its antimicrobial activity, making it a crucial metabolite in assessing the overall efficacy and residue profile of the parent drug.[3][4]

The conversion is extremely rapid in vivo, with the systemic half-life of the parent ceftiofur being less than 10 minutes.[4] This necessitates that pharmacokinetic and residue analyses focus on quantifying DFC and its related conjugates.[4][5]

cluster_reaction Ceftiofur Hydrolysis Ceftiofur Ceftiofur DFC This compound (DFC) (Active Metabolite) Ceftiofur->DFC Hydrolysis of Thioester Bond FuroicAcid Furoic Acid Ceftiofur->FuroicAcid Enzyme Liver Esterases (e.g., Carboxylesterase 1) Enzyme->Ceftiofur

Caption: Enzymatic conversion of Ceftiofur to this compound.

Key Enzymes: Carboxylesterases (CES)

The hydrolysis of ceftiofur's thioester bond is primarily mediated by carboxylesterases (CES), a family of enzymes abundant in the liver.[6][7][8] In humans and many animal species, CES1 is the most highly expressed isoform in the liver, located in the endoplasmic reticulum of hepatocytes.[9][10] These enzymes are proficient at hydrolyzing a wide range of substrates containing ester, amide, and thioester linkages.[7][10] The rapid conversion of ceftiofur is consistent with the high catalytic efficiency and abundance of these enzymes in hepatic tissue.[6] While the liver is a primary site, esterase activity capable of this conversion has also been noted in other tissues, such as the kidney.[6]

Experimental Protocols

Studying the formation of this compound in vitro typically involves incubating ceftiofur with liver subcellular fractions, such as microsomes or S9 fractions, which are rich in metabolic enzymes.[6][11]

In Vitro Metabolism Assay using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of ceftiofur and the formation rate of this compound using liver microsomes.

A. Materials and Reagents:

  • Pooled liver microsomes (from target species, e.g., bovine, porcine, human)

  • Ceftiofur standard

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Reaction termination solution (e.g., ice-cold acetonitrile or other organic solvent)

  • Internal standard for analytical quantification (e.g., cefotaxime)[12]

  • Reagents for derivatization (see section 3.2)

B. Incubation Procedure:

  • Preparation: Thaw frozen liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer and microsomes (a typical protein concentration is 0.5 mg/mL).[11][13]

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for approximately 5 minutes with gentle agitation to equilibrate the temperature.[14]

  • Initiation: Initiate the enzymatic reaction by adding ceftiofur (at a specified final concentration, e.g., 1 µM) to the pre-warmed microsome mixture.[13]

  • Sampling: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[11]

  • Termination: Immediately terminate the reaction in each aliquot by adding a volume of ice-cold organic solvent (e.g., 200 µL acetonitrile). The organic solvent precipitates the proteins, halting all enzymatic activity.[14]

  • Controls:

    • Negative Control (No Enzyme): A reaction mixture without microsomes to measure non-enzymatic degradation.

    • Negative Control (Heat-Inactivated): A reaction with microsomes pre-treated at high temperature (e.g., 45°C for 30 min) to denature enzymes.[14]

  • Processing: Vortex the terminated samples and centrifuge (e.g., 3000 rpm for 5-10 minutes) to pellet the precipitated protein.[14]

  • Extraction: Carefully transfer the supernatant to a new tube for analysis or further processing (derivatization).

Sample Derivatization for Total Metabolite Quantification

Due to the reactivity of this compound, which can form conjugates with sulfur-containing molecules, a common analytical strategy is to convert all ceftiofur and related metabolites into a single, stable derivative: this compound acetamide (DFCA).[15][16]

  • Add a reducing agent, such as dithioerythritol (DTE) in a borate buffer (pH 9.0), to the sample supernatant.[12][17]

  • Incubate the mixture in a water bath (e.g., 50°C for 15 minutes) to cleave disulfide bonds and release DFC from conjugates.[12]

  • Cool the samples to room temperature.

  • Add an alkylating agent, such as iodoacetamide, to the mixture. This step derivatizes the free thiol group on DFC, forming the stable DFCA.[12][17]

  • The resulting solution is then ready for purification (e.g., solid-phase extraction) and subsequent analysis.[17]

Analytical Quantification by HPLC

The concentration of the parent drug or its derivative is quantified using High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (LC-MS/MS) detectors for enhanced sensitivity and specificity.[12][16][18]

  • Instrumentation: A standard HPLC system with a UV detector or a tandem mass spectrometer.[12][18]

  • Column: A reverse-phase column, such as a Symmetry C18 (4.6 x 250 mm, 5 µm), is commonly used.[12]

  • Mobile Phase: A gradient mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile).[12]

  • Detection: UV detection is typically performed at a wavelength around 265 nm.[12]

  • Quantification: Concentrations are determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of the derivatized standard.[12]

cluster_workflow In Vitro Metabolism Experimental Workflow prep 1. Prepare Incubation Mix (Buffer + Liver Microsomes) preincubate 2. Pre-incubate at 37°C prep->preincubate initiate 3. Initiate Reaction (Add Ceftiofur) preincubate->initiate incubate 4. Incubate & Sample (Time Points: 0-60 min) initiate->incubate terminate 5. Terminate Reaction (Add Cold Acetonitrile) incubate->terminate centrifuge 6. Centrifuge to Pellet Protein terminate->centrifuge extract 7. Extract Supernatant centrifuge->extract derivatize 8. Derivatize to DFCA (DTE + Iodoacetamide) extract->derivatize analyze 9. HPLC or LC-MS/MS Analysis derivatize->analyze quantify 10. Data Quantification analyze->quantify

Caption: Workflow for analyzing ceftiofur metabolism in liver microsomes.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published methodologies for the analysis of ceftiofur and its metabolites.

Table 1: HPLC Method Performance for Ceftiofur Metabolite Analysis Data compiled from a method quantifying this compound acetamide in plasma.[12]

ParameterValue
Linearity Range0.1 – 100 µg/mL
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Intra-assay Variability (RSD)0.7% – 4.5%
Inter-assay Variability (RSD)3.6% – 8.8%
Average Recovery99%

Table 2: Recovery and Detection Limits in Biological Matrices Data compiled from methods analyzing ceftiofur in bovine serum/milk and swine tissues.[16][19]

MatrixAnalyteRecovery (%)Limit of Detection/Quantification
Bovine Milk (1 µg/mL spike)Ceftiofur95.9%~50 ng/mL (LOD)
Bovine Milk (10 µg/mL spike)Ceftiofur97.0%~50 ng/mL (LOD)
Bovine Serum (10 µg/mL spike)Ceftiofur90.4%~50 ng/mL (LOD)
Swine Tissues (Muscle, Kidney, etc.)Ceftiofur MetabolitesNot Specified0.1 µg/g (LOQ)

Table 3: Ceftiofur Degradation Rates in Aqueous Solutions Data from a study on ceftiofur degradation in aqueous solutions containing recycled water from a beef farm, representing a combined process of hydrolysis and biodegradation.[2]

TemperatureRecycled Water %Degradation Rate (x 10⁻³ h⁻¹)
15 °C1% - 5%0.4 – 2.8
25 °C1% - 5%1.4 – 4.4
35 °C1% - 5%6.3 – 11.0
45 °C1% - 5%11.0 – 17.0

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Desfuroylceftiofur in Bovine Serum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is extensively used in veterinary medicine for the treatment of bacterial infections in cattle. Following administration, ceftiofur is rapidly metabolized to its primary active metabolite, desfuroylceftiofur. The analysis of this compound in bovine serum is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative determination of this compound in bovine serum. The methodology involves a derivatization step to a stable acetamide form, followed by solid-phase extraction (SPE) for sample cleanup and subsequent analysis by reverse-phase HPLC with UV detection.

Principle

Ceftiofur and its metabolites, including this compound, are unstable. To enable accurate quantification, a derivatization procedure is employed. This involves the cleavage of this compound conjugates to free this compound using a reducing agent like dithioerythritol (DTE). The resulting free thiol group of this compound is then alkylated with iodoacetamide to form the stable derivative, this compound acetamide (DCA).[1][2][3][4] The DCA is then extracted and concentrated using a solid-phase extraction cartridge. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a UV detector.[1]

Experimental Protocols

1. Reagents and Materials

  • Ceftiofur Hydrochloride or Sodium Salt (Reference Standard)

  • This compound (Reference Standard, if available)

  • Cefotaxime (Internal Standard)[1]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA)[1]

  • Dithioerythritol (DTE)[2][5]

  • Iodoacetamide[2][5]

  • Borate Buffer (pH 9.0)

  • Ammonium Acetate

  • Glacial Acetic Acid[1]

  • Bovine Serum (Blank)

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or C18[1][5]

2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ceftiofur reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a mixture of mobile phase A and B (initial conditions) to achieve concentrations ranging from 0.1 to 100 µg/mL.[1]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve cefotaxime in methanol.

  • Internal Standard (IS) Working Solution (100 µg/mL): Dilute the IS stock solution with methanol.[1]

3. Sample Preparation

  • Sample Thawing: Thaw frozen bovine serum samples at room temperature.

  • Aliquoting: Vortex the thawed sample and transfer 100 µL into a clean test tube.[1]

  • Internal Standard Spiking: Add 15 µL of the 100 µg/mL cefotaxime internal standard solution to the serum sample.[1]

  • Reduction: Add 7 mL of 0.4% dithioerythritol in borate buffer.[1]

  • Incubation: Place the tubes in a 50°C water bath for 15 minutes.[1][5]

  • Cooling: Remove the tubes and allow them to cool to room temperature.[1]

  • Derivatization: Add 1.5 mL of iodoacetamide buffer.[1]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Pre-wet an Oasis HLB extraction column with methanol followed by water.[1]

    • Loading: Pass the entire solution through the conditioned SPE column.

    • Washing: Wash the column with 0.1 M ammonium acetate.[5]

    • Elution: Elute the analyte with 5% glacial acetic acid in methanol.[1]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[1]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (initial conditions) and vortex.[1]

  • Injection: Inject 50 µL of the reconstituted sample into the HPLC system.[1]

4. HPLC Conditions

ParameterCondition
Column Symmetry C18, 4.6 x 250 mm, 5 µm[1] (or equivalent C8 column[5][6])
Guard Column Symmetry C18 guard column[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[1]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[1]
Gradient Program Start with 90% A and 10% B, linearly change to 75% A and 25% B over 25 minutes, then return to initial conditions over 3 minutes.[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 50 µL[1]
Column Temperature Ambient
Detector UV Detector
Detection Wavelength 265 nm[1]

Data Presentation

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range 0.1 – 100 µg/mL[1]
Correlation Coefficient (r²) > 0.999[7]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[1]
Limit of Detection (LOD) ~50 ng/mL (ppb)[7]
Intra-assay Variability (%RSD) 0.7 - 4.5%[1]
Inter-assay Variability (%RSD) 3.6 - 8.8%[1]
Average Recovery 99%[1]

Table 2: Retention Times

AnalyteRetention Time (min)
This compound Acetamide~12.0
Cefotaxime (Internal Standard)~17.2

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.[1]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Bovine Serum Sample (100 µL) is_spike Spike with Internal Standard (Cefotaxime) sample->is_spike reduction Reduction with Dithioerythritol (DTE) is_spike->reduction incubation Incubate at 50°C for 15 min reduction->incubation derivatization Derivatization with Iodoacetamide incubation->derivatization spe_conditioning Condition SPE Cartridge (C18/HLB) derivatization->spe_conditioning spe_load Load Sample spe_conditioning->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute this compound Acetamide spe_wash->spe_elute evaporation Evaporate to Dryness spe_elute->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc_injection Inject into HPLC System reconstitution->hplc_injection data_analysis Data Acquisition and Analysis hplc_injection->data_analysis

Caption: Experimental workflow for the HPLC analysis of this compound in bovine serum.

References

Protocol for the Determination of Desfuroylceftiofur Residues in Milk by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: AN2025-12-14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat bacterial infections in dairy cattle.[1] After administration, ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC), which is the primary microbiologically active metabolite.[2] DFC can then form conjugates with endogenous molecules like cysteine.[2][3] Regulatory agencies have established Maximum Residue Limits (MRLs) for the total ceftiofur-related residues in milk, which are measured as a single, stable derivative.[4][5] The established MRL for ceftiofur (measured as DFC) in cow's milk is 100 µg/kg (100 ppb).[1]

This application note provides a detailed protocol for the quantitative determination of total ceftiofur-related residues in raw bovine milk. The method involves the cleavage of all this compound conjugates to DFC and subsequent derivatization to the stable compound, this compound acetamide (DCA), for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]

Principle

The analytical method is based on the extraction of ceftiofur and its metabolites from milk, followed by a reduction step to release DFC from its conjugates. The unstable DFC is then stabilized by alkylation to form DCA. This single, stable derivative is then purified using solid-phase extraction (SPE) and quantified by LC-MS/MS.[3][7]

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid

  • Reagents: Dithioerythritol (DTE), Iodoacetamide, Ammonium Acetate, Disodium EDTA, Acetic Acid, Anhydrous Magnesium Sulfate (MgSO₄), Anhydrous Sodium Acetate (NaAc) or Sodium Sulfate (Na₂SO₄), Tris-HCl buffer

  • Standards: Ceftiofur, this compound Acetamide (DCA) certified reference standards

  • SPE Cartridges: C18 or Oasis HLB cartridges

  • Filters: 0.22 µm syringe filters

Standard Solution Preparation

Prepare stock solutions of DCA in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. From the stock solution, prepare working standard solutions and calibration standards by serial dilution in the initial mobile phase.

Sample Preparation

The following protocol outlines a common procedure for the extraction and derivatization of ceftiofur residues in milk.

3.3.1. Extraction and Protein Precipitation:

  • Pipette 10 mL of milk sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile (containing 1% acetic acid v/v).[8]

  • Add 6 g of anhydrous Na₂SO₄.[8]

  • Vortex vigorously for 2 minutes.[8]

  • Centrifuge at 6,000 rpm for 10 minutes at 4°C.[8]

  • Transfer the acetonitrile supernatant to a clean tube.

3.3.2. Derivatization:

  • To the collected supernatant, add a solution of Dithioerythritol (DTE) in a suitable buffer (e.g., borate buffer) to cleave the disulfide bonds of the metabolites, releasing this compound.[7][9]

  • Incubate the mixture.

  • Add a solution of iodoacetamide to the mixture to form the stable derivative, this compound acetamide (DCA).[7][9]

  • Allow the reaction to proceed in the dark.

3.3.3. Solid-Phase Extraction (SPE) Clean-up:

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.[10]

  • Load the derivatized sample extract onto the SPE cartridge.[7]

  • Wash the cartridge with 3 mL of ultrapure water, followed by 3 mL of 10% methanol to remove interferences.[10]

  • Elute the DCA with 3 mL of acetone or a suitable organic solvent.[10]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.[10]

  • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of 95:5 v/v water:acetonitrile with 0.1% formic acid).[8]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters and may require optimization for individual instruments.

ParameterTypical Setting
LC Column C18 reverse-phase column (e.g., Waters Acquity UPLC® HSS T3, 100 mm x 2.1 mm, 1.8 µm)[7]
Mobile Phase A 0.1% Formic acid in water[8]
Mobile Phase B Acetonitrile (ACN)[8]
Gradient Elution Optimized to separate DCA from matrix components. A typical gradient might start at 98% A, decreasing to 2% A over several minutes.[8]
Flow Rate 0.25 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode[7][8]
MS/MS Detection Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Specific for DCA
Product Ions (m/z) At least two characteristic product ions for DCA for confirmation

Data Presentation

Method Validation Parameters

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for this compound (as DCA) in milk.

ParameterTypical ValueReference(s)
Limit of Detection (LOD) 0.05 µg/kg[6][7]
Limit of Quantification (LOQ) 0.1 µg/kg[6][7]
Linearity Range 0.1 - 50 µg/kg[6][7]
Recovery 82.5% - 105.9%[6][7]
Intra-day Precision (CV%) 2.95% - 9.82%[6][7]
Inter-day Precision (CV%) 6.41% - 7.43%[6][7]
Maximum Residue Limits (MRLs)
AnalyteMatrixMRL (µg/kg)Regulatory BodyReference(s)
This compoundMilk100EU, Canada[1][4]
This compoundMilk50Codex, US FDA[5][11]

Visualizations

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Clean-up cluster_analysis Analysis Milk_Sample 1. Milk Sample Collection (10 mL) Extraction 2. Extraction & Protein Precipitation (Acetonitrile + Na2SO4) Milk_Sample->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Supernatant 4. Collect Supernatant Centrifugation1->Supernatant Reduction 5. Reduction (DTE Treatment) Supernatant->Reduction Alkylation 6. Alkylation (Iodoacetamide) Reduction->Alkylation SPE 7. Solid-Phase Extraction (C18 Cartridge) Alkylation->SPE Evaporation 8. Evaporation SPE->Evaporation Reconstitution 9. Reconstitution Evaporation->Reconstitution LCMSMS 10. LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMSMS

Caption: Workflow for this compound residue determination in milk.

Ceftiofur Metabolism and Derivatization Pathway

Pathway Ceftiofur Ceftiofur DFC This compound (DFC) (Unstable Metabolite) Ceftiofur->DFC Metabolism in vivo Conjugates DFC Conjugates (e.g., with Cysteine) DFC->Conjugates DCA This compound Acetamide (DCA) (Stable Derivative for LC-MS/MS) DFC->DCA Derivatization Conjugates->DFC Cleavage DTE Dithioerythritol (DTE) (Reduction) DTE->Conjugates Iodoacetamide Iodoacetamide (Alkylation) Iodoacetamide->DFC

Caption: Metabolic and derivatization pathway of Ceftiofur for analysis.

References

Application Note: Solid-Phase Extraction of Desfuroylceftiofur from Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is extensively used in veterinary medicine. Following administration, it is rapidly metabolized to desfuroylceftiofur, which is the primary microbiologically active metabolite. For accurate pharmacokinetic and residue analysis, it is crucial to quantify ceftiofur and its this compound-related metabolites in plasma. A common analytical strategy involves a derivatization step to convert ceftiofur and all its related metabolites into a single, stable compound, this compound acetamide (DCA).[1][2][3] This conversion simplifies the analytical procedure and ensures consistent quantification.

Solid-phase extraction (SPE) is a critical sample preparation technique that removes interfering substances from the plasma matrix and concentrates the analyte of interest, leading to improved analytical sensitivity and accuracy.[4] This application note provides a detailed protocol for the solid-phase extraction of this compound from plasma samples, followed by analysis using liquid chromatography.

Analytical Principle

The analytical method is based on the following key steps:

  • Reduction: Plasma samples are treated with a reducing agent, such as dithioerythritol (DTE), to cleave the thioester bond of ceftiofur and reduce any disulfide-linked metabolites to this compound.[2][3]

  • Derivatization: The resulting this compound is then derivatized with iodoacetamide to form the stable this compound acetamide (DCA).[2][3]

  • Solid-Phase Extraction: The plasma sample is loaded onto an SPE cartridge (e.g., C18 or Oasis HLB) which retains the DCA.

  • Washing: The cartridge is washed to remove endogenous plasma components and other interferences.

  • Elution: The purified DCA is eluted from the cartridge using an organic solvent.

  • Analysis: The eluate is evaporated, reconstituted, and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Data

The following tables summarize the quantitative performance of HPLC methods for the analysis of this compound (as DCA) in plasma following solid-phase extraction.

Table 1: Method Recovery and Linearity

AnalyteSPE CartridgeRecovery (%)Linearity Range (µg/mL)Correlation Coefficient (r²)Reference
This compound acetamideC1890 - 100Not SpecifiedNot Specified[5][6][7]
This compound acetamideOasis HLB95 - 1040.1 - 100>0.999[1]

Table 2: Method Precision and Limits of Quantification

AnalyteLower Limit of Quantification (LLOQ) (µg/mL)Intra-assay Variability (% RSD)Inter-assay Variability (% RSD)Reference
This compound acetamide0.1Not SpecifiedNot Specified[5][6]
This compound acetamide0.10.7 - 4.53.6 - 8.8[1]

Experimental Protocols

Protocol 1: Derivatization and Solid-Phase Extraction using C18 Cartridge

This protocol is based on a widely cited method for the determination of this compound in plasma.[5][6][7]

Materials:

  • Plasma samples

  • Ceftiofur and Cefotaxime (internal standard) reference standards

  • Methanol

  • Dithioerythritol (DTE)

  • 0.1 M Phosphate buffer (pH 8.7)

  • 0.1 M Ammonium acetate

  • Iodoacetamide

  • Sodium hydroxide (for pH adjustment)

  • 2% Acetic acid

  • C18 SPE cartridges

  • SAX SPE cartridges

Procedure:

  • Sample Pre-treatment and Reduction:

    • To a suitable volume of plasma, add 0.1 M phosphate buffer (pH 8.7) containing dithioerythritol.

    • Incubate the mixture under a nitrogen atmosphere for 15 minutes at 50°C.[5][6][7]

    • Centrifuge the sample to pellet any precipitated proteins.[5][6][7]

  • Initial Solid-Phase Extraction (C18):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the conditioned C18 cartridge.

    • Wash the cartridge with 0.1 M ammonium acetate.[5][6][7]

  • On-Cartridge Derivatization:

    • Add 0.1 M ammonium acetate containing iodoacetamide to the cartridge.

    • Allow the cartridge to stand in the dark for 30 minutes to facilitate the derivatization of this compound to this compound acetamide.[5][6][7]

    • Drain and rinse the cartridge.

  • Elution from C18:

    • Elute the this compound acetamide from the C18 cartridge with methanol.[5][6][7]

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Second Solid-Phase Extraction (SAX):

    • Dissolve the dried residue in a solution of sodium hydroxide (pH 10.6).[5][6][7]

    • Condition a SAX SPE cartridge.

    • Load the dissolved residue onto the SAX cartridge.

    • Elute the derivative with 2% acetic acid.[5][6][7]

  • Final Preparation and Analysis:

    • Reduce the volume of the eluate.

    • Dissolve the final residue in the mobile phase for LC analysis.

Protocol 2: Derivatization and Solid-Phase Extraction using Oasis HLB Cartridge

This protocol provides a more streamlined approach for the extraction of this compound from plasma.[1][2]

Materials:

  • Plasma samples

  • Ceftiofur and Cefotaxime (internal standard) reference standards

  • Methanol

  • Dithioerythritol (DTE)

  • Borate buffer

  • Iodoacetamide buffer

  • Oasis HLB SPE cartridges

  • 5% Glacial acetic acid in methanol

Procedure:

  • Sample Pre-treatment and Derivatization:

    • Thaw frozen plasma samples and vortex.

    • To 100 µL of plasma, add 15 µL of internal standard (100 µg/mL Cefotaxime).[1][2]

    • Add 7 mL of 0.4% dithioerythritol in borate buffer.[1][2]

    • Incubate in a 50°C water bath for 15 minutes.[1][2]

    • Cool the tubes to room temperature and add 1.5 mL of iodoacetamide buffer.[1][2]

  • Solid-Phase Extraction (Oasis HLB):

    • Condition an Oasis HLB SPE cartridge with methanol followed by water.

    • Pass the entire solution from the previous step through the pre-conditioned cartridge.[1]

  • Elution:

    • Elute the analytes with 5% glacial acetic acid in methanol.[1][2]

  • Final Preparation and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[1][2]

    • Reconstitute the residue in 200 µL of the mobile phase.[1][2]

    • Inject an aliquot into the HPLC system for analysis.

Visualizations

SPE_Workflow Plasma Plasma Sample Pretreatment Sample Pre-treatment (Reduction with DTE) Plasma->Pretreatment Derivatization Derivatization (Alkylation with Iodoacetamide) Pretreatment->Derivatization SPE_Loading SPE Cartridge Loading Derivatization->SPE_Loading Washing Washing Step SPE_Loading->Washing Elution Elution of Analyte Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC Analysis (HPLC-UV or LC-MS/MS) Evaporation->Analysis

Caption: General workflow for the solid-phase extraction of this compound from plasma.

Derivatization_Pathway Ceftiofur Ceftiofur & Metabolites (in plasma) Reduction Reduction (Dithioerythritol) Ceftiofur->Reduction Cleavage of thioester bond DFC This compound (unstable) Reduction->DFC Alkylation Alkylation (Iodoacetamide) DFC->Alkylation DCA This compound Acetamide (DCA) (stable for analysis) Alkylation->DCA

Caption: Derivatization pathway of ceftiofur to this compound acetamide (DCA).

References

Application Note & Protocol: Desfuroylceftiofur Standard Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desfuroylceftiofur is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and residue analysis studies. The preparation of precise and stable standard solutions is a fundamental prerequisite for achieving reliable analytical results. This document provides a detailed protocol for the preparation and storage of this compound standard solutions to ensure their integrity and stability for use in research and regulated analysis.

Materials and Reagents

  • This compound analytical standard (Solid, off-white to light yellow)[2]

  • Dimethyl sulfoxide (DMSO), HPLC grade or higher

  • Methanol, HPLC grade or higher

  • Ethanol, HPLC grade or higher[2]

  • Acetonitrile, HPLC grade or higher

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Ultrasonic bath

  • Cryogenic vials or amber glass vials with PTFE-lined caps

  • Freezers (-20°C and -80°C)

Protocol: Standard Stock Solution Preparation (e.g., 1 mg/mL)

This protocol describes the preparation of a primary stock solution. Adjust volumes and weights as necessary for your specific concentration requirements.

  • Equilibration: Allow the container of solid this compound standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a suitable amount (e.g., 10 mg) of the this compound standard onto a weighing paper or directly into a volumetric flask (e.g., 10 mL).

  • Solvent Selection: this compound has limited solubility. Select a solvent based on experimental needs and compatibility with the analytical method.

    • DMSO: A common solvent for creating high-concentration stock solutions.[3]

    • Ethanol: Soluble up to 10 mg/mL, but may require sonication and warming to fully dissolve.[2]

    • Methanol: Slightly soluble.[4] Stock solutions of the parent compound, ceftiofur, have been prepared in methanol.[5]

  • Dissolution:

    • Add a small amount of the chosen solvent (e.g., ~5 mL for a 10 mL flask) to the flask containing the weighed standard.

    • Vortex or swirl gently to wet the powder.

    • If necessary, use an ultrasonic bath to aid dissolution. For ethanol, gentle warming may also be applied.[2]

    • Once the solid is completely dissolved, bring the flask to its final volume with the solvent.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, preparation date, and expiry date.

Protocol: Working Standard Solution Preparation

Working solutions are prepared by diluting the stock solution to concentrations relevant to the analytical range of the intended assay (e.g., 0.1 µg/mL to 100 µg/mL).[5]

  • Intermediate Dilution: It is often practical to first prepare an intermediate stock solution (e.g., 100 µg/mL) from the primary stock. For example, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring to volume with the appropriate solvent or mobile phase.

  • Serial Dilutions: Perform serial dilutions from the intermediate or primary stock solution to create a series of calibration standards. The diluent should ideally be the same as the final mobile phase or a solvent compatible with the initial analytical conditions.

  • Matrix Matching: For quantitative analysis in biological samples, the final working standards should be spiked into a blank matrix (e.g., plasma, tissue homogenate) to match the composition of the unknown samples and account for matrix effects.[5]

Storage and Stability

Proper storage is critical to prevent the degradation of this compound. The β-lactam ring in its structure is susceptible to hydrolysis.[1]

  • Solid Standard: The solid analytical standard should be stored at -20°C or, for long-term storage (≥ 2 years), at -80°C in a sealed container, protected from moisture.[2][4]

  • Stock Solutions:

    • It is highly recommended to divide the primary stock solution into smaller, single-use aliquots in cryogenic or amber glass vials to avoid repeated freeze-thaw cycles, which can degrade the analyte.[2]

    • Store these aliquots in tightly sealed containers away from light.

    • For optimal stability, store solutions at -80°C.[2]

    • Some sources suggest not storing solutions for long periods and using them soon after preparation.[3]

Data Presentation: Storage Conditions and Stability

The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureMaximum Storage PeriodKey Considerations
Solid Standard -20°CNot specifiedSealed container, protect from moisture.[2]
-80°C≥ 2 yearsRecommended for long-term storage.[4]
Stock Solution 4°CNot recommended(Note: Ceftiofur stock in methanol was stable for 6 months)[5]
(in solvent)-20°CUp to 1 monthSealed container, protect from moisture.[2]
-80°CUp to 6 monthsRecommended for best stability.[2]

Visualized Workflows

The following diagrams illustrate the key processes described in this document.

G cluster_prep Standard Solution Preparation Workflow A Receive/Acquire This compound Solid Standard B Equilibrate to Room Temperature A->B Before Opening C Accurately Weigh Required Mass B->C D Select & Add Solvent (e.g., DMSO, Ethanol) C->D E Dissolve Completely (Vortex / Sonicate) D->E F Bring to Final Volume in Volumetric Flask E->F G Primary Stock Solution (e.g., 1 mg/mL) F->G Homogenize H Perform Serial Dilutions to Create Working Standards G->H Use for Dilution I Final Working Solutions (ng/mL - µg/mL range) H->I

Caption: Workflow for preparing standard solutions.

G cluster_storage Storage and Aliquoting Protocol A Prepared Primary Stock Solution B Dispense into Multiple Single-Use Aliquots A->B C Tightly Seal Vials (Protect from light/moisture) B->C D Store at -80°C (Up to 6 months) C->D Recommended E Store at -20°C (Up to 1 month) C->E Alternative F Use One Aliquot for Working Solution Prep D->F E->F G Discard Unused Portion of Thawed Aliquot F->G Avoid Re-freezing

Caption: Protocol for aliquoting and storage.

References

Application of Desfuroylceftiofur in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Desfuroylceftiofur, the primary active metabolite of the veterinary cephalosporin antibiotic Ceftiofur, in antimicrobial susceptibility testing (AST). This document outlines detailed protocols for determining the in vitro activity of this compound against relevant bacterial pathogens, presents comparative data with its parent compound, and discusses the interpretation of susceptibility results.

Introduction

Ceftiofur is a third-generation cephalosporin widely used in veterinary medicine to treat bacterial infections in cattle, swine, and other animals. Following administration, Ceftiofur is rapidly metabolized to this compound (DXNL), which is the principal microbiologically active form of the drug.[1] Therefore, understanding the antimicrobial activity of this compound is crucial for accurately predicting the clinical efficacy of Ceftiofur. Antimicrobial susceptibility testing with this compound provides essential data for establishing rational dosing regimens, monitoring for the emergence of resistance, and guiding therapeutic decisions.

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing to ensure reproducible and comparable results across different laboratories.[2] While specific breakpoints for this compound are not independently established, the interpretive criteria for Ceftiofur are commonly applied, given that this compound is the active metabolite.[3][4]

Data Presentation

The in vitro activity of this compound is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[5][6] The following tables summarize the comparative MIC data for this compound (DXNL) and Ceftiofur (XNL) against a range of veterinary pathogens.

Table 1: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL) of Ceftiofur and this compound against Gram-Negative Veterinary Pathogens

Bacterial SpeciesDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Actinobacillus pleuropneumoniaeCeftiofur (XNL)≤0.0080.015
This compound (DXNL)0.0150.015
Pasteurella multocidaCeftiofur (XNL)≤0.008≤0.008
This compound (DXNL)≤0.008≤0.008
Haemophilus somnusCeftiofur (XNL)≤0.0080.015
This compound (DXNL)≤0.0080.015
Salmonella spp.Ceftiofur (XNL)1.02.0
This compound (DXNL)1.02.0
Escherichia coliCeftiofur (XNL)0.51.0
This compound (DXNL)0.51.0

Data compiled from published research.[1][7]

Table 2: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL) of Ceftiofur and this compound against Gram-Positive Veterinary Pathogens

Bacterial SpeciesDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusCeftiofur (XNL)0.51.0
This compound (DXNL)2.04.0-8.0
Streptococcus suisCeftiofur (XNL)0.060.125
This compound (DXNL)0.1250.25
Streptococcus uberisCeftiofur (XNL)0.060.125
This compound (DXNL)0.1250.25
Streptococcus dysgalactiaeCeftiofur (XNL)≤0.0019≤0.0019
This compound (DXNL)0.0150.03

Data compiled from published research.[1][3][7]

Table 3: CLSI-Approved Interpretive Criteria for Ceftiofur against Veterinary Pathogens

Pathogen GroupSusceptible (S)Intermediate (I)Resistant (R)
Pasteurella multocida and Mannheimia haemolytica (Bovine Respiratory Disease)≤ 2 µg/mL4 µg/mL≥ 8 µg/mL
Actinobacillus pleuropneumoniae and Streptococcus suis (Swine Respiratory Disease)≤ 2 µg/mL4 µg/mL≥ 8 µg/mL
Staphylococci (Bovine Mastitis)≤ 2 µg/mL4 µg/mL≥ 8 µg/mL
Streptococci (Bovine Mastitis)≤ 0.5 µg/mL1 µg/mL≥ 2 µg/mL

These breakpoints are for Ceftiofur and are used for the interpretation of this compound susceptibility.[2][4]

Experimental Protocols

The following are detailed protocols for performing antimicrobial susceptibility testing with this compound, based on CLSI guidelines.

Broth Microdilution MIC Assay

This method determines the MIC of this compound in a liquid growth medium.

a. Preparation of this compound Stock Solution:

  • Aseptically prepare a stock solution of this compound of known potency in a suitable solvent as recommended by the manufacturer.

  • The stock solution should be prepared at a concentration that is a multiple of the highest concentration to be tested (e.g., 10 times the highest concentration).

b. Preparation of Inoculum:

  • From a pure, overnight culture on an appropriate agar medium, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes of preparation, dilute the standardized suspension in a sterile broth (e.g., Mueller-Hinton Broth for non-fastidious organisms, or a supplemented medium for fastidious organisms) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.[8][9]

c. Plate Inoculation and Incubation:

  • Dispense the appropriate volume of sterile broth into each well of a 96-well microtiter plate.

  • Perform serial twofold dilutions of the this compound stock solution across the wells to achieve the desired final concentration range.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most bacteria. Fastidious organisms may require specific atmospheric conditions (e.g., increased CO₂).

d. Interpretation of Results:

  • Following incubation, examine the plates for visible bacterial growth (e.g., turbidity or a pellet at the bottom of the well).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dilute_drug Perform Serial Dilutions in 96-Well Plate prep_stock->dilute_drug inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate dilute_drug->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end_node End determine_mic->end_node

Broth Microdilution Workflow for MIC Determination.
Disk Diffusion Assay

This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the antimicrobial.

a. Preparation of Inoculum and Plate:

  • Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland turbidity).

  • Within 15 minutes of preparation, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

  • Inoculate a Mueller-Hinton agar plate by streaking the swab evenly across the entire surface in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[10]

b. Application of Disks and Incubation:

  • Aseptically apply a paper disk impregnated with a standardized amount of this compound to the surface of the agar.

  • Gently press the disk to ensure complete contact with the agar.

  • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

c. Interpretation of Results:

  • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

  • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints for Ceftiofur (see Table 3).

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disk Apply this compound Impregnated Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter incubate->measure_zone interpret Interpret S, I, or R using Breakpoints measure_zone->interpret end_node End interpret->end_node Ceftiofur_Metabolism_AST Ceftiofur Ceftiofur (XNL) (Administered Drug) Metabolism Rapid In Vivo Metabolism Ceftiofur->Metabolism DXNL This compound (DXNL) (Primary Active Metabolite) Metabolism->DXNL AST Antimicrobial Susceptibility Testing (AST) DXNL->AST Test Compound Interpretation Interpretation of Susceptibility (using Ceftiofur Breakpoints) AST->Interpretation Provides MIC or Zone Diameter

References

Application Notes and Protocols for In Vitro Experimental Design Using Desfuroylceftiofur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfuroylceftiofur is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine. Following administration, ceftiofur is rapidly metabolized to this compound, which exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. These application notes provide detailed protocols for the in vitro evaluation of this compound, including antimicrobial susceptibility testing and cytotoxicity assays, to aid researchers in their experimental design.

Mechanism of Action

This compound, like other β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan chains. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[1]

Data Presentation

Antimicrobial Susceptibility

The in vitro potency of this compound is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial pathogens. The following tables summarize the MIC values for this compound against a range of Gram-positive and Gram-negative bacteria of veterinary importance.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Veterinary Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.51
Pasteurella multocida≤0.016≤0.016
Mannheimia haemolytica≤0.016≤0.016
Actinobacillus pleuropneumoniae--
Haemophilus somnus--
Salmonella spp.--

Data sourced from multiple in vitro studies.[1][2][3][4][5]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Veterinary Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus-16.0
Coagulase-negative Staphylococci-8.0
Streptococcus uberis1.0 - 2.02.0
Streptococcus suis--
Trueperella pyogenes0.250.5

Data sourced from multiple in vitro studies.[1][3][6]

Cytotoxicity Profile

Evaluating the cytotoxic potential of this compound on mammalian cells is crucial for assessing its safety profile. While specific IC50 values for this compound are not widely reported, studies on its parent compound, ceftiofur, provide some context. For instance, the IC50 value of ceftiofur on LO2 cells (human liver cell line) after 24 hours of treatment was reported to be 3052.0 µg/mL.[7][8] It is important to note that thermally treated this compound can degrade into a more toxic aldehyde compound.[7][8]

Table 3: Cytotoxicity Data (IC50) of Ceftiofur (Parent Compound)

Cell LineExposure Time (hours)IC50 (µg/mL)
LO2 (Human Liver Cells)243052.0

Data from a study on thermally treated ceftiofur.[7][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria isolated from animals.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., DMSO, sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL or at least 10 times the highest concentration to be tested.

    • Dissolve the analytical standard in the recommended solvent and then dilute with sterile CAMHB.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Add 50 µL of CAMHB to all wells of a 96-well plate, except for the first column.

    • Add 100 µL of the highest concentration of this compound to the wells in the first column.

    • Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

    • This will result in wells containing 50 µL of varying concentrations of this compound.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth is indicated by turbidity or a pellet at the bottom of the well.

In Vitro Cytotoxicity Assay using CCK-8

This protocol describes a colorimetric assay to determine the cytotoxicity of this compound on a mammalian cell line.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., DMSO, sterile water)

  • Mammalian cell line of interest (e.g., HepG2, VERO, 3T3)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle control:

      • Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Mandatory Visualizations

Signaling Pathway

G cluster_cytoplasm Bacterial Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM Enzymatic steps UDP_NAM_Peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_Peptide Addition of pentapeptide Peptide Pentapeptide chain Lipid_I Lipid I UDP_NAM_Peptide->Lipid_I Transfer to Lipid Carrier Lipid_II Lipid II Lipid_I->Lipid_II Addition of UDP-NAG Flippase Flippase Lipid_II->Flippase Glycan_Chain Growing Peptidoglycan Chain Flippase->Glycan_Chain Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Cross_linked_PG Cross-linked Peptidoglycan PBP->Cross_linked_PG Transpeptidation (Cross-linking) Glycan_Chain->PBP This compound This compound This compound->PBP Inhibition

Caption: Inhibition of bacterial peptidoglycan synthesis by this compound.

Experimental Workflow

G cluster_mic MIC Determination cluster_cyto Cytotoxicity Assay prep_drug_mic Prepare this compound Serial Dilutions inoculate_mic Inoculate Microtiter Plate prep_drug_mic->inoculate_mic prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_mic incubate_mic Incubate 16-20h at 35°C inoculate_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic end End read_mic->end seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prep_drug_cyto Prepare this compound Dilutions prep_drug_cyto->treat_cells incubate_cyto Incubate 24-72h at 37°C treat_cells->incubate_cyto add_cck8 Add CCK-8 Reagent incubate_cyto->add_cck8 read_cyto Read Absorbance (450nm) add_cck8->read_cyto calc_ic50 Calculate IC50 read_cyto->calc_ic50 calc_ic50->end start Start start->prep_drug_mic start->seed_cells

Caption: Workflow for in vitro evaluation of this compound.

References

Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for the Quantification of Desfuroylceftiofur

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is extensively used in veterinary medicine for treating bacterial infections in livestock.[1][2] Following administration, ceftiofur is rapidly metabolized into its primary and microbiologically active metabolite, desfuroylceftiofur.[3] this compound and its conjugates are therefore the target analytes for monitoring ceftiofur residues in animal-derived food products to ensure consumer safety and regulatory compliance.[3] This document provides detailed application notes and protocols for the development and application of a competitive inhibition enzyme-linked immunosorbent assay (ciELISA) for the quantitative determination of this compound. The described methodologies are essential for drug metabolism studies, pharmacokinetic analyses, and routine monitoring of ceftiofur residues in various biological matrices.

Principle of the Assay

The developed assay is a competitive ELISA. This method relies on the competition between free this compound in the sample and a this compound-protein conjugate immobilized on a microtiter plate for a limited number of specific antibody binding sites. The antibody may be either a monoclonal or polyclonal antibody raised against this compound. A secondary antibody, conjugated to an enzyme such as horseradish peroxidase (HRP), is then added, which binds to the primary antibody. Finally, a substrate solution is introduced, which reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration in unknown samples is determined by comparing the optical density (OD) with a standard curve generated from known concentrations of this compound.[4][5]

I. Antibody Production and Reagent Preparation

Hapten-Carrier Conjugate Synthesis

To elicit an immune response and produce antibodies against the small molecule this compound (the hapten), it must first be conjugated to a larger carrier protein. Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for the coating antigen in the ELISA.[6]

Experimental Protocol: Synthesis of this compound-KLH Conjugate

  • Preparation of this compound: this compound is prepared in situ from ceftiofur sodium through hydrolysis.

  • Activation of Carrier Protein: KLH is activated using a cross-linker such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

  • Conjugation: The prepared this compound is then conjugated to the maleimide-activated KLH.[6] The resulting this compound-KLH conjugate is purified and used for immunization.

Monoclonal Antibody Production

Monoclonal antibodies offer high specificity and consistency.

Experimental Protocol: Monoclonal Antibody Production

  • Immunization: Balb/c mice are immunized with the this compound-KLH conjugate.[6]

  • Hybridoma Technology: Splenic lymphocytes from the immunized mice are fused with SP2/0 myeloma cells to create hybridomas.[6]

  • Screening: Hybridoma supernatants are screened for the presence of antibodies that bind to a this compound-BSA conjugate.

  • Cloning and Expansion: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality. Selected clones are then expanded to produce a larger quantity of the monoclonal antibody.[7]

II. ELISA Protocol

Materials and Reagents
  • 96-well microtiter plates

  • This compound standard

  • Anti-desfuroylceftiofur primary antibody

  • HRP-conjugated secondary antibody

  • Coating antigen (this compound-BSA conjugate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Assay Procedure
  • Coating: Coat the wells of a 96-well microtiter plate with the this compound-BSA conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with wash buffer to remove any unbound coating antigen.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Competition: Add this compound standards or prepared samples to the wells, followed by the anti-desfuroylceftiofur primary antibody. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate as described in step 2.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well. Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the plate as described in step 2.

  • Substrate Reaction: Add the TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader.

III. Sample Preparation

The preparation of samples is a critical step to ensure accurate quantification. The following is a general workflow for animal tissues.

Experimental Protocol: Sample Preparation from Animal Tissue

  • Homogenization: Homogenize the tissue sample in an appropriate buffer.

  • Extraction: Extract this compound and its metabolites using a suitable solvent such as acetonitrile.

  • Derivatization: To stabilize the this compound metabolites, a derivatization step is often employed. This typically involves reduction with dithiothreitol (DTT) to cleave disulfide bonds, followed by alkylation with iodoacetamide to form the stable this compound acetamide (DCA).[3][8]

  • Purification: The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering matrix components.[3][9]

  • Final Preparation: The purified and derivatized sample is then ready for analysis by ELISA.

IV. Data Analysis and Quantitative Data Summary

The concentration of this compound in the samples is determined by constructing a standard curve. The percentage of binding (%B/B₀) is plotted against the logarithm of the standard concentrations. The concentration of the unknown samples is then interpolated from this curve.

%B/B₀ = (OD of sample or standard - OD of non-specific binding) / (OD of zero standard - OD of non-specific binding) * 100

ParameterValueMatrixReference
Detection Limit (LOD) 0.3 ppbLiquid Samples[6]
50 ppbMuscle[1]
Limit of Quantification (LOQ) 0.1 µg/gSwine Tissue[10]
Linear Range 5 ng/g - 1000 ng/gPorcine Feces[11]
0.4 - 40 µg/mlBovine Plasma[8]
Sample Recovery Rate 90% ± 30%Tissue, Eggs[5]
95% - 104%Plasma[12]
Cross-Reactivity Profile% Cross-ReactivityReference
This compound 100%Assumed
Ceftiofur 475%[5]
Cefotaxime 250%[5]
Cefquinome 550%[5]

V. Visualizations

ELISA_Workflow cluster_Preparation Preparation cluster_Reaction Competitive Reaction cluster_Detection Detection Coating 1. Plate Coating (this compound-BSA) Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking Washing1->Blocking Competition 4. Add Sample/Standard & Primary Antibody Blocking->Competition Washing2 5. Washing Competition->Washing2 Secondary_Ab 6. Add HRP-conjugated Secondary Antibody Washing2->Secondary_Ab Washing3 7. Washing Secondary_Ab->Washing3 Substrate 8. Add Substrate (TMB) Washing3->Substrate Stop 9. Add Stop Solution Substrate->Stop Read 10. Read Absorbance Stop->Read

Caption: Competitive ELISA workflow for this compound quantification.

Antibody_Production cluster_Antigen Antigen Preparation cluster_Immunization_Fusion Immunization and Hybridoma Production cluster_Screening_Cloning Screening and Cloning Hapten This compound (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH) Carrier->Conjugation Immunization Immunize Mouse Conjugation->Immunization Spleen_Cells Isolate Spleen Cells Immunization->Spleen_Cells Fusion Cell Fusion Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion Hybridomas Hybridoma Cells Fusion->Hybridomas Screening Screen for Antibody Production Hybridomas->Screening Cloning Clone Positive Hybridomas Screening->Cloning Expansion Expand Clones & Purify Antibody Cloning->Expansion Sample_Prep_Workflow Start Tissue Sample Homogenize Homogenization Start->Homogenize Extract Solvent Extraction Homogenize->Extract Derivatize Derivatization (Reduction & Alkylation) Extract->Derivatize Purify Solid-Phase Extraction (SPE) Derivatize->Purify Analyze ELISA Analysis Purify->Analyze

References

Application Notes and Protocols for Ceftiofur Residue Analysis Using Desfuroylceftiofur as a Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely utilized in veterinary medicine for the treatment of bacterial infections in livestock such as cattle, swine, and poultry.[1][2] Following administration, ceftiofur undergoes rapid metabolism, with the thioester bond being quickly cleaved to form the primary and microbiologically active metabolite, desfuroylceftiofur (DFC).[1][3][4] DFC is unstable and readily forms conjugates with endogenous molecules like cysteine, resulting in compounds such as this compound cysteine disulfide (DCCD).[1][5]

Due to the rapid conversion and the presence of multiple metabolites, regulatory agencies worldwide have established that the total residues of ceftiofur should be measured as a single, stable marker compound. For this purpose, all residues containing the intact β-lactam ring are chemically converted to this compound acetamide (DCA) for quantification.[1][2][6] Therefore, this compound, measured as DCA, serves as the official marker residue for monitoring ceftiofur levels in edible animal tissues and milk, ensuring food safety and compliance with maximum residue limits (MRLs).[7]

These application notes provide detailed protocols for the determination of ceftiofur residues through the analysis of its marker, this compound, in various biological matrices. The methodologies described are based on widely accepted and validated techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway and Marker Residue Logic

The rationale for using this compound as a marker is based on the metabolic fate of ceftiofur in animals. The following diagram illustrates the metabolic pathway and the principle of the derivatization process for residue analysis.

Ceftiofur Ceftiofur DFC This compound (DFC) (Unstable Metabolite) Ceftiofur->DFC Rapid Metabolism Conjugates DFC Conjugates (e.g., DCCD) DFC->Conjugates Derivatization Derivatization (Reduction & Alkylation) DFC->Derivatization Conjugates->Derivatization DCA This compound Acetamide (DCA) (Stable Derivative for Quantification) Derivatization->DCA

Metabolic Pathway of Ceftiofur to the Analyzed Marker Residue.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of ceftiofur residues (as this compound acetamide) and the established maximum residue limits (MRLs).

Table 1: Performance of Analytical Methods for this compound Acetamide (DCA)

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 100 µg/mL (in plasma)[8]2 - 200 µg/kg (in chicken tissues)[9], 25 - 2000 ng/g (for DCCD)[10]
Limit of Quantification (LOQ) 0.1 µg/mL (in plasma)[8]0.1 µg/kg[10], 50 ng/g (for DCCD)[10]
Limit of Detection (LOD) 0.15 µg/mL (in plasma)[3]3.29 ng/mL[11]
Average Recovery 95% - 104% (in plasma)[8]83.2% - 129.7% (in chicken tissues)[9]
Precision (RSD) Intra-assay: 0.7 - 4.5%Inter-assay: 3.6 - 8.8%[8]< 15%[9]

Table 2: Maximum Residue Limits (MRLs) for Ceftiofur (measured as DCA)

SpeciesTissueMRL (ppm)
Cattle Kidney (target tissue)0.4[7][12]
Liver2[7][13]
Muscle1[7][13]
Milk0.1[7][13]
Swine Kidney (target tissue)0.25[7]
Liver3[7]
Muscle2[7]
Goats Kidney (target tissue)8[7]
Liver2[7]
Muscle1[7]
Milk0.1[7]

Experimental Protocols

Protocol 1: Determination of Total Ceftiofur Residues in Animal Tissues by LC-MS/MS

This protocol outlines the extraction, derivatization, and analysis of total ceftiofur residues, measured as this compound acetamide (DCA), in kidney, liver, and muscle tissues.[1]

1. Materials and Reagents

  • Ceftiofur standard

  • This compound acetamide (DCA) standard

  • Dithiothreitol (DTT) or Dithioerythritol (DTE)

  • Iodoacetamide

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid

  • Ammonium acetate

  • Water, deionized

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

  • Homogenizer

  • Centrifuge

  • Water bath

  • Nitrogen evaporator

2. Sample Preparation and Extraction Workflow

cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_cleanup Sample Cleanup Homogenize 1. Homogenize Tissue Sample AddBuffer 2. Add Extraction Buffer Homogenize->AddBuffer VortexCentrifuge 3. Vortex and Centrifuge AddBuffer->VortexCentrifuge CollectSupernatant 4. Collect Supernatant VortexCentrifuge->CollectSupernatant Reduction 5. Reduction with DTE/DTT (Cleavage of Conjugates) CollectSupernatant->Reduction Alkylation 6. Alkylation with Iodoacetamide (Formation of DCA) Reduction->Alkylation SPE 7. Solid-Phase Extraction (SPE) Alkylation->SPE Evaporate 8. Evaporate Eluate SPE->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis

Workflow for Ceftiofur Residue Analysis in Tissues.

3. Detailed Procedure

  • Extraction:

    • Weigh 1-2 g of homogenized tissue into a centrifuge tube.

    • Add an appropriate extraction buffer (e.g., phosphate buffer).

    • For liver and muscle, a protein precipitation step with acetonitrile may be necessary, followed by centrifugation.[1]

    • Vortex thoroughly and centrifuge. Collect the aqueous supernatant.[1]

  • Derivatization:

    • Reduction: To the supernatant, add a solution of dithiothreitol (DTE) or dithiothreitol (DTT) in a suitable buffer to cleave the disulfide bonds of this compound conjugates. Incubate at 50°C for 15 minutes.[1] This step releases the free thiol group of this compound.

    • Alkylation: Add a solution of iodoacetamide and allow it to react in the dark for 30 minutes.[1] This forms the stable this compound acetamide (DCA).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 or Oasis HLB SPE cartridge with methanol followed by water.[1]

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the DCA with methanol or a mixture of methanol and acetonitrile.[2]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example)

  • LC System:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).[14]

    • Mobile Phase A: 0.1% formic acid in water.[14]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[14]

    • Flow Rate: 0.3 - 0.4 mL/min.[14]

    • Gradient: A suitable gradient to separate DCA from matrix components.

  • MS/MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion (m/z) for DCA: 487.2.[14]

    • Product Ions (m/z): Monitor at least two product ions for confirmation.

    • Collision Energy: Optimized for the specific instrument.[14]

Protocol 2: Determination of Total Ceftiofur Residues in Plasma by HPLC-UV

This protocol describes a method for quantifying total ceftiofur residues in plasma as DCA using HPLC with UV detection.[8]

1. Materials and Reagents

  • Same as Protocol 1, with the addition of an internal standard (e.g., cefotaxime).

  • Trifluoroacetic acid (TFA).

2. Sample Preparation

  • To 100 µL of plasma, add 15 µL of internal standard (100 µg/mL cefotaxime).

  • Add 7 mL of 0.4% dithioerythritol in borate buffer and incubate at 50°C for 15 minutes.

  • Cool to room temperature and add 1.5 mL of iodoacetamide buffer.

  • Proceed with SPE cleanup as described in Protocol 1.

  • Elute with 5% glacial acetic acid in methanol.

  • Evaporate the eluate to dryness with nitrogen.

  • Reconstitute in 200 µL of mobile phase and inject 50 µL into the HPLC system.[8]

3. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase A: 0.1% TFA in water.[8]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Gradient: Start with 90% A and 10% B, adjust to 75% A and 25% B over 25 minutes.[8]

  • UV Detection: 265 nm.[8]

Withdrawal Periods

Withdrawal periods are the time required after the last administration of a drug to an animal for the drug residues in the tissues or milk to deplete to levels at or below the established MRL. These periods are crucial for ensuring food safety. Withdrawal times for ceftiofur products can vary depending on the formulation, dosage, and route of administration. For instance, some ceftiofur products have withdrawal periods ranging from 0 to 13 days for meat.[15][16][17] It is imperative to adhere to the specific withdrawal period stated on the product label.

Conclusion

The use of this compound as a marker residue provides a reliable and standardized approach for monitoring total ceftiofur residues in animal-derived food products. The conversion of all active metabolites to a single, stable derivative, this compound acetamide, simplifies the analytical procedure and enhances the accuracy of quantification. The LC-MS/MS and HPLC-UV methods detailed in these notes are robust and sensitive, making them suitable for regulatory monitoring and pharmacokinetic studies. Adherence to these validated protocols and established MRLs is essential for safeguarding public health.

References

Troubleshooting & Optimization

Optimizing mobile phase for Desfuroylceftiofur chromatographic separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase in the chromatographic separation of Desfuroylceftiofur.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis by reversed-phase HPLC?

A common starting point for the analysis of this compound and its derivatives, such as this compound acetamide (DFCA), is a gradient mobile phase consisting of an aqueous component and an organic modifier. A widely used combination is 0.1% trifluoroacetic acid (TFA) in water as mobile phase A and 0.1% TFA in acetonitrile as mobile phase B.[1][2] The gradient typically starts with a high percentage of the aqueous phase, which is gradually decreased over the course of the run.[1]

Q2: My this compound peak is tailing. What are the common causes and how can I fix it?

Peak tailing for this compound is often caused by secondary interactions between the basic functional groups on the analyte and acidic residual silanol groups on the silica-based stationary phase (e.g., C18 columns).[3][4] This is particularly prevalent when the mobile phase pH is above 3.0, as the silanol groups become ionized.[3]

To address peak tailing, consider the following:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2 and 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[5] The use of acidic modifiers like trifluoroacetic acid (TFA) or formic acid is common for this purpose.[6][7]

  • Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which can significantly reduce peak tailing for basic compounds.

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to saturate the active silanol sites, thereby improving peak shape.

  • Optimize Organic Modifier: While acetonitrile is a common choice, methanol can sometimes offer different selectivity and may reduce tailing in certain situations.[8][9]

Q3: I'm observing co-elution of this compound with matrix components. What steps can I take to improve resolution?

Co-elution with matrix components is a frequent challenge, especially in complex matrices like plasma, milk, or feces, and can lead to signal suppression or enhancement in mass spectrometry.[10] To improve resolution, a multi-faceted approach is recommended:

  • Optimize Sample Preparation: A thorough sample cleanup is critical. Techniques like solid-phase extraction (SPE) are highly effective at removing interfering substances.[10] Protein precipitation is also a common first step for plasma and serum samples.[11]

  • Adjust Mobile Phase Gradient: Modifying the gradient slope can help to separate the analyte from interfering peaks. A shallower gradient can increase the separation between closely eluting compounds.[10]

  • Change Column Chemistry: If co-elution persists, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or embedded polar group column) can alter the selectivity of the separation.[10]

  • Modify Mobile Phase pH: Altering the pH can change the retention times of both the analyte and interfering compounds, potentially resolving the co-elution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.[3][4]- Lower mobile phase pH with 0.1% TFA or formic acid.[1][6][7]- Use a high-purity, end-capped C18 or C8 column.- Consider adding a competing base to the mobile phase.
Mobile phase pH is close to the pKa of this compound.[5]Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[12]
Column overload.[4]Reduce the injection volume or dilute the sample.
Poor Resolution/Co-elution Inadequate separation from matrix components.[10]- Optimize the mobile phase gradient (e.g., make it shallower).[10]- Improve sample cleanup using SPE.[10]- Try a column with different selectivity.[10]
Inappropriate mobile phase composition.- Experiment with different organic modifiers (e.g., methanol instead of acetonitrile).[8][9]- Adjust the mobile phase pH to alter the retention of interfering peaks.
Fluctuating Retention Times Inadequate column equilibration.[13]Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before injection.
Mobile phase composition drift.- Use a high-quality HPLC system with a reliable pump and mixer.- Prepare fresh mobile phase daily.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
High Backpressure Clogged column frit or tubing.- Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column.[13]
Mobile phase viscosity.- Consider using acetonitrile, which has a lower viscosity than methanol.[8]- Increasing the column temperature will reduce mobile phase viscosity.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound Acetamide in Plasma

This protocol is based on a method that involves derivatization to improve chromatographic properties and stability.[1]

  • Sample Preparation (Derivatization):

    • To 100 µL of plasma, add 15 µL of an internal standard solution (e.g., 100 µg/mL cefotaxime).[1]

    • Add 7 mL of 0.4% dithioerythritol in borate buffer and incubate at 50°C for 15 minutes to cleave ceftiofur and its metabolites to this compound.[1]

    • Cool to room temperature and add 1.5 mL of iodoacetamide buffer to derivatize this compound to the more stable this compound acetamide (DFCA).[1]

  • Solid-Phase Extraction (SPE):

    • Pass the derivatized solution through a pre-conditioned Oasis HLB extraction column.[1]

    • Elute the analytes with 5% glacial acetic acid in methanol.[2]

    • Evaporate the eluate to dryness under a stream of nitrogen.[2]

    • Reconstitute the residue in 200 µL of the mobile phase.[2]

  • Chromatographic Conditions:

    • Column: Symmetry C18, 4.6 x 250 mm, 5 µm.[1][2]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1][2]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[1][2]

    • Gradient: Start at 90% A and 10% B, ramp to 75% A and 25% B over 25 minutes.[1]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection: UV at 265 nm.[1][2]

Protocol 2: LC-MS/MS Analysis of this compound Acetamide

This protocol is adapted for mass spectrometry detection, which often uses volatile mobile phase modifiers.

  • Sample Preparation: Follow the derivatization and SPE steps as described in Protocol 1.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18, 100 mm x 2.1 mm, 3.5 µm.[7]

    • Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water.[6][7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[6][7]

    • Gradient: A typical gradient would start at a high percentage of A (e.g., 95%) and ramp to a high percentage of B (e.g., 95%) over several minutes to elute the analyte.[7]

    • Flow Rate: 0.4 mL/min.[6][7]

    • Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization mode.[6]

Quantitative Data Summary

Table 1: Example Gradient Programs for this compound Separation

Method Time (min) % Mobile Phase A % Mobile Phase B Reference
HPLC-UV 09010[1]
257525[1]
289010[1]
LC-MS/MS 0 - 1.0955[7]
1.0 - 5.095 -> 605 -> 40[7]
5.0 - 8.060 -> 540 -> 95[7]
8.0 - 10.0595[7]
10.0 - 10.15 -> 9595 -> 5[7]
10.1 - 15.0955[7]

Table 2: Common Mobile Phase Compositions

Aqueous Phase (A) Organic Phase (B) Method Type Reference
0.1% Trifluoroacetic Acid in Water0.1% Trifluoroacetic Acid in AcetonitrileHPLC-UV[1][2]
0.1% Formic Acid and 2 mM Ammonium Formate in Water0.1% Formic Acid in AcetonitrileLC-MS/MS[6][7]
0.025 M Sodium Dihydrogen Phosphate (pH 7)AcetonitrileHPLC-UV[2]
WaterAcetonitrileHPLC-UV[14]
0.01 M Ammonium Acetate (pH 5)Methanol-Water (60:40)HPLC-UV[15]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample derivatization Derivatization with Dithioerythritol & Iodoacetamide plasma->derivatization spe Solid-Phase Extraction (SPE) derivatization->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution injection Injection reconstitution->injection column C18 Column injection->column detection UV or MS/MS Detection column->detection data Data Acquisition & Analysis detection->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_peak_tailing cluster_solutions Solutions problem Problem: Peak Tailing cause1 Primary Cause: Secondary Interactions with Residual Silanols problem->cause1 solution1 Lower Mobile Phase pH (e.g., with TFA or Formic Acid) cause1->solution1 Reduces Silanol Ionization solution2 Use End-Capped Column cause1->solution2 Fewer Active Sites solution3 Add Competing Base cause1->solution3 Blocks Active Sites

References

Improving Desfuroylceftiofur recovery from tissue homogenates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of desfuroylceftiofur from tissue homogenates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of this compound from tissue samples.

Issue 1: Low Recovery of this compound

Q: We are experiencing low recovery of this compound from our tissue homogenates. What are the potential causes and how can we troubleshoot this?

A: Low recovery of this compound can stem from several factors throughout the analytical process, from initial sample handling to the final analysis. Here is a systematic approach to troubleshooting:

1. Inefficient Homogenization:

  • Problem: Incomplete disruption of the tissue matrix can lead to inefficient extraction of the analyte.

  • Solution: Ensure the tissue is completely homogenized to a uniform suspension. Optimize the homogenization time and speed. The use of a phosphate buffer during homogenization is a common practice.[1][2]

2. Analyte Instability:

  • Problem: this compound is an unstable metabolite.[2] Degradation can occur during sample processing.

  • Solution: Minimize the time between homogenization and derivatization. Keep samples on ice or at reduced temperatures throughout the process.

3. Incomplete Derivatization:

  • Problem: The conversion of this compound to its stable derivative, this compound acetamide (DFA or DFCA), is a critical step for accurate quantification.[1] An incomplete reaction will result in low recovery.

  • Solution:

    • Reducing Agent: Ensure complete cleavage of disulfide bonds by using an adequate concentration and incubation time for the reducing agent, such as dithiothreitol (DTE) or dithioerythritol (DTT).[3]

    • Alkylation: Optimize the concentration of the alkylating agent, iodoacetamide, and the reaction time. The reaction is typically performed in the dark.[2]

4. Suboptimal Solid-Phase Extraction (SPE):

  • Problem: The SPE cleanup step is crucial for removing matrix interferences and concentrating the analyte.[1][2] Improper technique can lead to significant loss of the analyte.

  • Solution:

    • Sorbent Choice: C18 and polymeric sorbents like Oasis HLB are commonly used for this compound extraction. Ensure the chosen sorbent is appropriate for the analyte's properties.

    • pH Adjustment: The sample pH should be optimized for retention on the SPE sorbent. A pH range of 2-6 is often recommended for reversed-phase sorbents.[4]

    • Flow Rate: A slow and consistent flow rate during sample loading (e.g., 1 mL/min) allows for sufficient interaction between the analyte and the sorbent.[4]

    • Washing Step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. A 5% methanol in water solution is a good starting point.[4]

    • Elution: Ensure the elution solvent is strong enough to completely recover the analyte. Methanol or a mixture of methanol and acetonitrile is commonly used.[5] Consider a second elution step to ensure complete recovery.[4]

5. Matrix Effects in LC-MS/MS Analysis:

  • Problem: Co-eluting endogenous compounds from the tissue matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[6]

  • Solution:

    • Protein Precipitation: For tissues like liver and muscle, a protein precipitation step using acetonitrile is recommended prior to SPE.[2][7]

    • Lipid Removal: A liquid-liquid extraction with a nonpolar solvent like hexane can be incorporated to remove lipids.[2][7]

    • Chromatographic Optimization: Adjust the mobile phase gradient or try a different column chemistry to improve the separation of the analyte from interfering matrix components.[6]

    • Internal Standard: The use of a stable isotope-labeled internal standard can help to compensate for matrix effects.[8]

Issue 2: High Variability in Results

Q: Our lab is observing high variability in the recovery of this compound between samples. What could be causing this inconsistency?

A: High variability in results often points to inconsistencies in the sample preparation workflow. Here are some key areas to investigate:

  • Inconsistent Homogenization: Ensure that each sample is homogenized to the same degree.

  • pH Inconsistency: Verify that the pH of each sample is adjusted consistently before SPE.

  • SPE Cartridge Handling:

    • Conditioning: Always ensure the SPE cartridges are properly conditioned with methanol followed by water without letting them dry out.[1]

    • Drying: Over-drying the cartridge after washing can sometimes lead to analyte loss, while insufficient drying can result in a wet sample that may not elute properly.

  • Evaporation and Reconstitution: Be cautious during the evaporation step to avoid loss of the analyte. Ensure the dried extract is completely redissolved in the reconstitution solvent.[1][5]

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes of standards and reagents, can introduce significant variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of Ceftiofur that should be targeted for residue analysis in tissues?

A1: Following administration, ceftiofur is rapidly metabolized to its primary active metabolite, this compound. Due to its instability, analytical methods typically involve a derivatization step to convert this compound and its conjugates to a single, stable derivative, this compound acetamide (DFA or DFCA), for accurate quantification.[2]

Q2: Why is derivatization necessary for the analysis of this compound?

A2: this compound is unstable and can form conjugates with endogenous molecules like cysteine.[2] The derivatization process serves two main purposes:

  • Cleavage: A reducing agent, such as dithiothreitol (DTE), is used to cleave the disulfide bonds of this compound conjugates, releasing the free this compound.[3]

  • Stabilization: The released this compound is then alkylated with iodoacetamide to form the stable this compound acetamide (DFA or DFCA), which can be reliably quantified by LC-MS/MS.

Q3: What are the key differences in sample preparation for different tissue types like kidney, liver, and muscle?

A3: While the overall workflow is similar, the primary difference lies in the initial extraction and cleanup steps to address the varying complexity of the tissue matrices.

  • Kidney: A simple extraction with a phosphate buffer followed by SPE cleanup is often sufficient.[7][8][9]

  • Liver and Muscle: These tissues have higher fat and protein content, necessitating additional cleanup steps. The protocol for these tissues typically includes protein precipitation with acetonitrile and lipid removal with hexane after the initial buffer extraction and before the SPE cleanup.[2][7]

Q4: What are some common SPE sorbents used for this compound extraction?

A4: The most commonly used SPE sorbents for the extraction of this compound are reversed-phase sorbents. These include:

  • C18 (Octadecylsilane): A widely used sorbent for cephalosporins.[2][4]

  • Polymeric Sorbents (e.g., Oasis HLB): These can offer higher capacity and stability across a wider pH range.[1][5][4]

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

A5: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Cleanup: Employing a robust sample preparation protocol with protein precipitation, lipid removal (for fatty tissues), and optimized SPE is the first line of defense.[6]

  • Chromatographic Separation: Optimize your LC method to separate the analyte from co-eluting matrix components. This can involve adjusting the gradient or trying different column chemistries.[6]

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for signal suppression or enhancement.[8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can also help to correct for matrix effects.[10]

Data Presentation

Table 1: Reported Recovery Rates of this compound from Tissue Samples

Tissue TypeAnalytical MethodReported Accuracy/RecoveryReference
Bovine KidneyLC-MS/MS97.7% - 100.2%[8]
Bovine Kidney, Liver, MuscleLC-MS/MS97% - 107%[7]
Eel, Flatfish, ShrimpLC-MS/MS80.6% - 105%[11]

Experimental Protocols

Protocol 1: Extraction and Derivatization of this compound from Kidney Tissue

This protocol is a general guideline based on published methods.[1][2][8] Optimization may be required for specific laboratory conditions and instrumentation.

  • Homogenization:

    • Weigh 2 g of kidney tissue into a centrifuge tube.

    • Add 8 mL of phosphate buffer.

    • Homogenize until a uniform suspension is achieved.

  • Centrifugation:

    • Centrifuge the homogenate at 4000 rpm for 15 minutes at 10°C.[1]

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 or Oasis HLB SPE cartridge with 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to dry.[1]

    • Loading: Load the entire supernatant onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).

    • Washing: Wash the cartridge with 5 mL of water to remove interfering substances.[1]

  • Derivatization (On-Cartridge):

    • Reduction: Add a solution of dithiothreitol (DTE) in a suitable buffer to the cartridge to cleave the disulfide bonds. Incubate under nitrogen at 50°C for 15 minutes.[2]

    • Alkylation: Add a solution of iodoacetamide in 0.1 M ammonium acetate to the cartridge and allow it to react in the dark for 30 minutes.[2]

  • Elution:

    • Elute the derivatized analyte (this compound acetamide) with methanol or a mixture of methanol and acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[5]

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.[5]

Visualizations

experimental_workflow tissue_sample Tissue Sample (e.g., Kidney, Liver, Muscle) homogenization 1. Homogenization (with Phosphate Buffer) tissue_sample->homogenization protein_precipitation 2. Protein Precipitation (Acetonitrile/Hexane for Liver/Muscle) homogenization->protein_precipitation For Liver & Muscle Only centrifugation1 3. Centrifugation homogenization->centrifugation1 For Kidney protein_precipitation->centrifugation1 spe_cleanup 4. Solid-Phase Extraction (SPE) Cleanup centrifugation1->spe_cleanup derivatization 5. Derivatization (Reduction & Alkylation) spe_cleanup->derivatization final_extract Final Extract derivatization->final_extract lcms_analysis 6. LC-MS/MS Analysis final_extract->lcms_analysis

Caption: General workflow for this compound analysis in tissues.

troubleshooting_low_recovery start Low Recovery Observed check_homogenization Check Homogenization Efficiency start->check_homogenization check_derivatization Verify Derivatization (Reagents/Conditions) check_homogenization->check_derivatization If Homogenization OK solution Improved Recovery check_homogenization->solution Optimize optimize_spe Optimize SPE (Sorbent, pH, Flow, Solvents) check_derivatization->optimize_spe If Derivatization OK check_derivatization->solution Optimize investigate_matrix Investigate Matrix Effects (Cleanup, Chromatography) optimize_spe->investigate_matrix If SPE OK optimize_spe->solution Optimize investigate_matrix->solution

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Analysis of Desfuroylceftiofur by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Desfuroylceftiofur. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the analysis of ceftiofur and its metabolites?

Ceftiofur, a β-lactam antibiotic, is rapidly metabolized in vivo to its primary active metabolite, this compound (DFC). DFC is unstable and readily forms conjugates with endogenous molecules like cysteine. To accurately quantify the total ceftiofur-related residues, a derivatization step is necessary to convert all metabolites containing the intact β-lactam ring into a single, stable derivative: this compound Acetamide (DCA).[1] This is typically achieved through a two-step process involving reduction with an agent like dithiothreitol (DTE) or dithioerythritol, followed by alkylation with iodoacetamide.[1]

Q2: What are the most common sample preparation techniques for DCA analysis in complex matrices?

The most common techniques for extracting and cleaning up DCA from biological matrices such as plasma, milk, and tissue include:

  • Protein Precipitation (PPT): Often used for plasma and tissue homogenates, acetonitrile is a common precipitating agent.[2]

  • Solid-Phase Extraction (SPE): A highly effective cleanup step that helps to concentrate the analyte and remove interfering matrix components. C18 and polymeric sorbents are frequently used.[2]

  • Liquid-Liquid Extraction (LLE): Can be used to remove lipids and other non-polar interferences, often with a solvent like hexane.[2]

A combination of these techniques is often employed to achieve the desired level of cleanliness for sensitive LC-MS/MS analysis.

Q3: How can I minimize matrix effects in my analysis?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[2] Strategies to minimize these effects include:

  • Effective Sample Cleanup: Utilizing a robust sample preparation protocol with techniques like SPE and LLE to remove interfering matrix components is crucial.

  • Chromatographic Separation: Optimizing the LC gradient to separate the analyte of interest from co-eluting matrix components can significantly reduce interference.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples being analyzed helps to compensate for matrix-induced changes in ionization efficiency.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as DCA-d3, is considered the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Troubleshooting Guide

Problem: Low Analyte Recovery

Possible Cause Troubleshooting Steps
Incomplete Derivatization - Ensure the pH of the reaction mixture is optimal for the reduction and alkylation steps.- Verify the concentration and freshness of the derivatization reagents (e.g., DTE and iodoacetamide).- Optimize incubation time and temperature for the derivatization reactions.
Inefficient Extraction from Matrix - For tissue samples, ensure complete homogenization to release the analyte.- Optimize the choice of extraction solvent and its volume.- For SPE, ensure the cartridge is properly conditioned and that the loading, washing, and elution steps are optimized for the analyte and matrix.
Analyte Loss During Evaporation - Avoid overly aggressive evaporation conditions (high temperature or high nitrogen flow).- Ensure the final reconstituted volume is accurate.

Problem: High Ion Suppression/Enhancement (Matrix Effects)

Possible Cause Troubleshooting Steps
Co-eluting Matrix Components - Optimize Sample Cleanup: Incorporate a more rigorous cleanup step, such as a different SPE sorbent or an additional LLE step, to remove interfering compounds.- Modify LC Gradient: Adjust the mobile phase gradient to improve the chromatographic separation between DCA and interfering peaks.- Change Column Chemistry: Experiment with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.
Suboptimal Ion Source Parameters - Optimize ion source parameters such as capillary voltage, gas flows, and temperature to maximize the analyte signal and minimize the influence of the matrix.
Inadequate Calibration Strategy - If not already in use, switch to matrix-matched calibration standards.- For the most accurate quantification, utilize a stable isotope-labeled internal standard (e.g., DCA-d3).

Problem: Poor Peak Shape

Possible Cause Troubleshooting Steps
Injection Solvent Mismatch - Ensure the final sample solvent is as close as possible in composition and strength to the initial mobile phase conditions to avoid peak distortion.
Column Contamination or Degradation - Implement a column wash procedure with a strong solvent to remove adsorbed matrix components.- If peak shape does not improve, consider replacing the analytical column.
Inappropriate Mobile Phase pH - Verify that the mobile phase pH is appropriate for the analyte's chemical properties to ensure a consistent ionization state.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Acetamide (DCA) Analysis

MatrixSample Preparation MethodRecovery (%)Matrix Effect (%)LOQReference
Porcine FecesSPE (Oasis PRiME HLB)Not ReportedNot Assessed30 ng/g[3]
Bovine PlasmaSPE (C18 and SAX)90 - 100Not Reported0.1 ppm[4]
Fishery Products (Eel, Flatfish, Shrimp)SPE (Oasis HLB)80.6 - 105Not Reported0.002 mg/kg[5]
Bovine Tissues (Kidney, Liver, Muscle)PPT (Acetonitrile) + LLE (Hexane) + SPE (C18)Accuracy: 97 - 107Not ReportedNot Reported[1]
Poultry Tissues (Muscle, Kidney) & PlasmaSPETrueness bias < 6%Not Reported100 µg/kg[6]

Note: Direct comparison of matrix effects is limited as many studies do not explicitly report this value, instead relying on method accuracy and precision data for validation.

Experimental Protocols

Protocol 1: Analysis of DCA in Animal Tissues (Kidney, Liver, Muscle)

This protocol is a composite based on established methods and involves homogenization, protein precipitation (for liver and muscle), SPE cleanup, and derivatization.[1]

  • Tissue Homogenization: Homogenize 2 g of tissue with 8 mL of phosphate buffer.

  • Protein Precipitation (Liver and Muscle only): To the homogenate, add 16 mL of acetonitrile and 10 mL of hexane. Vortex thoroughly and centrifuge. Collect the aqueous acetonitrile layer.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction (kidney) or protein precipitation (liver/muscle) step onto the cartridge.

    • Wash the cartridge with 0.1 M ammonium acetate.

  • Derivatization:

    • Reduction: Add a solution of dithiothreitol (DTE) in a suitable buffer to the SPE cartridge. Incubate under nitrogen at 50°C for 15 minutes.

    • Alkylation: Add a solution of iodoacetamide in 0.1 M ammonium acetate to the cartridge and allow it to react in the dark for 30 minutes.

  • Elution and Final Preparation:

    • Elute the DCA from the SPE cartridge with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for DCA Analysis

These are typical parameters and may require optimization for specific instruments.[1]

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient program to separate the analyte from matrix interferences.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Precursor ion [M+H]⁺ for DCA (m/z 487.2) and its corresponding product ions. A deuterated internal standard (DCA-d3, m/z 490.2) is recommended.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Homogenization 1. Tissue Homogenization PPT 2. Protein Precipitation (Liver/Muscle) SPE_Cleanup 3. SPE Cleanup PPT->SPE_Cleanup Reduction 4. Reduction (DTE) SPE_Cleanup->Reduction Alkylation 5. Alkylation (Iodoacetamide) Reduction->Alkylation Elution 6. Elution Alkylation->Elution Evap_Recon 7. Evaporation & Reconstitution Elution->Evap_Recon LCMS 8. LC-MS/MS Analysis Evap_Recon->LCMS

Caption: General experimental workflow for the analysis of this compound Acetamide in animal tissues.

Troubleshooting_Logic cluster_Recovery Low Recovery cluster_Matrix High Matrix Effect cluster_PeakShape Poor Peak Shape Start Poor Analytical Result (Low Recovery, High Matrix Effect, Poor Peak Shape) Check_Deriv Check Derivatization (Reagents, pH, Temp) Start->Check_Deriv Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Start->Improve_Cleanup Check_Solvent Check Injection Solvent Start->Check_Solvent Check_Extraction Optimize Extraction (Solvent, SPE) Check_Deriv->Check_Extraction Optimize_LC Optimize LC Separation Improve_Cleanup->Optimize_LC Use_SIL_IS Use SIL-IS / Matrix-Matched Cal. Optimize_LC->Use_SIL_IS Check_Column Clean/Replace Column Check_Solvent->Check_Column

Caption: Troubleshooting logic for common issues in this compound Acetamide analysis.

References

Technical Support Center: Minimizing Desfuroylceftiofur Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing the degradation of desfuroylceftiofur (DFC) during sample processing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DFC) and why is its stability a concern?

A1: this compound is the primary and microbiologically active metabolite of the third-generation cephalosporin antibiotic, ceftiofur.[1][2] After administration, ceftiofur's thioester bond is rapidly cleaved, forming DFC.[3][4][5] DFC is unstable and prone to degradation, primarily through the hydrolysis of its β-lactam ring, which is essential for its antimicrobial activity.[3][6][7] This degradation can lead to inaccurate quantification in pharmacokinetic, residue monitoring, and drug development studies.

Q2: What are the main factors that cause DFC degradation in samples?

A2: The primary factors contributing to DFC degradation include:

  • Enzymatic Degradation: The presence of β-lactamase enzymes in biological matrices, such as feces, can hydrolyze the β-lactam ring of DFC.[3]

  • pH: DFC is susceptible to both acid- and alkaline-catalyzed hydrolysis.[8] Degradation is rapid at alkaline pH (e.g., pH 10).[9] While some studies show stability in the pH range of 2-6, extreme pH conditions should be avoided.[10]

  • Temperature: Elevated temperatures accelerate the degradation of DFC.[6][7][11] Storage at room temperature can lead to significant analyte loss.[3]

  • Matrix Effects: Components within the biological matrix (e.g., plasma, tissue homogenates) can contribute to degradation.[3]

Q3: How can I prevent DFC degradation immediately after sample collection?

A3: To minimize degradation immediately following collection, especially for matrices like feces that may contain β-lactamases, the addition of a β-lactamase inhibitor such as tazobactam is recommended.[3] For all sample types, prompt cooling and subsequent storage at ultra-low temperatures (≤ -70°C) are crucial.[3] It is advised to process or freeze samples within 30 minutes of collection.[3]

Q4: What is the purpose of derivatizing DFC to this compound acetamide (DFCA)?

A4: Due to its inherent instability, DFC is often converted to a more stable derivative, this compound acetamide (DFCA), for accurate quantification.[1][2] This is a common analytical strategy where all ceftiofur and its DFC-related metabolites are hydrolyzed to DFC and then derivatized to DFCA.[5][12][13][14] This allows for the measurement of total ceftiofur-related residues as a single, stable analyte.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of DFC/DFCA in samples. Analyte degradation during sample collection and storage.Immediately after collection, add a β-lactamase inhibitor like tazobactam to matrices like feces.[3] Store all samples at ≤ -70°C as soon as possible (within 30 minutes).[3]
Incomplete hydrolysis of ceftiofur and its conjugates to DFC.Ensure complete hydrolysis by using a sufficient concentration and volume of a reducing agent like dithioerythritol (DTE).[3] The reaction is typically performed at an elevated temperature (e.g., 50°C) under a nitrogen atmosphere.[2][15][16]
Incomplete derivatization of DFC to DFCA.Optimize the derivatization step by ensuring the correct pH and using a fresh solution of the alkylating agent (e.g., iodoacetamide). The reaction should be protected from light.[2][15][16]
High variability between replicate samples. Inconsistent sample handling and processing times.Standardize the entire workflow, from sample collection to analysis, ensuring consistent timing for each step, especially incubation periods and exposure to room temperature.
Freeze-thaw instability.Minimize freeze-thaw cycles as they can contribute to degradation.[3] Aliquot samples upon collection if multiple analyses are anticipated.
Poor recovery of DFCA during solid-phase extraction (SPE). Improper conditioning of the SPE cartridge.Ensure the SPE cartridge (e.g., C18) is properly conditioned with methanol followed by water before loading the sample.[2]
Incorrect pH of the loading or wash solutions.Optimize the pH of the solutions used during the SPE procedure to ensure proper retention and elution of DFCA.

Quantitative Data Summary

The stability of ceftiofur and its metabolites is significantly influenced by temperature and pH. The following tables summarize the degradation kinetics under various conditions.

Table 1: Effect of Temperature on Ceftiofur Degradation in Aqueous Solutions

Temperature (°C)Degradation Rate Constant (day⁻¹) at pH 7.4
00.06 ± 0.01
80.06 ± 0.01
250.65 ± 0.17
371.27 ± 0.05
60Not specified, but degradation was rapid
(Data adapted from Sunkara et al., 1999)[9]

Table 2: Effect of pH on Ceftiofur Degradation at 60°C

pHDegradation Rate Constant (day⁻¹)
10.79 ± 0.21
30.61 ± 0.03
50.44 ± 0.05
7.4Significantly higher than at pH 1, 3, and 5
10Rapid degradation (no detectable ceftiofur after 10 min)
(Data adapted from Sunkara et al., 1999)[9]

Experimental Protocols

A generalized workflow for the analysis of total ceftiofur residues as DFCA involves sample preparation, hydrolysis, derivatization, and analysis.

Protocol: Determination of Total Ceftiofur Residues as DFCA

  • Sample Preparation:

    • Homogenize tissue samples. For plasma, protein precipitation may be required.[13]

  • Hydrolysis (Reduction):

    • To the homogenized sample, add a solution of a reducing agent, such as dithioerythritol (DTE), in a suitable buffer (e.g., borate or phosphate buffer).[12][14]

    • This step cleaves the disulfide and thioester bonds of ceftiofur and its metabolites to release DFC.[12]

    • Incubate the mixture, for example, at 50°C for 15 minutes under a nitrogen atmosphere.[2][15][16]

  • Derivatization (Alkylation):

    • Following hydrolysis, add a solution of an alkylating agent, such as iodoacetamide, to the sample.[2][12]

    • This reaction forms the stable DFCA derivative.

    • Incubate the mixture in the dark for approximately 30 minutes.[2][15][16]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an appropriate SPE cartridge (e.g., C18).[2]

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge to remove interfering matrix components.

    • Elute the DFCA using a suitable solvent.[14]

  • Analysis:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Analyze the sample using a validated LC-MS/MS or HPLC method.[3][17]

Visualizations

The following diagrams illustrate the key pathways and workflows involved in DFC analysis.

cluster_Metabolism In Vivo Metabolism Ceftiofur Ceftiofur DFC This compound (DFC) (unstable) Ceftiofur->DFC Hydrolysis of thioester bond DFC_Conjugates DFC Conjugates (e.g., with cysteine) DFC->DFC_Conjugates Forms conjugates with endogenous molecules

In vivo metabolism of Ceftiofur to DFC and its conjugates.

cluster_Workflow Analytical Workflow Sample Sample containing Ceftiofur, DFC, and DFC Conjugates Hydrolysis Hydrolysis (Reduction) with DTE Sample->Hydrolysis DFC_released All residues converted to DFC Hydrolysis->DFC_released Derivatization Derivatization (Alkylation) with Iodoacetamide DFCA_formed Stable DFCA formed Derivatization->DFCA_formed SPE Solid-Phase Extraction (SPE) Cleanup DFCA_purified Purified DFCA SPE->DFCA_purified Analysis LC-MS/MS or HPLC Analysis DFC_released->Derivatization DFCA_formed->SPE DFCA_purified->Analysis

General analytical workflow for total ceftiofur residue analysis.

References

Technical Support Center: Enhancing Detection of Low Concentrations of Desfuroylceftiofur

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with low concentrations of Desfuroylceftiofur (DFC).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of this compound?

For quantitative analysis, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity for detecting DFC in complex biological matrices.[1] For rapid screening, immunoassays like ELISA and lateral flow assays can also provide high sensitivity.[2]

Q2: Why is derivatization to this compound Acetamide (DCA) necessary?

Ceftiofur and its metabolites are converted to a single, stable derivative, this compound Acetamide (DCA), for accurate quantification.[1] DFC itself is highly reactive and can form conjugates with endogenous molecules, making direct measurement challenging.[1] The derivatization process involves reducing disulfide bonds to release the free thiol group of DFC, followed by alkylation to form the more stable DCA.[1]

Q3: How can I minimize the instability of this compound in my samples?

DFC is known to be unstable, particularly in complex matrices like feces.[3][4] To minimize degradation, it is recommended to add a β-lactamase inhibitor, such as tazobactam, to the sample immediately after collection.[3][4][5] Samples should be stored at ≤ -70°C as soon as possible after collection.[3]

Q4: What are the key differences between LC-MS/MS and ELISA for DFC detection?

LC-MS/MS offers high specificity and is considered a confirmatory method, allowing for the quantification of the analyte. Immunoassays like ELISA are excellent for high-throughput screening due to their speed and ease of use.[2] However, they can be susceptible to cross-reactivity and may require confirmation by a method like LC-MS/MS.[2]

Q5: Can I directly measure this compound without derivatization?

Direct measurement of DFC and its conjugates, such as this compound Cysteine Disulfide (DCCD), is possible with advanced LC-MS/MS instrumentation.[6][7] This approach can provide a more detailed pharmacokinetic profile.[8] However, the derivatization method to DCA is a more established and robust technique for quantifying total microbiologically active ceftiofur-related residues.[8]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Signal/No Peak in LC-MS/MS Inefficient Derivatization: Incomplete conversion of DFC to DCA.- Ensure the reducing agent (e.g., DTE or DTT) is fresh and used in sufficient excess.[5] - Optimize incubation time and temperature for the reduction step. - Ensure the alkylating agent (e.g., iodoacetamide) is added in excess and the reaction proceeds in the dark to prevent degradation.[9]
Analyte Degradation: DFC is unstable, especially at inappropriate pH or temperature.- Add a β-lactamase inhibitor to samples upon collection.[3][4][5] - Maintain a pH range of 2.5-10 during sample processing.[10] - Process samples on ice and store at ultra-low temperatures.[3]
Poor Recovery from Solid-Phase Extraction (SPE): Analyte is not retained or not eluted from the SPE cartridge.- Analyte in flow-through: Check sample pH; adjust to ensure DFC is in a neutral form for reversed-phase sorbents.[11] Decrease sample loading flow rate.[11][12] - Analyte in wash fraction: The wash solvent may be too strong. Reduce the organic content of the wash solvent.[13] - No analyte in elution: The elution solvent is too weak. Increase the organic content or use a stronger solvent.[12][14] Increase the elution volume.[14]
High Signal Variability/Poor Reproducibility Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement in the mass spectrometer.- Optimize Sample Cleanup: Incorporate a protein precipitation step with acetonitrile and a lipid removal step with hexane for tissue samples.[6][7][15] Utilize a robust SPE cleanup protocol.[15] - Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from matrix interferences. Experiment with different column chemistries.[15] - Use an Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects.[15]
Inconsistent SPE Performance: Cartridge bed may be drying out or overloaded.- Ensure the SPE cartridge does not dry out before sample loading by re-conditioning if necessary.[12][14] - Do not exceed the recommended sample loading capacity of the cartridge.[16]
Low Sensitivity in Immunoassays Suboptimal Assay Conditions: Incorrect pH, antibody concentration, or incubation times.- Optimize the pH of the assay buffer. - Titrate the antibody and antigen concentrations to determine optimal working dilutions. - Optimize incubation times and temperatures.
Matrix Interference: Components in the sample matrix may interfere with antibody-antigen binding.- Dilute the sample to reduce the concentration of interfering substances. - Perform a sample cleanup step (e.g., protein precipitation or SPE) prior to the immunoassay.

Quantitative Data Summary

Table 1: Performance of LC-MS/MS Methods for this compound (as DCA) Detection

MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Average Recovery (%)Reference
Porcine Feces30 - 2000 ng/g---[3]
Honey45 - 450 ng/mL3.29 ng/mL10.97 ng/mL98.83[17]
Animal-derived foods-0.12 - 0.19 µg/L0.20 - 0.30 µg/L89.7 - 109.0[2]
Eel, Flatfish, Shrimp0.0075 - 0.12 mg/kg---[10]
Chicken, Liver, Kidney2 - 200 µg/kg--83.2 - 129.7[18]

Table 2: Performance of Immunoassay Methods for this compound Detection

Assay TypeMatrixAnalyteLimit of Detection (LOD)IC50Reference
ic-ELISAAnimal-derived foodsThis compound0.12-0.19 µg/L8.89 µg/L[2]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Animal Tissues (as DCA)

This protocol is a generalized procedure based on common methodologies.[1]

  • Sample Homogenization: Homogenize 2 g of tissue with 8 mL of phosphate buffer.

  • Protein Precipitation (for Liver and Muscle):

    • Add 16 mL of acetonitrile and 10 mL of hexane to the tissue homogenate.

    • Vortex thoroughly and centrifuge.

    • Collect the aqueous acetonitrile layer.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the homogenization or protein precipitation step onto the cartridge.

    • Wash the cartridge with 0.1 M ammonium acetate.

  • Derivatization:

    • Reduction: Add a solution of dithiothreitol (DTE) in a suitable buffer to the SPE cartridge to cleave disulfide bonds. Incubate under nitrogen at 50°C for 15 minutes.

    • Alkylation: Add a solution of iodoacetamide in 0.1 M ammonium acetate to the cartridge and allow it to react in the dark for 30 minutes to form DCA.

  • Elution:

    • Elute the DCA from the SPE cartridge with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: UPLC or HPLC system.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Monitor the precursor ion [M+H]⁺ for DCA (m/z 487.2) and its corresponding product ions.

Visualizations

cluster_metabolism In Vivo Metabolism cluster_derivatization Analytical Derivatization Ceftiofur Ceftiofur DFC This compound (DFC) (Unstable) Ceftiofur->DFC Hydrolysis of thioester bond Conjugates DFC Conjugates (e.g., DCCD) DFC->Conjugates Forms conjugates with endogenous molecules Reduction Reduction with DTE/DTT Conjugates->Reduction DFC_thiol Alkylation Alkylation with Iodoacetamide DCA This compound Acetamide (DCA) (Stable) Alkylation->DCA

Caption: Metabolic and derivatization pathway of Ceftiofur.

start Sample Collection (e.g., Tissue, Milk, Feces) stabilize Stabilization (add β-lactamase inhibitor) start->stabilize extraction Homogenization & Extraction stabilize->extraction cleanup Sample Cleanup (Protein Precipitation, SPE) extraction->cleanup derivatization Derivatization to DCA (Reduction & Alkylation) cleanup->derivatization analysis LC-MS/MS Analysis derivatization->analysis data Data Processing & Quantification analysis->data

Caption: General workflow for total Ceftiofur residue analysis.

start Low or No Signal in LC-MS/MS check_derivatization Is derivatization complete? start->check_derivatization check_spe Was SPE recovery adequate? check_derivatization->check_spe Yes optimize_derivatization Optimize derivatization: - Fresh reagents - Sufficient excess - Correct reaction conditions check_derivatization->optimize_derivatization No check_stability Was the analyte stable? check_spe->check_stability Yes troubleshoot_spe Troubleshoot SPE: - Check pH, solvents, flow rate - Analyze all fractions check_spe->troubleshoot_spe No check_matrix Are matrix effects present? check_stability->check_matrix Yes improve_stability Improve stability: - Use inhibitors - Control temp & pH check_stability->improve_stability No mitigate_matrix Mitigate matrix effects: - Enhance cleanup - Adjust chromatography - Use internal standard check_matrix->mitigate_matrix Yes success Signal Improved check_matrix->success No optimize_derivatization->success troubleshoot_spe->success improve_stability->success mitigate_matrix->success

Caption: Troubleshooting low signal in LC-MS/MS analysis.

References

Resolving co-eluting peaks with Desfuroylceftiofur in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Desfuroylceftiofur analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly the resolution of co-eluting peaks in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it the target analyte for ceftiofur residue analysis?

A1: Ceftiofur is a third-generation cephalosporin antibiotic used in veterinary medicine.[1][2] After administration, it is rapidly metabolized to its primary active metabolite, this compound (DFC).[1][2] DFC retains the β-lactam structure responsible for antimicrobial activity.[1] Due to this rapid conversion, this compound and its conjugates are the target analytes for monitoring ceftiofur residues in animal-derived products like milk, kidney, liver, and muscle.[1]

Q2: What is co-elution and why is it a significant problem in the analysis of this compound?

A2: Co-elution in chromatography occurs when two or more different compounds pass through the analytical column at the same rate, resulting in overlapping or unresolved peaks.[3][4] This is a major issue in analytical chemistry as it prevents the accurate identification and quantification of the individual compounds.[3] In the analysis of this compound from complex matrices such as animal tissues or feces, endogenous materials like phospholipids, fats, and proteins can co-elute with the analyte, leading to signal suppression or enhancement in LC-MS/MS analysis.[5]

Q3: What is derivatization in the context of this compound analysis, and why is it necessary?

A3: Derivatization is a technique used to chemically modify an analyte to enhance its analytical properties.[3] this compound is unstable and can form conjugates with endogenous molecules.[1] To ensure accurate quantification of all ceftiofur and its related metabolites, a derivatization process is employed. This typically involves a two-step process: first, a reduction step using dithiothreitol (DTE) or dithioerythritol to cleave disulfide bonds and release free this compound.[1][6] This is followed by an alkylation step with iodoacetamide to form a stable derivative, this compound acetamide (DCA or DFCA).[1][6] This stable derivative allows for more reliable and accurate quantification.

Troubleshooting Guide

Issue 1: I am observing signal suppression or enhancement in my LC-MS/MS analysis of this compound acetamide (DCA) in tissue samples.

  • Possible Cause: This is a common indication of co-elution, where matrix components interfere with the ionization of the analyte in the mass spectrometer.[5] Complex matrices like animal tissues (kidney, liver, muscle) and feces are known to cause significant matrix effects.[5]

  • Solution:

    • Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. This can include protein precipitation for liver and muscle samples using acetonitrile and hexane, followed by Solid-Phase Extraction (SPE) for cleanup.[1][7]

    • Adjust Chromatographic Conditions: Modify the HPLC/UPLC gradient to improve the separation of DCA from matrix interferences.[1] Experiment with different mobile phase compositions or a slower gradient.

    • Use an Internal Standard: Incorporate a suitable internal standard, such as ceftiofur-d3, to compensate for matrix effects and variability during sample preparation and injection.[8]

Issue 2: The derivatization reaction appears to be incomplete, resulting in low signal intensity for DCA.

  • Possible Cause: The efficiency of the derivatization reaction is critical for accurate quantification. Incomplete reactions can be due to several factors, including reagent concentration, reaction pH, temperature, and incubation time.

  • Solution:

    • Ensure Reagent Quality and Concentration: Use fresh derivatization reagents. The reducing agent (DTE) and alkylating agent (iodoacetamide) should be in sufficient molar excess to drive the reaction to completion.

    • Optimize Reaction Conditions:

      • pH: The pH of the reaction buffer is crucial for the reactivity of the functional groups. Ensure the buffer pH is optimal for both the reduction and alkylation steps.

      • Temperature and Time: Incubate the reaction mixture at the recommended temperature and for the specified duration to ensure the reaction goes to completion. For example, incubation with DTE at 50°C for 15 minutes, followed by reaction with iodoacetamide in the dark for 30 minutes.[1][6]

Issue 3: My this compound peak is broad or shows tailing.

  • Possible Cause: Poor peak shape can be caused by issues with the analytical column, mobile phase, or interactions between the analyte and the chromatographic system.

  • Solution:

    • Check Column Health: The column may be degraded or contaminated. Flush the column or, if necessary, replace it. Using a guard column can help extend the life of the analytical column.[8][9]

    • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjusting the mobile phase pH might improve peak symmetry.

    • Optimize Flow Rate: A lower mobile phase flow rate can sometimes improve peak sharpness and resolution, though it will increase the analysis time.[3]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of this compound in Bovine Kidney

This protocol outlines the extraction, cleanup, and derivatization of this compound from bovine kidney tissue for LC-MS/MS analysis.[1][7]

  • Tissue Homogenization: Homogenize 2 grams of kidney tissue.

  • Extraction: Extract the homogenized tissue with a phosphate buffer.

  • Centrifugation: Centrifuge the mixture to separate the supernatant from the tissue pellet.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Derivatization to DCA:

    • Reduction: Add a solution of dithiothreitol (DTE) in a suitable buffer to the SPE cartridge to cleave the disulfide bonds of this compound conjugates. Incubate under nitrogen at 50°C for 15 minutes.[1] This step releases the free thiol group of this compound.

    • Alkylation: Add a solution of iodoacetamide in 0.1 M ammonium acetate to the cartridge and allow it to react in the dark for 30 minutes.[1] This forms the stable this compound acetamide (DCA).

  • Elution and Final Extract Preparation: Elute the DCA from the SPE cartridge. The eluate is then prepared for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound Acetamide (DCA)

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.[1][8]

  • LC System: UPLC or HPLC system

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm) is commonly used.[8]

  • Mobile Phase:

    • A: 0.005% (v/v) formic acid in water

    • B: Acetonitrile

  • Flow Rate: 300 µL/min

  • Injection Volume: 5 µL

  • Gradient: A suitable gradient program to separate the analyte from matrix interferences.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Monitored Transitions: Specific parent and daughter ion transitions for DCA are monitored for enhanced selectivity and sensitivity.

Quantitative Data Summary

The following tables summarize quantitative data from validated (U)HPLC-MS/MS methods for the analysis of this compound acetamide in various matrices.

Table 1: Method Performance in Porcine Feces

ParameterCefquinomeCeftiofurDesfuroylceftiofuracetamide
Calibration Curve LinearLinearQuadratic
Range 5 - 1000 ng/g5 - 1000 ng/g30 - 2000 ng/g
Correlation Coefficient (r) 0.9990 ± 0.00070.9979 ± 0.00090.9960 ± 0.0020
Data from a study on porcine feces, indicating the linearity and range of the analytical method for different analytes.[10]

Table 2: Method Performance in Bovine Milk

ParameterValue
Linear Range 0.1 - 50 µg/kg
Average Recoveries 82.52 - 105.86%
Intra-day CV 2.95 - 9.82%
Inter-day CV 6.41 - 7.43%
LOD 0.05 µg/kg
LOQ 0.1 µg/kg
Performance characteristics of a UPLC-MS/MS method for DCA in bovine milk.[11]

Table 3: Method Performance in Plasma

ParameterValue
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient > 0.999
Intra-assay Variability 0.7 - 4.5%
Inter-assay Variability 3.6 - 8.8%
Average Recovery 99%
LOQ 0.1 µg/mL
Performance of an HPLC method for DCA in plasma.[9]

Visualizations

metabolic_pathway Ceftiofur Ceftiofur DFC This compound (DFC) (unstable) Ceftiofur->DFC Hydrolysis of thioester bond Furoic_Acid Furoic Acid Ceftiofur->Furoic_Acid Conjugates DFC Conjugates (e.g., DCCD) DFC->Conjugates DCA This compound Acetamide (DCA) (stable derivative for analysis) DFC->DCA Derivatization: 1. Reduction (DTE) 2. Alkylation (Iodoacetamide) Conjugates->DCA Derivatization: 1. Reduction (DTE) 2. Alkylation (Iodoacetamide)

Caption: Metabolic and Derivatization Pathway of Ceftiofur.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Tissue_Sample Tissue Sample (e.g., Kidney, Liver, Muscle) Homogenization 1. Homogenization Tissue_Sample->Homogenization Extraction 2. Extraction Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Protein_Precipitation 4. Protein Precipitation (for Liver & Muscle) Centrifugation1->Protein_Precipitation SPE_Cleanup 5. Solid-Phase Extraction (SPE) Cleanup Centrifugation1->SPE_Cleanup Protein_Precipitation->SPE_Cleanup Derivatization 6. Derivatization to DCA SPE_Cleanup->Derivatization LC_MS_MS 7. LC-MS/MS Analysis Derivatization->LC_MS_MS

Caption: General Sample Preparation and Analysis Workflow.

troubleshooting_workflow rect_node rect_node start Co-elution or Matrix Effects Observed? optimize_sample_prep Optimize Sample Preparation (e.g., SPE) start->optimize_sample_prep Yes re_evaluate Re-evaluate Results start->re_evaluate No adjust_chromatography Adjust Chromatographic Conditions (e.g., Gradient) optimize_sample_prep->adjust_chromatography use_is Use Internal Standard adjust_chromatography->use_is use_is->re_evaluate

Caption: Troubleshooting Logic for Co-elution Issues.

References

Linearity issues with Desfuroylceftiofur calibration curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with Desfuroylceftiofur calibration curves during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound calibration curve non-linear?

A1: Non-linearity in this compound calibration curves can stem from several sources. Common causes include detector saturation at high concentrations, issues with sample preparation such as incomplete derivatization, matrix effects from the sample, or problems with the HPLC system itself.[1][2] It is also possible that the concentration of your standards exceeds the linear range of the analytical method.

Q2: Is a non-linear calibration curve acceptable for quantification?

A2: While a linear curve is often preferred for its simplicity, a non-linear (e.g., quadratic) curve can be acceptable if it is reproducible and the regression model accurately describes the relationship between concentration and response.[1] It is critical to validate the non-linear model to ensure accurate quantification. Always consult relevant regulatory guidelines for specific requirements in your application.

Q3: What is the purpose of derivatizing this compound to this compound Acetamide (DCA)?

A3: Ceftiofur and its primary metabolite, this compound, can be unstable and may bind to macromolecules.[3][4] Derivatization with a reagent like iodoacetamide converts them into a single, more stable compound, this compound Acetamide (DCA).[4][5] This process is crucial for accurate and reproducible quantification of total ceftiofur residues.

Q4: How do matrix effects impact the linearity of my calibration curve?

A4: The sample matrix (e.g., plasma, milk, tissue) can contain endogenous components that co-elute with this compound, interfering with its ionization in the mass spectrometer or absorbing at the same UV wavelength.[6] This can lead to ion suppression or enhancement, causing a deviation from linearity. Using a matrix-matched calibration curve or a stable isotope-labeled internal standard can help mitigate these effects.

Troubleshooting Guide

This guide addresses specific issues that can lead to non-linear calibration curves for this compound.

Issue 1: Curve flattens at high concentrations.

This often indicates detector saturation.

  • Troubleshooting Steps:

    • Review Peak Heights: Check the absorbance units (AU) for UV detection or ion counts for MS detection for your highest calibration standard. For UV detectors, signals above 1.0 AU are more likely to be non-linear.[1] For MS detectors, saturation can occur at high ion counts (e.g., >1E6 cps, though this is instrument-dependent).[2]

    • Reduce Concentration Range: Narrow the calibration curve to a range where the response is linear.

    • Dilute High-Concentration Samples: If your unknown samples are expected to be at the higher end of the curve, dilute them to fall within the established linear range.

    • Optimize Detector Settings: For MS detectors, you may be able to adjust parameters to reduce sensitivity and extend the linear dynamic range.[2]

Issue 2: Poor correlation coefficient (r² < 0.99).

This suggests general issues with the assay's precision or accuracy.

  • Troubleshooting Steps:

    • Re-prepare Standards: Errors in the preparation of stock solutions or serial dilutions are a common source of poor linearity.[7] Re-prepare fresh calibration standards.

    • Check for Standard Degradation: this compound can be unstable. Ensure that stock solutions and standards are stored correctly and have not expired. The addition of a β-lactamase inhibitor like tazobactam to samples can prevent degradation.[3]

    • Verify Instrument Performance:

      • Baseline Noise/Drift: High baseline noise can interfere with the integration of low-concentration peaks.[7] Purge the HPLC system to remove air bubbles and ensure the mobile phase is properly degassed.[7]

      • Retention Time Shifts: Inconsistent retention times can indicate problems with the column, mobile phase composition, or pump.[7]

    • Evaluate Peak Integration: Manually review the peak integration for each standard to ensure consistency.

Issue 3: Curve shows a quadratic or non-linear trend across the entire range.

This may be due to issues with the sample preparation or the analytical column.

  • Troubleshooting Steps:

    • Investigate Derivatization Efficiency: Incomplete or variable derivatization can lead to a non-linear response. Ensure that the derivatizing agent is in excess and that the reaction time and temperature are consistent for all standards and samples.

    • Check for Column Overload: Injecting too high a concentration or volume can overload the analytical column, leading to poor peak shape and non-linearity.[8] Try reducing the injection volume.

    • Assess for Analyte Adsorption: Active sites on the column or in the HPLC system can adsorb the analyte, particularly at low concentrations, causing a deviation from linearity. Using an inert column and sample vials can help.

Experimental Protocols & Data

Protocol 1: Preparation of this compound Acetamide (DCA) Calibration Standards

This protocol describes the preparation of matrix-matched calibration standards, a common practice to account for matrix effects.

  • Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of this compound Acetamide (DCA) in a suitable solvent (e.g., methanol) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Create a Spiking Solution: Dilute the stock solution to create a working "spiking" solution at a concentration appropriate for fortifying the blank matrix.

  • Prepare Serial Dilutions: Prepare a series of calibration standards by spiking known amounts of the spiking solution into a blank matrix (e.g., drug-free plasma, milk). This should cover the desired concentration range (e.g., 5 ng/mL to 1000 ng/mL).

  • Sample Extraction and Derivatization (if starting from Ceftiofur/Desfuroylceftiofur):

    • To each matrix-matched standard, add a reducing agent (e.g., dithioerythritol) to cleave any bound residues.[5]

    • Follow this with the addition of a derivatizing agent (e.g., iodoacetamide) to convert this compound to DCA.[5]

    • Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Analysis: Analyze the prepared standards using the validated LC-MS/MS or HPLC-UV method.

Quantitative Data from Published Methods

The following tables summarize linearity data from various published analytical methods for this compound and its derivatives.

Table 1: Linearity of this compound Acetamide (DCA) in Porcine Feces [3]

AnalyteConcentration Range (ng/g)Regression ModelCorrelation Coefficient (r)
Desfuroylceftiofuracetamide30 - 2000Quadratic0.9960 ± 0.0020

Table 2: Linearity of this compound Acetamide in Plasma [9]

AnalyteConcentration Range (µg/mL)Regression ModelCorrelation Coefficient (r)
This compound acetamide0.1 - 100Linear>0.999

Table 3: Linearity of Ceftiofur Sodium [10]

AnalyteConcentration Range (µg/mL)Regression ModelCorrelation Coefficient (r)
Ceftiofur Sodium20.0 - 120.0Linear0.9999

Diagrams

G start Non-Linear Calibration Curve check_high_conc Curve flattens at high concentrations? start->check_high_conc check_correlation Poor correlation coefficient (r² < 0.99)? check_high_conc->check_correlation No sat_path Detector/Column Saturation check_high_conc->sat_path Yes check_overall_shape Quadratic or other non-linear shape? check_correlation->check_overall_shape No prec_path Precision/Accuracy Issues check_correlation->prec_path Yes prep_path Sample Prep or Column Issues check_overall_shape->prep_path Yes sat_sol1 Reduce concentration range sat_path->sat_sol1 sat_sol2 Dilute samples sat_path->sat_sol2 prec_sol1 Re-prepare standards prec_path->prec_sol1 prec_sol2 Check for degradation prec_path->prec_sol2 prec_sol3 Verify instrument performance prec_path->prec_sol3 prep_sol1 Optimize derivatization prep_sol2 Check for column overload prep_sol3 Investigate analyte adsorption

Caption: Troubleshooting workflow for non-linear this compound calibration curves.

G ceftiofur Ceftiofur (in vivo) metabolism Metabolism ceftiofur->metabolism desfuroyl This compound (unstable, active metabolite) metabolism->desfuroyl derivatization Derivatization (e.g., with iodoacetamide) desfuroyl->derivatization dca This compound Acetamide (DCA) (stable, for analysis) derivatization->dca analysis LC-MS/MS or HPLC-UV Analysis dca->analysis

Caption: Analytical workflow for the quantification of Ceftiofur as this compound Acetamide.

References

Technical Support Center: Improving the Reproducibility of Desfuroylceftiofur Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Desfuroylceftiofur analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound (DFC) is the primary and microbiologically active metabolite of the veterinary antibiotic Ceftiofur.[1] After administration, Ceftiofur is rapidly converted to DFC. Therefore, analytical methods for monitoring Ceftiofur residues in animal-derived food products target DFC and its conjugates. Accurate and reproducible analysis is crucial for ensuring food safety and complying with regulatory limits.

Q2: What are the common analytical methods for this compound?

A2: The most common analytical methods for this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices like animal tissues.[1]

Q3: Why is a derivatization step often required for this compound analysis?

A3: this compound is unstable and can form conjugates with endogenous molecules. To ensure accurate quantification of all microbiologically active residues, a two-step derivatization process is typically employed. First, a reduction step using an agent like dithiothreitol (DTT) cleaves the disulfide bonds of DFC conjugates. This is followed by an alkylation step with a reagent such as iodoacetamide, which forms a stable derivative, this compound acetamide (DCA), for analysis.[1]

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Matrix effects, where components of the sample interfere with the analysis, can be minimized through effective sample preparation. This may include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) to remove interfering substances.[2] Diluting the sample can also reduce matrix effects. For LC-MS/MS analysis, using a matrix-matched calibration curve or a stable isotope-labeled internal standard can help to compensate for any remaining matrix effects.[3]

Troubleshooting Guides

HPLC-UV Analysis

Q: I am observing poor peak shape (tailing or fronting) for my this compound acetamide (DCA) peak. What could be the cause and how can I fix it?

A: Poor peak shape in HPLC analysis can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Column Overload: Injecting a too-concentrated sample can lead to peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.[4]

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and the stationary phase.

    • Solution:

      • Use an End-Capped Column: These columns have fewer free silanol groups, reducing secondary interactions.[4]

      • Mobile Phase Modifier: Add a competing base, like triethylamine (TEA), to the mobile phase to mask active silanol sites.[4]

  • Mobile Phase Issues: An improperly prepared or degassed mobile phase can affect peak shape.

    • Solution: Ensure your mobile phase is well-mixed, degassed, and the pH is correctly adjusted.[4]

  • Column Degradation: The column may have degraded due to extreme pH or temperature.

    • Solution: Operate the column within the manufacturer's recommended pH and temperature ranges. If degradation is suspected, the column may need to be replaced.[4]

LC-MS/MS Analysis

Q: I am experiencing signal suppression or enhancement in my LC-MS/MS analysis of DCA in tissue samples. What is the likely cause and solution?

A: Signal suppression or enhancement is a common manifestation of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer.

  • Inadequate Sample Cleanup: Complex matrices like animal tissues contain endogenous compounds (e.g., phospholipids, fats) that can cause significant matrix effects.

    • Solution: Optimize your sample preparation protocol.

      • Protein Precipitation: Use acetonitrile to precipitate proteins.[2]

      • Lipid Removal: Perform a liquid-liquid extraction with a nonpolar solvent like hexane to remove fats.[2]

      • Solid-Phase Extraction (SPE): Employ an appropriate SPE cartridge to further clean up the sample and concentrate the analyte.[2]

  • Co-elution with Matrix Components: The analyte may be eluting from the HPLC column at the same time as interfering matrix components.

    • Solution:

      • Modify the Gradient: Adjust the mobile phase gradient to improve the separation of your analyte from matrix interferences.[2]

      • Change Column Chemistry: Experiment with a different column chemistry (e.g., from C18 to a phenyl-hexyl column) to alter the selectivity of the separation.[2]

  • Use of an Internal Standard:

    • Solution: Incorporate a stable isotope-labeled internal standard (e.g., DCA-d3). This will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.[2]

ELISA Analysis

Q: My this compound ELISA is showing high background or no signal. What are the common causes and how can I troubleshoot this?

A: High background or a lack of signal in an ELISA can stem from various issues in the assay setup and execution.

  • High Background:

    • Insufficient Washing: Residual unbound reagents can cause high background.

      • Solution: Increase the number of wash steps and ensure complete removal of wash buffer between steps.[5]

    • Incorrect Blocking: Incomplete blocking of the plate can lead to non-specific binding.

      • Solution: Ensure the blocking buffer is appropriate and incubate for the recommended time.[5]

    • Antibody Concentration Too High: Using too much detection antibody can result in non-specific binding.

      • Solution: Optimize the concentration of the detection antibody by performing a titration.[5]

  • No Signal or Weak Signal:

    • Reagent Problems: Reagents may be expired, improperly stored, or prepared incorrectly.

      • Solution: Check the expiration dates of all reagents and ensure they have been stored under the recommended conditions. Prepare fresh reagents and buffers.[6]

    • Incorrect Assay Procedure: A step may have been missed or performed in the wrong order.

      • Solution: Carefully review the kit protocol and ensure all steps are followed correctly.[6]

    • Inactive Enzyme Conjugate: The enzyme conjugate may have lost activity.

      • Solution: Use a fresh vial of conjugate or test its activity separately.

    • Problem with Standard: The standard may have degraded.

      • Solution: Prepare a fresh standard solution.[6]

Quantitative Data Summary

The following tables summarize typical validation parameters for this compound analytical assays.

Table 1: HPLC-UV Method Validation Parameters

ParameterMatrixLinearity Range (µg/mL)Recovery (%)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)LOQ (µg/mL)
Reference[7] Plasma0.1 - 100990.7 - 4.53.6 - 8.80.1
Reference[8] Drug Substance0.5 - 50-0.03-0.1
Reference[9] Veterinary Suspension0.01 - 0.16100.1 - 101.3< 2-0.01

Table 2: LC-MS/MS Method Validation Parameters

ParameterMatrixLinearity Range (ng/g or ng/mL)Recovery (%)Accuracy (%)Precision (%CV)LOQ (ng/g or ng/mL)
Reference Porcine Feces30 - 2000-Within specified rangesWithin specified ranges-
Reference[2] Eel, Flatfish, Shrimp-80.6 - 105-< 6.30.002 mg/kg
Reference Veterinary Formulation & Honey45 - 450 ng/mL98.83 - 100.78--10.97 ng/mL

Table 3: ELISA Method Performance

ParameterMatrixDetection Limit (LOD)
Reference Muscle50 ppb
Reference Animal-derived foods0.12-0.19 µg/L

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound in Animal Tissues

This protocol describes a general procedure for the extraction, derivatization, and analysis of this compound as its acetamide derivative (DCA) in animal tissues.[1]

1. Sample Preparation:

  • Homogenization: Homogenize 2 g of tissue (e.g., kidney, liver, muscle) with 8 mL of phosphate buffer.

  • Protein Precipitation (for Liver and Muscle): To the homogenate, add 16 mL of acetonitrile and 10 mL of hexane. Vortex thoroughly and centrifuge. Discard the upper hexane layer and the protein pellet. Collect the aqueous acetonitrile layer.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent.

2. Derivatization:

  • Reduction: Add a solution of dithiothreitol (DTT) in a suitable buffer to the eluate to cleave the disulfide bonds of DFC conjugates. Incubate under nitrogen at 50°C for 15 minutes.

  • Alkylation: Add a solution of iodoacetamide in 0.1 M ammonium acetate to the reduced sample and allow it to react in the dark for 30 minutes to form the stable DCA derivative.

3. LC-MS/MS Analysis:

  • LC System: Utilize a UPLC or HPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient: Employ a suitable gradient program to separate DCA from matrix components.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor the specific precursor-to-product ion transitions for DCA.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis homogenization 1. Tissue Homogenization extraction 2. Extraction homogenization->extraction centrifugation1 3. Centrifugation extraction->centrifugation1 protein_precipitation 4. Protein Precipitation (Liver & Muscle) centrifugation1->protein_precipitation Liver/Muscle spe 5. Solid-Phase Extraction (Kidney) centrifugation1->spe Kidney protein_precipitation->spe reduction 6. Reduction with DTT spe->reduction alkylation 7. Alkylation with Iodoacetamide reduction->alkylation lcms 8. LC-MS/MS Analysis alkylation->lcms

Caption: General workflow for the analysis of this compound in animal tissues.

troubleshooting_peak_shape cluster_fronting Peak Fronting cluster_tailing Peak Tailing start Poor Peak Shape (Tailing or Fronting) overload Column Overload? start->overload secondary_interaction Secondary Interactions? start->secondary_interaction solution_overload Dilute Sample or Decrease Injection Volume overload->solution_overload Yes overload->secondary_interaction No solution_interaction Use End-Capped Column or Add Mobile Phase Modifier secondary_interaction->solution_interaction Yes mobile_phase_issue Mobile Phase Issues? secondary_interaction->mobile_phase_issue No solution_mobile_phase Prepare Fresh, Degassed Mobile Phase mobile_phase_issue->solution_mobile_phase Yes column_degradation Column Degradation? mobile_phase_issue->column_degradation No solution_degradation Replace Column column_degradation->solution_degradation Yes

Caption: Troubleshooting logic for poor peak shape in HPLC analysis.

signaling_pathway ceftiofur Ceftiofur dfc This compound (DFC) (Unstable Metabolite) ceftiofur->dfc Rapid Metabolism conjugates DFC Conjugates (e.g., with Cysteine) dfc->conjugates derivatization Derivatization (Reduction & Alkylation) dfc->derivatization conjugates->derivatization dca This compound Acetamide (DCA) (Stable for Analysis) derivatization->dca

Caption: Metabolic and analytical pathway of Ceftiofur to its stable derivative.

References

Technical Support Center: Stability of Desfuroylceftiofur in Frozen Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for addressing the stability of Desfuroylceftiofur in frozen biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in frozen samples a concern?

A1: this compound (DFC) is the primary and microbiologically active metabolite of the third-generation cephalosporin antibiotic, Ceftiofur.[1][2] After administration, Ceftiofur is rapidly converted to DFC, which can then form various conjugates with molecules like cysteine and glutathione.[1][2] For accurate quantification in pharmacokinetic or residue monitoring studies, it is crucial that the concentration of DFC and its related metabolites remains unchanged during sample storage. Degradation can lead to underestimation of the total residue, impacting data integrity for regulatory submissions and food safety assessments.[2]

Q2: What are the optimal storage conditions for ensuring the stability of this compound in biological matrices?

A2: For long-term storage, samples should be kept at ultra-low temperatures, specifically at or below -70°C.[3] Studies have shown that this compound is stable in porcine feces for at least 4 weeks when stored at ≤-70°C.[3] While storage at -20°C is common, some β-lactam antibiotics have shown significant degradation at this temperature over several months.[4] For instance, ceftiofur lost approximately a quarter of its potency after 6 months at -20°C in a stock solution.[4] Therefore, colder temperatures are highly recommended to minimize potential degradation.

Q3: How do freeze-thaw cycles affect the stability of this compound?

A3: Repeated freeze-thaw cycles can potentially compromise the stability of analytes in a sample. For this compound, acceptability ranges for freeze-thaw stability have been met in studies on porcine feces, indicating a good degree of resilience.[3] However, for other related compounds like ceftiofur and cefquinome, stability did not meet acceptability ranges at the Limit of Quantification (LOQ) level, suggesting that repeated freeze-thaw cycles should be minimized whenever possible.[3] It is best practice to aliquot samples into smaller volumes before freezing to avoid the need for thawing the entire sample multiple times.

Q4: What are the primary degradation pathways for this compound?

A4: this compound can degrade through two main pathways. The first involves the hydrolytic cleavage of the thioester bond of the parent compound, Ceftiofur, which forms this compound.[5][6] The second, more significant degradation pathway for both Ceftiofur and this compound involves the cleavage of the β-lactam ring, which results in the formation of microbiologically inactive products like cef-aldehyde.[1][5][7] This cleavage is a primary mechanism of biodegradation and can also be induced by high temperatures.[5][8]

Q5: Why is derivatization necessary for the analysis of this compound?

A5: Derivatization is a critical step because this compound is unstable and readily forms conjugates with various sulfur-containing molecules in the body.[2] To accurately measure the total residue of microbiologically active ceftiofur-related metabolites, a chemical conversion is required.[9] This process typically involves a reduction step to cleave disulfide bonds, releasing free DFC, followed by an alkylation step that converts it into a single, stable derivative: this compound Acetamide (DCA or DFCA).[2][10] This stable molecule can then be reliably quantified using techniques like LC-MS/MS.[2][11]

Troubleshooting Guide

Issue: Significant loss of analyte concentration in long-term frozen samples.

  • Question: I've stored my plasma samples at -20°C for over 6 months and my measured concentration of this compound is much lower than expected. What went wrong?

  • Answer:

    • Storage Temperature: Storage at -20°C may not be sufficient to prevent long-term degradation of some cephalosporins.[4] Studies recommend storing samples at or below -70°C to ensure stability.[3]

    • Temperature Fluctuations: Even in a -80°C freezer, frequent opening or the use of frost-free units can cause temperature cycles that degrade sensitive analytes. It is recommended to use a monitored, manual-defrost freezer and store long-term samples in a location that is not frequently accessed.[12]

    • Matrix Components: The biological matrix itself can contribute to degradation. For instance, β-lactam antibiotics are known to be unstable in feces.[13] The presence of enzymes in tissue or plasma can also play a role, even at low temperatures.

    • Initial Handling: Delays in processing and freezing samples after collection can lead to initial degradation at room temperature. Samples should be processed and frozen as quickly as possible.

Issue: High variability in freeze-thaw stability experiments.

  • Question: My quality control samples show inconsistent recovery after undergoing freeze-thaw cycles. How can I improve my results?

  • Answer:

    • Control the Process: Ensure that the freezing and thawing processes are consistent for all samples. Thaw samples uniformly and gently (e.g., in a water bath at room temperature) and avoid prolonged periods at room temperature before refreezing.

    • Aliquot Samples: The best way to avoid freeze-thaw issues is to prevent them. Before the initial freezing, divide the sample into multiple smaller aliquots. Use a fresh aliquot for each analysis.

    • Check for Precipitation: Analytes may precipitate out of solution during the freeze-thaw process. Ensure the sample is thoroughly vortexed after thawing to redissolve any potential precipitate before extraction.

Issue: Appearance of unknown peaks in the chromatogram of stored samples.

  • Question: After analyzing samples stored for several months, I am seeing new, unidentified peaks in my LC-MS/MS chromatogram. Could these be related to this compound?

  • Answer:

    • Degradation Products: It is likely you are observing degradation products. The most common degradation products result from the cleavage of the β-lactam ring, such as cef-aldehyde.[5][8] Another possibility is the formation of a DFC-dimer (3,3'-Desfuroylceftiofur disulfide).[1]

    • Confirm Identity: To confirm the identity of these peaks, you would need to compare their mass spectra with reference standards of potential degradation products or use high-resolution mass spectrometry to elucidate their structures.

Quantitative Data Summary

The stability of this compound and related compounds can vary based on the matrix, storage temperature, and duration. The following table summarizes findings from various studies.

AnalyteMatrixStorage TemperatureStorage DurationStability ResultsCitation
This compound Porcine Feces≤ -70°C4 WeeksMet acceptability ranges for matrix storage stability.[3]
Ceftiofur Stock Solution-20°C6 MonthsLost approximately 25% of its potency.[4]
Ceftiofur Sodium Intravenous Solution-20°C30 DaysStable (less than 10% loss).[14]
Nitrofuran Metabolites Pig Muscle & Liver-20°C8 MonthsNo significant drop in concentration was observed.[15]

Note: The stability of nitrofuran metabolites is included to provide context on analyte stability in frozen tissue, but it is a different class of compound.

Experimental Protocols
Protocol 1: Freezer Storage Stability Assessment

This protocol is designed to evaluate the stability of this compound in a specific biological matrix over time under frozen conditions.

  • Prepare Matrix: Obtain a sufficient quantity of the blank biological matrix (e.g., plasma, muscle homogenate) from an untreated source.

  • Fortification: Spike the blank matrix with a known concentration of this compound (or its parent, Ceftiofur). Prepare samples at a minimum of two concentration levels (e.g., low and high QC levels).

  • Create Aliquots: Divide the spiked matrix into multiple aliquots in appropriately labeled cryovials. The number of aliquots should correspond to the number of time points to be tested.

  • Time Zero (T0) Analysis: Immediately after fortification, analyze a set of aliquots (e.g., n=3) to establish the baseline concentration.[16]

  • Storage: Place the remaining aliquots in a calibrated freezer set to the desired storage temperature (e.g., -80°C).[16]

  • Scheduled Analysis: At predetermined intervals (e.g., 1, 3, 6, 12, and 18 months), retrieve a set of stored aliquots for analysis.[16]

  • Analysis: Thaw the samples, extract the analyte, perform the necessary derivatization to form this compound Acetamide (DFCA), and quantify using a validated analytical method (e.g., LC-MS/MS).

  • Data Evaluation: Calculate the mean concentration of the stored samples at each time point. Compare this to the T0 concentration. The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15%) of the baseline value.

Protocol 2: Total Ceftiofur Residue Extraction and Derivatization

This protocol describes the common method for converting all this compound-related metabolites into a single, stable derivative (DFCA) for quantification.[2][10][17]

  • Sample Homogenization: Homogenize tissue samples (e.g., kidney, liver, muscle) in a suitable buffer. For plasma samples, this step is not needed.

  • Reduction (Cleavage of Disulfide Bonds):

    • To the sample homogenate or plasma, add a reducing agent solution, typically dithiothreitol (DTE) or dithioerythritol in a buffer (e.g., pH 8.7 phosphate buffer).[2][17]

    • Incubate the mixture to facilitate the cleavage of disulfide bonds, which releases free this compound. A typical incubation is at 50°C for 15 minutes under a nitrogen atmosphere.[2][17]

  • Alkylation (Stabilization):

    • Cool the sample to room temperature.

    • Add a solution of iodoacetamide.[2][17]

    • Allow the reaction to proceed in the dark for a defined period (e.g., 30 minutes). This step alkylates the free thiol group of DFC, forming the stable this compound Acetamide (DFCA).[2][17]

  • Clean-up:

    • Perform a clean-up step, such as solid-phase extraction (SPE), to remove matrix interferences.[2][9] A C18 or Oasis HLB cartridge is commonly used.

    • Wash the cartridge to remove impurities and then elute the DFCA with an appropriate solvent like methanol.[9]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]

Visualizations: Pathways and Workflows

start Start: Obtain & Spike Blank Matrix t0 T0 Analysis: Analyze immediately to get baseline start->t0 store Place aliquots in -80°C Freezer start->store wait Store for Predetermined Time Intervals (e.g., 1, 3, 6, 12 months) store->wait retrieve Retrieve Samples from Freezer wait->retrieve analyze Thaw, Extract, Derivatize, and Quantify Analyte retrieve->analyze compare Compare Results to T0 Baseline analyze->compare stable Result: Stable (e.g., within ±15% of T0) compare->stable Yes unstable Result: Unstable (e.g., outside ±15% of T0) compare->unstable No cluster_hydrolysis Pathway 1: Hydrolysis cluster_blactam Pathway 2: Degradation Ceftiofur Ceftiofur / this compound DFC This compound (DFC) (If starting from Ceftiofur) Ceftiofur->DFC Thioester Bond Cleavage CefAldehyde Cef-aldehyde (Microbiologically Inactive) Ceftiofur->CefAldehyde β-Lactam Ring Cleavage (Biodegradation / Heat)

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Desfuroylceftiofur in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantification of desfuroylceftiofur, the primary active metabolite of the veterinary antibiotic ceftiofur, in plasma samples. The accurate determination of this compound is critical for pharmacokinetic studies, residue analysis, and drug development.

Following administration, ceftiofur is rapidly metabolized to this compound, which exists in equilibrium with other metabolites.[1] To accurately quantify the total active residue, analytical methods typically involve a derivatization step. This process converts ceftiofur and all its this compound-related metabolites into a single, stable derivative, this compound acetamide (DCA), simplifying the analysis.[1][2] This guide focuses on the validation parameters of HPLC methods used to quantify this derivative.

Quantitative Performance of HPLC Methods

The following tables summarize the key performance characteristics of different HPLC methods for the analysis of this compound acetamide in plasma. These parameters are essential for evaluating the reliability and suitability of a method for a specific research need.

Performance Metric Method 1 (HPLC-UV) Method 2 (HPLC-DAD) Method 3 (UPLC-MS/MS)
Linearity Range 0.1 – 100 µg/mL[3]0.4 - 40 µg/mL[4]30 - 2000 ng/g[5]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[3]0.15 µg/mL (LOD)[4]Not explicitly stated[5]
Precision (Intra-assay Variability) 0.7 to 4.5%[3]10.3% (Intra-batch)[4]Within specified ranges[5]
Precision (Inter-assay Variability) 3.6 to 8.8%[3]Not explicitly statedWithin specified ranges[5]
Average Recovery 95% to 104%[6]Not explicitly statedNot explicitly stated[5]
Accuracy Not explicitly stated-4.2% (mean)[4]Not explicitly stated
Chromatographic Conditions Method 1 (HPLC-UV) Method 2 (HPLC-DAD) Method 3 (UPLC-MS/MS)
Instrumentation HPLC with UV Detector[5]HPLC with Diode-Array Detection[4]UPLC with Tandem Mass Spectrometer[5]
Column Symmetry C18, 4.6 x 250 mm, 5 µm[5][6]C18 column[2]Acquity UPLC BEH C18[5]
Mobile Phase Gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile[6]Isocratic mixture of 0.025 M sodium dihydrogen phosphate (pH 7) and acetonitrile (34:66, v/v)[2]Not explicitly stated
Flow Rate 1.0 mL/min[6]1.0 mL/min[2]Not explicitly stated
Detection Wavelength 265 nm[5][6]310 nm[2]Mass Spectrometry (ESI+)[5]

Experimental Protocols

The general workflow for the analysis of this compound in plasma involves sample preparation, including derivatization, followed by chromatographic analysis. Below are detailed methodologies from published studies.

Method 1: HPLC-UV

This method involves a derivatization process to convert ceftiofur and its metabolites to this compound acetamide, followed by solid-phase extraction (SPE) and HPLC-UV analysis.

  • Sample Preparation and Derivatization :

    • To 100 µL of plasma, 15 µL of an internal standard (cefotaxime, 100 µg/mL) is added.[6]

    • Seven milliliters of 0.4% dithioerythritol in borate buffer is added, and the mixture is incubated at 50°C for 15 minutes.[6]

    • After cooling to room temperature, 1.5 mL of iodoacetamide buffer is added.[6]

  • Extraction :

    • The solution is passed through a pre-wet Oasis HLB extraction column.[3]

    • The analytes are eluted with 5% glacial acetic acid in methanol.[1]

    • The eluate is evaporated to dryness under nitrogen gas.[1]

    • The residue is reconstituted in 200 µL of the mobile phase.[1]

  • HPLC Analysis :

    • 50 µL of the reconstituted sample is injected into the HPLC system.[3]

    • Separation is achieved on a Symmetry C18 column (4.6 x 250 mm, 5 µm).[6]

    • A gradient mobile phase of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile is used at a flow rate of 1.0 mL/min.[6]

    • Detection is performed at 265 nm.[6]

Method 2: HPLC-DAD

This simplified method utilizes protein precipitation for sample clean-up, followed by derivatization and direct injection into the HPLC system.

  • Sample Preparation and Derivatization :

    • Ceftiofur and its metabolites are cleaved and derivatized to this compound acetamide.[4]

    • A protein precipitation step is performed.[4]

  • HPLC Analysis :

    • The sample is directly injected into the HPLC system.[4]

    • An isocratic mobile phase of sodium dihydrogen phosphate (0.025 M, pH 7) and acetonitrile (34:66, v/v) is used at a flow rate of 1 mL/min.[2]

    • Separation is achieved using a C18 column.[2]

    • Detection is performed at 310 nm using a diode-array detector.[2]

Method 3: LC-HRMS

This method employs high-resolution mass spectrometry for highly selective and sensitive quantification.

  • Sample Preparation and Derivatization :

    • Ceftiofur and its conjugates in the sample are hydrolyzed with dithioerythritol to form this compound.[7]

    • The resulting this compound is stabilized by derivatization with iodoacetamide to form this compound acetamide.[7]

  • Extraction :

    • The sample undergoes solid-phase extraction.[7]

  • LC-HRMS Analysis :

    • The analysis of this compound acetamide is performed using an LC-HRMS system in full scan mode with a resolving power of 60,000 FWHM.[7]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound in plasma.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample Collection derivatization Derivatization (Dithioerythritol & Iodoacetamide) plasma->derivatization Metabolite Conversion extraction Extraction (SPE or Protein Precipitation) derivatization->extraction Sample Cleanup reconstitution Reconstitution extraction->reconstitution Final Sample hplc HPLC Separation (C18 Column) reconstitution->hplc Injection detection Detection (UV/DAD/MS) hplc->detection Analyte Detection data_analysis Data Analysis detection->data_analysis Quantification

General workflow for HPLC analysis of this compound in plasma.

References

A Comparative Guide to Inter-laboratory Analytical Methods for Desfuroylceftiofur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Desfuroylceftiofur (DFC), the primary and microbiologically active metabolite of the veterinary antibiotic ceftiofur. Due to its instability, DFC is often derivatized to the more stable this compound Acetamide (DCA) for accurate quantification. The following sections present a detailed overview of various validated analytical techniques, their performance characteristics, and the experimental protocols employed across different laboratories and matrices. This information is intended to assist researchers in selecting and implementing the most suitable method for their specific application.

Quantitative Performance Data

The performance of an analytical method is paramount for generating reliable and reproducible data. The following tables summarize key validation parameters for different analytical methods used to quantify DFC (often as its derivative, DCA) in various biological matrices. These parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery rates, and precision (intra- and inter-day variability).

Table 1: Comparison of HPLC-UV Methods for this compound Analysis

MatrixAnalyteLODLOQLinearity RangeRecovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Citation
Bovine Serum & MilkCeftiofur & DFC~50 ppb (ng/mL)--90.4 - 97.02.51 - 5.29-[1]
Drug SubstanceCeftiofur Sodium--20.0–120.0 µg/mL-<2<2[2]
Veterinary Oily SuspensionCeftiofur HCl0.003 mg/mL0.01 mg/mL0.01 – 0.16 mg/mL100.1 - 101.3<2<2[3]
Drug SubstanceCeftiofur HCl & Sodium0.03 µg/mL & 0.02 µg/mL0.1 µg/mL & 0.06 µg/mL0.5–50 µg/mL---[4][5]
PlasmaDCA-0.1 µg/mL0.1 – 100 µg/mL990.7 - 4.53.6 - 8.8[6]

Table 2: Comparison of LC-MS/MS Methods for this compound Analysis

MatrixAnalyteLODLOQLinearity RangeRecovery (%)Intra-day Precision (CV %)Inter-day Precision (CV %)Citation
Porcine FecesDCA-30 ng/g30 - 2000 ng/g---[7][8][9]
MilkDCA0.05 µg/kg0.1 µg/kg0.1 - 50 µg/kg82.52 - 105.862.95 - 9.826.41 - 7.43[10][11]
Chicken, Liver, KidneyCeftiofur & DFC--2 - 200 µg/kg83.2 - 129.7<15-[12]
Eel, Flatfish, ShrimpDCA3.29 ng/mL10.97 ng/mL45 - 450 ng/mL98.83 - 100.78--[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables. Understanding the protocols is crucial for replicating the results and adapting the methods to different laboratory settings.

Method 1: HPLC-UV for Ceftiofur and DFC in Bovine Serum and Milk

This method outlines a simple and sensitive approach for the simultaneous determination of ceftiofur and its metabolite this compound.

  • Sample Preparation:

    • Dilute serum or milk with an equal volume of 50% acetonitrile.

    • Perform ultrafiltration using a 10,000 dalton molecular mass cut-off filter.[1]

  • Chromatography:

    • Technique: Ion-paired liquid chromatography.[1]

    • Column: Reversed-phase column.[1]

    • Mobile Phase: Acetonitrile-water solution containing octane and dodecanesulfonate as ion-pairing agents.[1]

    • Detection: UV-Vis photodiode-array detector monitoring the 200-350 nm range, or specific wavelengths: λmax 289.6 nm for ceftiofur, λmax 265.8 nm for this compound, and λmax 271.4 nm for the dimer of this compound.[1]

Method 2: LC-MS/MS for DCA in Milk

This method describes the quantification of ceftiofur and its metabolites in milk by converting them to DCA followed by LC-MS/MS analysis.[10][11]

  • Sample Preparation and Derivatization:

    • Deproteinate milk samples with acetonitrile.

    • Clean up the extract using a C18 Solid Phase Extraction (SPE) column to reduce matrix interference.[10]

    • Treat the sample with dithioerythritol (DTE) in a borate buffer to deconjugate and convert all DFC conjugates to DFC.[10]

    • Stabilize the unstable DFC by derivatization with iodoacetamide to form DCA.[10][14]

    • Purify the resulting extract by cation exchange SPE.[10]

  • Chromatography and Mass Spectrometry:

    • Technique: Liquid chromatography with tandem mass spectrometry (LC-MS/MS).[10]

    • Separation: The derivative is determined by monitoring two selected transitions from the protonated molecular ion.[10]

Method 3: LC-MS/MS for Ceftiofur and DFC in Chicken Tissues

This method was developed for the determination of ceftiofur and this compound in chicken muscle, liver, and kidney.[12]

  • Chromatography:

    • Column: Kinetex F5 100A column (50 mm×3.0 mm×2.6 μm).[12]

  • Mass Spectrometry:

    • Technique: Liquid chromatography quadrupole-Orbitrap hybrid mass spectrometry.[12]

    • Mode: Full MS/dd-MS2 mode for data acquisition.[12]

Visualizations

The following diagrams illustrate the general workflows for the analysis of this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Matrix Biological Matrix (Milk, Serum, Tissue) Extraction Extraction Matrix->Extraction Cleanup SPE Cleanup Extraction->Cleanup Reduction Reduction with DTE Cleanup->Reduction Extract Alkylation Alkylation with Iodoacetamide Reduction->Alkylation LC LC Separation Alkylation->LC DCA Derivative MSMS MS/MS Detection LC->MSMS Data Data MSMS->Data Quantitative Data

Caption: General workflow for LC-MS/MS analysis of DFC via derivatization to DCA.

G cluster_prep Sample Preparation cluster_analysis Analysis Matrix Biological Matrix (Serum, Milk) Dilution Dilution Matrix->Dilution Filtration Ultrafiltration Dilution->Filtration HPLC HPLC Separation Filtration->HPLC Filtrate UV UV-Vis Detection HPLC->UV Data Data UV->Data Quantitative Data

Caption: General workflow for HPLC-UV analysis of DFC.

G Ceftiofur Ceftiofur DFC This compound (DFC) (Unstable Metabolite) Ceftiofur->DFC Hydrolysis DCCD This compound Cysteine Disulfide (DCCD) DFC->DCCD DCA This compound Acetamide (DCA) (Stable Derivative for Analysis) DFC->DCA Derivatization (Reduction & Alkylation) DCCD->DCA Derivatization (Reduction & Alkylation)

Caption: Metabolic and derivatization pathway of Ceftiofur for analysis.

References

A Comparative Analysis of the Antimicrobial Potency of Ceftiofur and its Primary Metabolite, Desfuroylceftiofur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimicrobial potency of the third-generation cephalosporin, ceftiofur, and its principal active metabolite, Desfuroylceftiofur. The information presented is collated from scientific literature and is intended to support research and development in veterinary medicine.

Ceftiofur is a broad-spectrum β-lactam antibiotic exclusively for veterinary use, effective against both Gram-positive and Gram-negative bacteria.[1][2][3] Following administration, ceftiofur is rapidly metabolized to this compound, which is also microbiologically active.[4][5][6] Consequently, the antimicrobial activity in an animal is a composite of the parent drug and this key metabolite.[7][8] This guide will delve into their comparative in vitro activities, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative In Vitro Antimicrobial Potency

The in vitro activity of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[1] The following tables summarize the comparative MIC values for ceftiofur (XNL) and this compound (DXNL) against a range of veterinary pathogens.

Gram-Negative Bacteria

Overall, ceftiofur and this compound demonstrate equivalent activity against Gram-negative organisms, with most MICs falling within a single serial dilution of each other.[9][10]

OrganismCeftiofur (XNL) MIC90 (µg/mL)This compound (DXNL) MIC90 (µg/mL)
Actinobacillus pleuropneumoniae≤0.03≤0.03
Pasteurella spp.≤0.03≤0.03
Haemophilus somnus≤0.03≤0.03
Salmonella spp.1.01.0
Escherichia coli1.02.0

MIC90: The concentration of the drug required to inhibit the growth of 90% of the tested isolates. (Data sourced from: J Vet Diagn Invest. 1996 Jul;8(3):332-6[9])

Gram-Positive Bacteria

Against staphylococci and streptococci, some differences in potency have been observed, with ceftiofur generally exhibiting greater in vitro activity than this compound.[9][10][11]

OrganismCeftiofur (XNL) MIC90 (µg/mL)This compound (DXNL) MIC90 (µg/mL)
Staphylococci1.04.0 - 8.0
Streptococcus suis0.1250.25
Bovine Streptococci≤0.00190.03
Equine Streptococci≤0.00190.03

MIC90: The concentration of the drug required to inhibit the growth of 90% of the tested isolates. (Data sourced from: J Vet Diagn Invest. 1996 Jul;8(3):332-6[9])

For Staphylococcus aureus isolates classified as susceptible to ceftiofur, a significant portion (42.9% as intermediate and 52% as resistant) showed reduced susceptibility to this compound.[11] Similarly, for coagulase-negative staphylococci susceptible to ceftiofur, 45.5% were intermediate and 17.2% were resistant to this compound.[11]

Mechanism of Action

Ceftiofur, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][7] By binding to and inactivating these proteins, ceftiofur disrupts the integrity of the cell wall, leading to cell lysis and death.[1] Ceftiofur is also noted for its stability in the presence of β-lactamases, enzymes produced by some bacteria that can inactivate many other β-lactam antibiotics.[1][8]

cluster_bacterium Bacterial Cell Ceftiofur Ceftiofur PBPs Penicillin-Binding Proteins (PBPs) Ceftiofur->PBPs Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis & Death PBPs->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains

Mechanism of action of Ceftiofur.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized in vitro method to quantify the antimicrobial potency of a substance. The broth microdilution method is a commonly employed technique.[12]

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are grown overnight on an appropriate agar medium (e.g., blood agar).[12]

    • A single colony is then used to inoculate a sterile saline solution (e.g., phosphate-buffered saline) to achieve a turbidity equivalent to a 0.5 McFarland standard.[12]

    • This suspension is further diluted to obtain the final desired bacterial concentration for inoculation.[12]

  • Preparation of Antimicrobial Dilutions:

    • A two-fold serial dilution of the antimicrobial agent (ceftiofur or this compound) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12] The concentration range typically spans from 0.03 to 32 µg/mL.[12]

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the antimicrobial dilution is inoculated with the prepared bacterial suspension.[12]

    • A control well containing only the growth medium and the bacterial suspension (no antibiotic) is included to ensure bacterial viability.[12]

    • The plate is incubated at 37°C for 18-24 hours.[12]

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.[1][12]

Start Start Isolate_Bacteria Isolate and culture bacterial strain Start->Isolate_Bacteria Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland) Isolate_Bacteria->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells with bacteria and antibiotic dilutions Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare two-fold serial dilutions of Ceftiofur/Desfuroylceftiofur Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Read MIC: lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Experimental workflow for MIC determination.

Metabolism of Ceftiofur to this compound

In the body, ceftiofur is rapidly biotransformed into this compound through the cleavage of a thioester bond.[7] This metabolic conversion is a critical aspect of its pharmacology, as both the parent compound and the metabolite contribute to the overall therapeutic effect.[7]

Ceftiofur Ceftiofur Metabolism Rapid Metabolism (Thioester bond cleavage) Ceftiofur->Metabolism This compound This compound (Active Metabolite) Metabolism->this compound Furoic_Acid Furoic Acid Metabolism->Furoic_Acid

Metabolic conversion of Ceftiofur.

Conclusion

Both ceftiofur and its primary metabolite, this compound, exhibit potent in vitro antimicrobial activity against a wide range of veterinary pathogens.[9][10] While their efficacy against Gram-negative bacteria is largely comparable, ceftiofur demonstrates superior in vitro potency against staphylococci and streptococci.[9][10][11] These differences may have implications for susceptibility testing and the prediction of clinical outcomes.[9][11] Understanding the distinct yet complementary antimicrobial profiles of both the parent drug and its active metabolite is crucial for the rational design and application of ceftiofur-based therapies in veterinary medicine.

References

Navigating Ceftiofur Detection: A Comparative Guide to Immunoassay Cross-Reactivity with Desfuroylceftiofur

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of the veterinary antibiotic ceftiofur and its primary metabolite, desfuroylceftiofur, is critical for pharmacokinetic studies, residue monitoring, and ensuring food safety. Immunoassays offer a rapid and sensitive screening method, but their performance is intrinsically linked to the antibody's ability to recognize both the parent drug and its metabolites. This guide provides an objective comparison of ceftiofur immunoassay performance with a focus on cross-reactivity with this compound, supported by experimental data and detailed protocols.

Ceftiofur, a third-generation cephalosporin, is extensively used in veterinary medicine. Following administration, it is rapidly metabolized to this compound (DFC), which retains microbiological activity. Therefore, immunoassays intended for comprehensive residue detection should ideally exhibit significant cross-reactivity with DFC. This guide delves into the performance of various immunoassay formats, providing a comparative analysis to aid in the selection of the most appropriate assay for specific research and monitoring needs.

Performance Comparison of Ceftiofur Immunoassays

The cross-reactivity of an immunoassay with this compound is a key performance indicator. High cross-reactivity ensures that the total microbiologically active residues are detected, providing a more accurate assessment of potential consumer risk and pharmacokinetic profiles. The following tables summarize the performance of different immunoassays based on published experimental data.

Table 1: Performance of a Time-Resolved Fluorescent Immunochromatographic Strip (TRFMs-LFIA)

Analyte50% Inhibiting Concentration (IC50) (ng/mL)Quantitative Limit of Detection (qLOD) (ng/mL)
Ceftiofur (CEF)12.920.97
This compound12.580.41

Data sourced from a study on a sensitive lateral flow immunoassay. This study highlights a polyclonal antibody with nearly equal recognition of both ceftiofur and its primary metabolite.

Table 2: Performance of Monoclonal Antibody-Based Competitive Inhibition ELISA (ciELISA)

Monoclonal Antibody CloneDetection Limit for Ceftiofur (ppb)
Cef-6832
Cef-1160.3

This data demonstrates the variability in sensitivity that can be achieved with different monoclonal antibodies. The development of these antibodies utilized this compound as the hapten, indicating an inherent recognition of the metabolite.[1]

Table 3: Comparative Performance of Commercial Screening Tests for Ceftiofur in Milk

Commercial TestSensitivitySpecificity
Penzyme® Milk Test100%59.2%
SNAP® β–lactam100%29.6%
BetaStar® Plus100%55.5%
Delvo® SP-NT®100%44.4%

This study evaluated the accuracy of four commercial tests for detecting ceftiofur residues in waste milk. While all tests demonstrated 100% sensitivity in identifying samples with ceftiofur, their specificity varied, indicating a potential for false-positive results.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for a competitive ELISA and sample preparation for tissue and milk analysis.

Protocol 1: General Competitive ELISA for Ceftiofur Quantification

This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of ceftiofur and its metabolites.

  • Coating: Microtiter plates are coated with a ceftiofur-protein conjugate (e.g., ceftiofur-BSA) and incubated overnight at 4°C. The plate is then washed to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C. The plate is then washed.

  • Competitive Reaction: Ceftiofur standards or samples are added to the wells, followed by the addition of a specific anti-ceftiofur antibody. The plate is incubated for 1-2 hours at 37°C, allowing the free ceftiofur/desfuroylceftiofur in the sample to compete with the coated ceftiofur-protein conjugate for antibody binding. The plate is then washed.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG) is added to the wells and incubated for 1 hour at 37°C. This secondary antibody binds to the primary antibody that has bound to the coated antigen. The plate is then washed.

  • Substrate Addition and Signal Detection: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes at room temperature. The enzyme catalyzes a color change.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Analysis: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of ceftiofur in the samples is determined by comparing their absorbance to a standard curve.

Protocol 2: Sample Preparation for ELISA

A. Tissue Samples:

  • Homogenize a known weight of tissue (e.g., 1 gram) in a suitable buffer.

  • Centrifuge the homogenate to pellet solid debris.

  • Collect the supernatant for analysis. Further purification steps, such as solid-phase extraction (SPE), may be necessary depending on the matrix and the required sensitivity.[5]

B. Milk Samples:

  • Collect raw milk samples.

  • For some ELISAs, milk can be simply diluted in an assay buffer to minimize matrix effects before being added to the assay plate.[6]

  • Centrifuge the milk sample to separate the cream layer, and use the skimmed milk for analysis to reduce fat interference.[5]

Visualizing Pathways and Workflows

Understanding the underlying biological and experimental processes is facilitated by clear diagrams.

CeftiofurMetabolism Ceftiofur Ceftiofur This compound This compound (DFC) (Active Metabolite) Ceftiofur->this compound Esterase-mediated cleavage Conjugates DFC-Cysteine & DFC-Glutathione Conjugates This compound->Conjugates Disulfide Exchange

Primary metabolic pathway of ceftiofur.

CompetitiveELISAWorkflow cluster_plate Microtiter Plate Well cluster_analysis Data Analysis Coating 1. Antigen Coating (Ceftiofur-Protein Conjugate) Blocking 2. Blocking Coating->Blocking Competition 3. Competitive Reaction (Sample/Standard + Antibody) Blocking->Competition SecondaryAb 4. Secondary Antibody (Enzyme-Linked) Competition->SecondaryAb Substrate 5. Substrate Addition SecondaryAb->Substrate Signal 6. Signal Detection (Color Change) Substrate->Signal Stop 7. Stop Reaction Signal->Stop Read 8. Read Absorbance Stop->Read Calculate 9. Calculate Concentration Read->Calculate

References

Correlation of Desfuroylceftiofur Plasma Levels with Clinical Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different ceftiofur formulations, focusing on the correlation between the plasma concentrations of its primary active metabolite, desfuroylceftiofur, and clinical efficacy. The information is supported by experimental data from various studies to aid in research and development of veterinary pharmaceuticals.

Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine.[1][2] It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Upon administration, ceftiofur is rapidly metabolized to this compound (DFC), which is the main microbiologically active component responsible for the drug's therapeutic effect.[1][3] The efficacy of ceftiofur, like other beta-lactam antibiotics, is primarily time-dependent. This means its clinical success is closely linked to the duration for which the plasma concentration of this compound remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen.[2]

Comparative Pharmacokinetics of Ceftiofur Formulations

The choice of ceftiofur formulation significantly impacts the pharmacokinetic profile of this compound, thereby influencing the dosing regimen and clinical application. The two most common formulations are Ceftiofur Hydrochloride (CHCL) and Ceftiofur Crystalline Free Acid (CCFA). CHCL is a shorter-acting formulation, while CCFA is designed for sustained release.[4]

Table 1: Pharmacokinetic Parameters of this compound in Cattle Following Different Ceftiofur Formulations
FormulationDoseRouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T > 0.2 µg/mL (h)Reference
CHCL 2.2 mg/kg (daily for 3 days)SC----[4]
CCFA 6.6 mg/kg (single dose)SCLower than CHCLGreater than CHCLGreater than CHCL-[4][5]
CHCL 2.2 mg/kgIM----[6]

Note: Specific values for Cmax, Tmax, and AUC for CHCL in cattle were not consistently provided in the search results in a comparable format.

Table 2: Pharmacokinetic Parameters of this compound in Swine Following Different Ceftiofur Formulations
FormulationDoseRouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T > 0.2 µg/mL (h)Reference
Ceftiofur Sodium 3 mg/kgIM15.8 ± 3.400.4 - 4169 ± 45.485.3 ± 10.6[7]
CHCL 3 mg/kgIM11.8 ± 1.671 - 4216 ± 28.077.2 ± 10.7[7]
Ceftiofur Sodium 5 mg/kgIM28.3 ± 4.450.33 - 2302 ± 54.478.9 ± 9.65[7]
CHCL 5 mg/kgIM29.7 ± 6.720.66 - 2382 ± 89.894.2 ± 8.64[7]
CCFA 5.0 mg/kgIM----[4]

Clinical Efficacy and Correlation with Plasma Levels

The clinical efficacy of ceftiofur is determined by the interplay between its pharmacokinetic properties and the susceptibility of the target pathogens (pharmacodynamics). A key pharmacodynamic parameter is the MIC. For time-dependent antibiotics like ceftiofur, maintaining plasma concentrations of the active metabolite above the MIC for a significant portion of the dosing interval is crucial for bacterial eradication.[2]

Table 3: Clinical Efficacy of Different Ceftiofur Formulations
FormulationSpeciesConditionDoseClinical Success RateReference
Injectable Ceftiofur -Bacterial Infections4.4 mg/kg61%[8]
Excede (CCFA) Horses--73.53%[8]
Excede (CCFA) CattleBovine Foot Rot-58.4%[8]
Excede (CCFA) CattleAcute Metritis-74.3%[8]

Note: These studies report clinical success but do not always directly correlate it with the specific plasma concentrations measured in the same cohort of animals.

Table 4: Minimum Inhibitory Concentrations (MIC) for Ceftiofur and this compound Against Various Pathogens
OrganismDrugMIC90 (µg/mL)Reference
Staphylococcus aureusCeftiofur≤ 2[9]
Staphylococcus aureusThis compound16.0[9]
Coagulase-negative staphylococciCeftiofur1[9]
Coagulase-negative staphylococciThis compound8[9]
Gram-negative organismsCeftiofur & this compoundEquivalent activity[10][11]
Streptococcus suisCeftiofur & this compoundMICs within 1 dilution[10][11]
Bovine/Equine StreptococciCeftiofur≤ 0.0019[10]
Bovine/Equine StreptococciThis compound0.03[10]

It is noteworthy that for some bacteria, particularly staphylococci, this compound is less active in vitro than the parent ceftiofur molecule.[10][11] However, for most gram-negative pathogens, their activities are largely equivalent.[10][11] Despite these differences, the plasma concentrations achieved with standard dosing regimens are generally several-fold higher than the MICs for susceptible organisms.[10]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of ceftiofur and a standard experimental workflow for its study.

Ceftiofur_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW_Synthesis Cell Wall Synthesis PBP->CW_Synthesis Inhibits Lysis Cell Lysis and Death CW_Synthesis->Lysis Leads to Ceftiofur Ceftiofur/Desfuroylceftiofur Ceftiofur->PBP Binds to

Caption: Mechanism of action of Ceftiofur.

Pharmacokinetic_Study_Workflow Animal_Selection Animal Selection (e.g., Healthy Calves) Drug_Admin Drug Administration (e.g., 6.6 mg/kg CCFA, SC) Animal_Selection->Drug_Admin Blood_Sampling Serial Blood Sample Collection (Predetermined time points) Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC Analysis (Quantify this compound) Plasma_Separation->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (Calculate Cmax, AUC, etc.) HPLC_Analysis->PK_Modeling

Caption: Standard experimental workflow for a bovine pharmacokinetic study.

Experimental Protocols

The data presented in this guide are derived from various in vivo studies. The following are generalized experimental protocols representative of the methodologies employed.

Pharmacokinetic Studies in Cattle
  • Animals: Clinically healthy steers or neonatal calves were typically used.[4]

  • Drug Administration:

    • Ceftiofur Hydrochloride (CHCL): 2.2 mg/kg administered subcutaneously or intramuscularly every 24 hours for 3 days.[4]

    • Ceftiofur Crystalline Free Acid (CCFA): A single subcutaneous dose of 6.6 mg/kg, often at the base of the ear.[4]

  • Sample Collection: Blood samples were collected at predetermined time points before and after drug administration.[4]

  • Analytical Method: Plasma concentrations of ceftiofur and its active metabolite, this compound, were determined using high-performance liquid chromatography (HPLC) with ultraviolet detection.[4][7] The assay typically involves converting all ceftiofur and its conjugates to a single derivative for measurement.[4][12]

Pharmacokinetic Studies in Swine
  • Drug Administration:

    • CHCL: A single intramuscular injection at a dose of 3 mg/kg or 5 mg/kg.[4][7]

    • CCFA: A single intramuscular injection in the post-auricular region of the neck at a dose of 5.0 mg/kg.[4]

  • Sample Collection: Serial blood samples were collected up to 72 or 96 hours post-injection.[4][7]

  • Analytical Method: Plasma concentrations of ceftiofur and its metabolites were quantified using a validated HPLC assay.[4][7]

Minimum Inhibitory Concentration (MIC) Determination
  • Method: Broth microdilution or agar dilution methods are standard.[5][9]

  • Procedure: Bacterial isolates are grown overnight. A standardized inoculum is prepared and challenged with serial dilutions of the antimicrobial agent in a suitable broth or on agar plates. The MIC is defined as the lowest concentration of the drug that inhibits visible bacterial growth.[5][9]

Conclusion

The correlation between this compound plasma levels and clinical efficacy is fundamentally linked to the principles of pharmacokinetic/pharmacodynamic (PK/PD) relationships. The choice of ceftiofur formulation dictates the pharmacokinetic profile. Long-acting formulations like CCFA provide sustained plasma concentrations from a single dose, which can be advantageous for compliance and labor in large-scale operations.[4] In contrast, shorter-acting formulations like CHCL may be more suitable for acute infections requiring daily administration.[4] For successful therapeutic outcomes, it is imperative that the chosen dosing regimen for a specific formulation maintains this compound concentrations in the plasma above the MIC of the infecting pathogen for an adequate duration. Future research should aim to more directly correlate specific plasma concentration-time profiles with quantifiable clinical outcomes to further refine dosing strategies and maximize therapeutic success.

References

A Comparative Guide to HPLC-UV and LC-MS/MS for Desfuroylceftiofur Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ceftiofur and its primary metabolite, desfuroylceftiofur, is critical in veterinary drug monitoring and pharmacokinetic studies. Due to the inherent instability of ceftiofur and this compound, analytical methods typically involve a derivatization step to form the stable compound, this compound acetamide (DFCA), for reliable quantification.[1] This guide provides a detailed comparison of two common analytical techniques for the determination of this compound (as DFCA): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway and Derivatization of Ceftiofur

Ceftiofur is rapidly metabolized in animals, with the initial step being the hydrolysis of the thioester bond to form the unstable metabolite this compound (DFC).[2] DFC is highly reactive and can form conjugates with endogenous molecules.[2] For analytical purposes, all ceftiofur and its this compound-related metabolites are converted to the single, stable derivative, this compound acetamide (DCA), through a two-step derivatization process.[2]

Ceftiofur Ceftiofur DFC This compound (DFC) (unstable) Ceftiofur->DFC Metabolism Conjugates DFC Conjugates DFC->Conjugates DFCA This compound Acetamide (DFCA) (stable derivative for analysis) DFC->DFCA Derivatization (DTE/DTT, Iodoacetamide) Conjugates->DFCA Derivatization (DTE/DTT, Iodoacetamide)

Metabolic and Derivatization Pathway of Ceftiofur.

Comparative Performance: HPLC-UV vs. LC-MS/MS

LC-MS/MS is often the preferred method for analyzing trace residues of this compound due to its superior sensitivity, selectivity, and speed compared to conventional HPLC-UV.[1] The following tables summarize the quantitative performance of both methods based on available experimental data.

Quantitative Performance Data
Performance MetricHPLC-UVLC-MS/MS
Linearity Range 0.1 – 100 µg/mL[3]30 ng/g to 2000 ng/g (quadratic)[4][5][6]
Limit of Detection (LOD) 0.03 µg/mL[7], 3.29 ng/mL[5]0.0007 mg/kg[8]
Limit of Quantification (LOQ) 0.1 µg/mL[3][9], 0.5 µg/ml[7], 10.97 ng/mL[5]0.002 mg/kg[8]
Precision (Intra-assay Variability) 0.7 to 4.5%[1][3]< 6.3%[8]
Precision (Inter-assay Variability) 3.6 to 8.8%[1][3]Within specified ranges[4][5][6]
Average Recovery 99%[1][3], 90-100%[10]80.6-105%[8], 97-107%[11][12]
Methodological Parameters
Method ParameterHPLC-UVLC-MS/MS
Instrumentation HPLC with UV Detector[1]UPLC with Tandem Mass Spectrometer[1]
Column Symmetry C18[1][3], C8[10]Acquity UPLC BEH C18[1][4], Zorbax Eclipse Plus C18[4]
Detection UV at 254 nm[5][10], 265 nm[1][3], 266 nm[7], or 292 nm[13][14][15]Mass Spectrometry (ESI+)[1][16]
Sensitivity Lower[1]Higher[1]
Selectivity LowerHigher
Run Time Generally longerGenerally shorter
Cost LowerHigher

Experimental Protocols

General Sample Preparation Workflow

The analysis of this compound in biological matrices for both HPLC-UV and LC-MS/MS typically follows a similar sample preparation workflow involving extraction, derivatization, and cleanup.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_lcmsms LC-MS/MS Homogenization Homogenization Extraction_Derivatization Extraction & Derivatization (DTE & Iodoacetamide) Homogenization->Extraction_Derivatization Tissue Sample SPE_Cleanup Solid-Phase Extraction (SPE) Clean-up Extraction_Derivatization->SPE_Cleanup Evaporation_Reconstitution Evaporation & Reconstitution SPE_Cleanup->Evaporation_Reconstitution LC_Separation LC Separation (HPLC or UPLC) Evaporation_Reconstitution->LC_Separation Detector UV Detector LC_Separation->Detector ms_source ESI Source ms_analyzer Tandem Mass Spectrometer (MS/MS)

General Sample Preparation and Analysis Workflow.

1. HPLC-UV Method

  • Sample Preparation : A common procedure involves the cleavage of disulfide and/or thioester bonds of ceftiofur metabolites using dithioerythritol (DTE) to yield this compound, which is then stabilized by derivatization with iodoacetamide to form this compound acetamide.[9]

  • Extraction and Cleanup : The derivatized sample is often subjected to solid-phase extraction (SPE) for cleanup.[7][10] For instance, a C18 cartridge can be used, with the final eluate evaporated and reconstituted in the mobile phase.[10]

  • Chromatographic Conditions :

    • Column : A reversed-phase column such as a Symmetry C18 (4.6 x 250 mm, 5 µm) is commonly used.[3]

    • Mobile Phase : A gradient elution is often employed, for example, with a mixture of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).[3] An isocratic mobile phase, such as a mixture of sodium dihydrogen phosphate buffer and acetonitrile, has also been reported.[7]

    • Flow Rate : Typically around 1.0 mL/min.[3]

    • Detection : UV detection is performed at a wavelength where DFCA has significant absorbance, such as 265 nm.[3]

2. LC-MS/MS Method

  • Sample Preparation : The sample preparation is similar to that for HPLC-UV, involving derivatization to DFCA.[16] For complex matrices like feces, a β-lactamase inhibitor such as tazobactam may be added immediately after sample collection to prevent degradation.[17]

  • Extraction and Cleanup : Solid-phase extraction (e.g., Oasis HLB) is a crucial step to remove matrix interferences before LC-MS/MS analysis.[16][17]

  • Chromatographic Conditions :

    • Column : A high-efficiency column like an Acquity UPLC BEH C18 (50 mm × 2.1 mm i.d., 1.7 µm) is frequently used.[4]

    • Mobile Phase : A gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.[4]

    • Flow Rate : Generally lower than HPLC, for instance, 300 µL/min.[4]

  • Mass Spectrometry Conditions :

    • Ionization : Positive electrospray ionization (ESI+) is commonly used.[16]

    • Detection : Quantification is achieved using multiple reaction monitoring (MRM).[16] For DFCA, the precursor ion [M+H]⁺ is at m/z 487.2.[4]

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study.

  • HPLC-UV is a cost-effective and robust technique suitable for applications where high sensitivity is not the primary concern, such as in the analysis of pharmaceutical formulations or in pharmacokinetic studies with higher concentrations.[5] However, it may lack the sensitivity and selectivity required for residue analysis in complex matrices at very low levels.[5]

  • LC-MS/MS offers superior sensitivity, selectivity, and speed, making it the gold standard for regulatory monitoring of ceftiofur residues in edible tissues and for pharmacokinetic studies requiring low limits of quantification.[1][2] The high selectivity of MS/MS detection minimizes the impact of matrix interferences, leading to more accurate and reliable results at trace levels.[11][12]

For researchers, scientists, and drug development professionals, LC-MS/MS is the recommended method for the trace-level quantification of this compound in complex biological matrices to ensure food safety and regulatory compliance. HPLC-UV remains a viable alternative for less demanding applications.

References

A Comparative Analysis of Desfuroylceftiofur Pharmacokinetics Across Various Animal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of desfuroylceftiofur, the primary active metabolite of the broad-spectrum cephalosporin antibiotic ceftiofur, in several key animal species: cattle, swine, horses, goats, and sheep. The data presented herein is collated from a range of scientific studies and is intended to serve as a valuable resource for researchers and professionals involved in veterinary drug development and application.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in different animal species. It is important to note that variations in ceftiofur formulation, dosage, and administration route can significantly influence these parameters.

Animal SpeciesCeftiofur FormulationDosage (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)
Cattle (Steers) Ceftiofur Sodium2.2IM----
Cattle (Calves) Ceftiofur Sodium2.2IM--153 ± 2619.9
Swine Ceftiofur Hydrochloride3IM11.8 ± 1.671 - 4216 ± 28.0-
Swine Ceftiofur Sodium3IM15.8 ± 3.400.4 - 4169 ± 45.4-
Swine Ceftiofur Hydrochloride5IM29.7 ± 6.720.66 - 2382 ± 89.8-
Swine Ceftiofur Sodium5IM28.3 ± 4.450.33 - 2302 ± 54.4-
Swine (Infected) Ceftiofur HCl Oily Suspension5IM3.42 ± 0.06-100.43 ± 37.9066.92 ± 9.66
Horses Ceftiofur Sodium2.2IM4.46 ± 0.931.25 ± 0.46--
Horses (Foals) Ceftiofur Sodium2.2IM6.15 ± 0.75-37.63 ± 4.01-
Goats (Lactating) Ceftiofur Sodium1.1IM---2.72
Goats (Lactating) Ceftiofur Sodium2.2IM---2.6
Goats (Non-lactating) Ceftiofur Crystalline Free Acid6.6SC2.3 ± 1.126.7 ± 16.5159 ± 1936.9
Goats (Lactating) Ceftiofur Crystalline Free Acid6.6SC1.5 ± 0.446 ± 15.9156 ± 1437.3
Sheep Ceftiofur Crystalline Free Acid6.6SC2.4 ± 0.523.1 ± 10.1206.6 ± 24.852.6

Experimental Protocols

The pharmacokinetic studies cited in this guide generally adhere to a standardized set of procedures for evaluating the disposition of this compound in the target animal species.

Drug Administration and Sampling: Healthy, and in some cases, clinically affected animals are administered a specific formulation of ceftiofur via a defined route, most commonly intramuscular (IM) or subcutaneous (SC) injection.[1][2][3][4][5][6] Blood samples are then collected at predetermined time points through jugular venipuncture.[2] The frequency and duration of sampling are designed to adequately capture the absorption, distribution, and elimination phases of the drug.

Sample Processing and Analysis: Plasma is separated from the collected blood samples by centrifugation.[7] A crucial step in the analytical process is the derivatization of ceftiofur and its metabolites to a stable compound, this compound acetamide (DCA), for accurate quantification.[1][7] This is typically achieved by using dithioerythritol to cleave macromolecule-bound this compound, followed by stabilization with iodoacetamide.[7]

Quantification: The concentration of DCA in the plasma samples is determined using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.[1][6] This method allows for the sensitive and specific measurement of total ceftiofur-related metabolites.[7]

Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).[3][5][6]

Visualizing the Process: Experimental Workflow and Comparative Pharmacokinetics

To further elucidate the methodologies and comparative findings, the following diagrams have been generated.

G cluster_preclinical Animal Phase cluster_lab Laboratory Analysis cluster_data Data Analysis AnimalSelection Selection of Healthy Animals Dosing Ceftiofur Administration AnimalSelection->Dosing Sampling Timed Blood Sampling Dosing->Sampling Centrifugation Plasma Separation Sampling->Centrifugation Derivatization Derivatization to DCA Centrifugation->Derivatization HPLC HPLC Analysis Derivatization->HPLC DataPlotting Concentration-Time Curve Generation HPLC->DataPlotting PK_Modeling Pharmacokinetic Modeling DataPlotting->PK_Modeling Parameter_Calc Calculation of PK Parameters PK_Modeling->Parameter_Calc

Caption: Generalized experimental workflow for a pharmacokinetic study of ceftiofur.

G cluster_species Comparative Pharmacokinetics of this compound cluster_params Pharmacokinetic Characteristics Swine Swine Rapid_Absorption Rapid Absorption (Short Tmax) Swine->Rapid_Absorption Generally rapid High_Cmax High Peak Concentration (Cmax) Swine->High_Cmax Highest Cmax observed High_AUC High Overall Exposure (AUC) Swine->High_AUC High, dose-dependent Horses Horses Horses->Rapid_Absorption Cattle Cattle Long_HalfLife Long Elimination Half-life (t½) Cattle->Long_HalfLife Longer half-life in calves Goats Goats Goats->Long_HalfLife Very long with CCFA Goats->High_AUC High with CCFA Sheep Sheep Sheep->Long_HalfLife Longest with CCFA Sheep->High_AUC High with CCFA

Caption: Logical relationship of this compound pharmacokinetic profiles across species.

References

A Comparative Guide to Solid-Phase Extraction Cartridges for Desfuroylceftiofur Cleanup in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of different Solid-Phase Extraction (SPE) cartridges for the cleanup of desfuroylceftiofur, the primary metabolite of the cephalosporin antibiotic ceftiofur, in various biological matrices. The selection of an appropriate SPE sorbent is critical for achieving accurate and reliable quantification of this compound in complex samples such as animal tissues, plasma, and milk. This document compares the performance of commonly used SPE cartridges, offering supporting data from various studies to aid researchers in selecting the optimal cleanup strategy for their analytical needs.

Introduction to this compound and the Need for Efficient Cleanup

Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine. Following administration, it is rapidly metabolized to this compound, which retains the antimicrobial activity of the parent drug.[1] Due to this rapid conversion, this compound and its conjugates are the target analytes for monitoring ceftiofur residues in edible animal tissues.[1] The accurate quantification of these residues is essential for ensuring food safety and compliance with regulatory limits.

The analysis of this compound is often challenging due to its instability and the complexity of biological matrices. A critical step in the analytical workflow is the derivatization of this compound to a stable form, typically this compound acetamide (DCA), through reduction and alkylation.[1] Subsequently, a robust sample cleanup method is required to remove interfering substances from the matrix, which can otherwise lead to ion suppression or enhancement in mass spectrometry-based analyses, affecting the accuracy and precision of the results. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering a variety of sorbent chemistries to suit different analytes and matrices.

Comparison of SPE Cartridge Performance

The selection of an SPE cartridge is primarily dictated by the physicochemical properties of the analyte and the nature of the sample matrix. For the cleanup of this compound acetamide, which is a relatively polar compound, reversed-phase, polymeric, and mixed-mode SPE cartridges are commonly employed. The following table summarizes the performance of different SPE cartridges based on data from various studies. It is important to note that the experimental conditions, such as the matrix, sample volume, and analytical instrumentation, can influence the reported performance characteristics.

SPE Cartridge TypeSorbent ChemistryPrinciple of SeparationReported Recovery (%)Matrix EffectsKey Advantages & Disadvantages
C18 (Silica-Based) Octadecyl-bonded silicaReversed-Phase74.2 - 119% (in beef)[2]Significant matrix effects reported in milk.[3]Pros: Widely available, numerous established protocols.[4] Cons: Prone to drying, narrower pH stability (2-10).[4]
Oasis HLB (Polymeric) Hydrophilic-Lipophilic Balanced CopolymerReversed-Phase80.6 - 105% (in eel, flatfish, shrimp)[5][6]Reduced matrix effects compared to some other methods.[7]Pros: Water-wettable (resists drying), wide pH stability (1-14), high loading capacity.[7] Cons: Can be more expensive than silica-based sorbents.
Mixed-Mode Cation Exchange (MCX) Reversed-Phase with Strong Cation ExchangeReversed-Phase and Ion Exchange>80% for a range of drugs (general application)[8]Can significantly reduce matrix effects by allowing for more rigorous washing steps.[8]Pros: High selectivity for basic compounds, leading to cleaner extracts. Cons: Method development can be more complex.
QuEChERS (Dispersive SPE) Dispersive SPE with various sorbents (e.g., C18, PSA)Partitioning and Adsorption>85% for cephalosporins in beef muscle[9]Comparable to SPE, with some studies showing slightly better precision.[9]Pros: Fast, simple, and uses less solvent.[9] Cons: May provide less thorough cleanup for very complex matrices compared to cartridge SPE.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the cleanup of this compound using C18 and Oasis HLB SPE cartridges.

Protocol 1: C18 SPE Cleanup for this compound Acetamide in Animal Tissue

This protocol is a generalized procedure based on common practices for tissue analysis.[1]

  • Sample Preparation & Derivatization:

    • Homogenize 2g of tissue in a suitable buffer.

    • Perform a reduction step using dithiothreitol (DTT) or dithioerythritol (DTE) to cleave disulfide bonds of this compound conjugates. This is typically done by incubating the sample at 50°C for 15 minutes.[1]

    • Follow with an alkylation step by adding iodoacetamide to form the stable this compound acetamide (DCA). This reaction is usually carried out in the dark for 30 minutes.[1]

    • Centrifuge the sample to pellet proteins and other solids.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the supernatant from the derivatization step onto the conditioned cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with 5 mL of 0.1 M ammonium acetate to remove polar interferences.[1]

    • Elution: Elute the DCA with 5 mL of a suitable organic solvent, such as acetonitrile or methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Oasis HLB SPE Cleanup for this compound Acetamide in Fishery Products

This protocol is adapted from a method for the analysis of ceftiofur residues in eel, flatfish, and shrimp.[5][6]

  • Sample Preparation & Derivatization:

    • Homogenize the tissue sample.

    • Hydrolyze the sample with dithioerythritol to produce this compound.[5]

    • Derivatize with iodoacetamide to form this compound acetamide.[5]

    • Adjust the pH to approximately 2.5.[5]

    • Centrifuge to obtain a clear supernatant.

  • SPE Cleanup:

    • Conditioning: Condition an Oasis HLB cartridge (e.g., 60 mg, 3 mL) with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5 mL of water.

    • Elution: Elute the analyte with 5 mL of 50% acetonitrile in water.[6]

  • Final Preparation:

    • Evaporate the eluate and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

cluster_derivatization Sample Preparation & Derivatization cluster_spe SPE Cleanup Homogenization Homogenization Reduction Reduction Homogenization->Reduction Buffer Alkylation Alkylation Reduction->Alkylation DTT/DTE Centrifugation Centrifugation Alkylation->Centrifugation Iodoacetamide Conditioning Conditioning Centrifugation->Conditioning Supernatant Transfer Loading Loading Conditioning->Loading Methanol, Water Washing Washing Loading->Washing Sample Supernatant Elution Elution Washing->Elution Wash Solution Final_Extract Final_Extract Elution->Final_Extract Elution Solvent Analysis LC-MS/MS Analysis Final_Extract->Analysis Evaporation & Reconstitution

Caption: General workflow for this compound cleanup.

cluster_c18 C18 (Silica-Based) SPE cluster_hlb Oasis HLB (Polymeric) SPE cluster_mm Mixed-Mode Cation Exchange SPE C18_Condition Condition: Methanol, then Water C18_Load Load Sample C18_Condition->C18_Load C18_Wash Wash: 0.1M Ammonium Acetate C18_Load->C18_Wash C18_Elute Elute: Acetonitrile/Methanol C18_Wash->C18_Elute HLB_Condition Condition: Methanol, then Water HLB_Load Load Sample HLB_Condition->HLB_Load HLB_Wash Wash: Water HLB_Load->HLB_Wash HLB_Elute Elute: 50% Acetonitrile HLB_Wash->HLB_Elute MM_Condition Condition: Methanol, then Water MM_Load Load Sample (acidified) MM_Condition->MM_Load MM_Wash Wash: Acidic solution, then Methanol MM_Load->MM_Wash MM_Elute Elute: Basic Methanol MM_Wash->MM_Elute

Caption: Comparison of SPE protocols.

Conclusion

The choice of SPE cartridge for this compound cleanup is a critical decision that impacts the quality and reliability of analytical data. While traditional C18 silica-based cartridges are widely used and have a wealth of established methods, they can be susceptible to drying and may exhibit significant matrix effects in certain samples. Polymeric sorbents like Oasis HLB offer advantages such as resistance to drying, broader pH stability, and often provide cleaner extracts with reduced matrix effects. For highly complex matrices or when enhanced selectivity is required, mixed-mode SPE cartridges present a powerful, albeit more complex, alternative. The QuEChERS approach offers a high-throughput and solvent-sparing option, particularly suitable for less complex matrices or when a very rapid turnaround is needed.

Ultimately, the optimal SPE strategy will depend on the specific requirements of the assay, including the matrix type, desired limit of quantification, available instrumentation, and throughput needs. It is recommended that researchers perform in-house validation to confirm the performance of their chosen SPE method for their specific application.

References

Validation of Desfuroylceftiofur as a surrogate marker for total ceftiofur residues

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the validation and analytical methodologies for desfuroylceftiofur as a reliable marker for total ceftiofur residues in animal tissues.

The third-generation cephalosporin antibiotic, ceftiofur, is widely utilized in veterinary medicine for treating bacterial infections in livestock.[1] Following administration, ceftiofur undergoes rapid metabolism, making the parent compound an unsuitable marker for residue analysis.[2][3] The primary active metabolite, this compound (DFC), is unstable but forms various conjugates, including this compound cysteine disulfide (DCCD).[2][4] Regulatory methods have established that measuring a stable derivative of DFC can represent the total residues of ceftiofur.[4] This guide provides a comparative overview of the validation of this compound, measured as its stable derivatives, as a surrogate marker for total ceftiofur residues, supported by experimental data and detailed protocols.

Metabolic Pathway of Ceftiofur

Ceftiofur is quickly metabolized in animals, primarily through the hydrolysis of its thioester bond, which forms the unstable but antimicrobially active metabolite, this compound.[2] This reactive molecule can then form conjugates with endogenous molecules like cysteine, leading to the formation of this compound cysteine disulfide (DCCD).[2] For analytical purposes, all residues containing the intact β-lactam ring are converted to a single, stable derivative, most commonly this compound acetamide (DFCA), through a chemical derivatization process.[2][5]

Ceftiofur Ceftiofur DFC This compound (DFC) (Unstable Metabolite) Ceftiofur->DFC Rapid Metabolism (Hydrolysis) DCCD This compound Cysteine Disulfide (DCCD) DFC->DCCD DFCA This compound Acetamide (DFCA) (Stable Derivative for Analysis) DFC->DFCA Derivatization DCCD->DFCA Derivatization

Metabolic conversion of Ceftiofur to its analytical derivative.

Comparative Analytical Performance

The validation of this compound as a surrogate marker relies on robust analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify its stable derivatives in various animal tissues. The data below summarizes the performance of these methods.

TissueMarker AnalyteMethodAccuracy (%)Precision (CV%)LOQ (ng/g)
Bovine KidneyDCCDLC-MS/MS97 - 1073.4 - 11.0Not Reported
Bovine LiverDCCDLC-MS/MS97 - 1073.4 - 11.0Not Reported
Bovine MuscleDCCDLC-MS/MS97 - 1073.4 - 11.0Not Reported
Swine MuscleDFCAHPLCNot ReportedNot Reported0.1 µg/g
Swine KidneyDFCAHPLCNot ReportedNot Reported0.1 µg/g
Swine LiverDFCAHPLCNot ReportedNot Reported0.1 µg/g
Swine FatDFCAHPLCNot ReportedNot Reported0.1 µg/g
Bovine KidneyDCCDLC-MS/MS97.7 - 100.2≤ 10.150
Fishery ProductsDFCALC-MS/MS80.6 - 105< 6.32

Data compiled from multiple sources.[5][6][7][8][9]

Experimental Protocols

Accurate quantification of this compound-related residues requires a multi-step process involving extraction, cleanup, derivatization, and instrumental analysis.

General Analytical Workflow

The analytical workflow for determining total ceftiofur residues typically involves homogenization of the tissue, extraction of the metabolites, a cleanup step to remove interfering substances, chemical reactions to convert all relevant metabolites to a single stable derivative, and finally, quantification by LC-MS/MS.

cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Tissue Tissue Homogenization Extraction Extraction with Buffer Tissue->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Reduction Reduction with DTE/DTT Cleanup->Reduction Alkylation Alkylation with Iodoacetamide Reduction->Alkylation LCMS LC-MS/MS Quantification Alkylation->LCMS

General workflow for ceftiofur residue analysis.
Detailed LC-MS/MS Method for DCCD in Bovine Kidney

This method provides a rapid and sensitive approach for the determination and confirmation of the ceftiofur metabolite, this compound cysteine disulfide (DCCD).[9]

1. Sample Preparation and Extraction:

  • Homogenize bovine kidney tissue.

  • Extract a 2g sample with 10 mL of phosphate buffer.

  • Centrifuge and collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an SPE cartridge.

  • Load the extract supernatant onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte of interest.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 analytical column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]

    • Flow Rate: 400 µL/min.[10]

    • Injection Volume: 10 µL.[10]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS parameters are optimized for the specific precursor and product ions of DCCD and an internal standard.[10]

4. Quantification:

  • A matrix-based calibration curve is constructed using fortified control kidney samples.

  • The concentration of DCCD in the samples is determined by comparing its response to the calibration curve.

Method for Conversion to this compound Acetamide (DFCA)

This procedure is based on the cleavage of disulfide or thioester bonds to yield this compound, which is then stabilized as this compound acetamide for analysis.[2][7]

1. Extraction and Cleanup:

  • Follow the sample preparation and SPE cleanup steps as described for the DCCD method.

2. Derivatization:

  • Reduction: Add a solution of dithioerythritol (DTE) or dithiothreitol (DTT) to the cleaned extract to cleave the disulfide bonds of this compound conjugates. This releases the free thiol group of this compound.[2]

  • Alkylation: Add iodoacetamide to the reduced extract to derivatize the free thiol group, forming the stable this compound acetamide (DFCA).[2][5]

3. LC-MS/MS Analysis:

  • The LC-MS/MS analysis is then performed as described previously, but with the mass spectrometer parameters optimized for the detection of DFCA.

Conclusion

The validation of this compound and its stable derivatives, such as DCCD and DFCA, as surrogate markers for total ceftiofur residues is well-established in the scientific literature. The analytical methods, particularly LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification in various animal tissues.[6][9] The choice between measuring DCCD directly or converting all metabolites to DFCA depends on the specific regulatory requirements and the objectives of the study. Both approaches have been shown to be reliable for monitoring ceftiofur residues and ensuring food safety.[8]

References

A Comparative Guide to Bioequivalence Studies of Ceftiofur Formulations Using Desfuroylceftiofur Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceftiofur, a third-generation cephalosporin antibiotic, is a critical therapeutic agent in veterinary medicine for treating bacterial infections in livestock.[1][2] Following administration, ceftiofur is rapidly metabolized to its primary active metabolite, desfuroylceftiofur.[1][3] Consequently, bioequivalence studies, which are essential for the approval of generic formulations, focus on the pharmacokinetic profile of this active metabolite to ensure therapeutic interchangeability with a reference product.[1][4]

These studies measure all ceftiofur and this compound-related metabolites in plasma. For accurate quantification, these metabolites are chemically converted to a stable derivative, typically this compound acetamide, which serves as the analytical marker.[1][3][5] This guide provides an objective comparison of ceftiofur formulations, supported by experimental data, to assist researchers in understanding the methodologies and outcomes of these critical studies.

Quantitative Comparison of Pharmacokinetic Parameters

The bioequivalence of different ceftiofur formulations is determined by comparing key pharmacokinetic parameters derived from the plasma concentration of this compound metabolites. The primary endpoints are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which represent the rate and extent of drug absorption, respectively.[4][6] Bioequivalence is generally concluded if the 90% confidence intervals (CI) for the ratio of the test product to the reference product for Cmax and AUC fall within the predefined acceptance range, typically 80% to 125%.[7]

Table 1: Bioequivalence of Two 5% Ceftiofur Hydrochloride Formulations in Pigs [7]

ParameterUnitTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax µg/mL34.6 ± 5.536.1 ± 6.293.1% - 116.3%
AUC0-t µg·hr/mL376.7 ± 75.3390.5 ± 78.692.3% - 117.3%
AUC0-∞ µg·hr/mL385.9 ± 79.2402.7 ± 80.492.1% - 117.9%
Tmax hr1.27 ± 0.181.26 ± 0.21Not Applicable
Study based on a single 5 mg/kg intramuscular dose in 24 healthy pigs.[7]

Table 2: Comparison of Ceftiofur Hydrochloride and Ceftiofur Sodium in Pigs (5 mg/kg IM Dose) [8]

ParameterUnitCeftiofur Hydrochloride (Mean ± SD)Ceftiofur Sodium (Mean ± SD)
Cmax µg/mL29.7 ± 6.7228.3 ± 4.45
AUC0-LOQ µg·hr/mL382 ± 89.8302 ± 54.4
Tmax hr0.66 - 20.33 - 2
t>0.2µg/mL hr94.2 ± 8.6478.9 ± 9.65

Table 3: Bioequivalence of Two 5% Ceftiofur Hydrochloride Formulations in Cattle [9]

ParameterUnitTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Relative Bioavailability (F)
Cmax µg/mL0.53 ± 0.200.59 ± 0.15-
AUC0-t µg·h/mL2.84 ± 0.252.94 ± 0.1396.57%
AUC0-∞ µg·h/mL3.10 ± 0.143.16 ± 0.19-
Tmax hr2.00 ± 0.002.10 ± 0.30-
Study based on a single 1.1 mg/kg intramuscular dose in 10 healthy Holstein cattle.[9]

Table 4: Comparison of Ceftiofur Crystalline Free Acid (CCFA) Formulations in Pigs [10]

ParameterFormulation A vs. ReferenceFormulation B vs. ReferenceBioequivalence Conclusion
AUC0-168 Statistically DifferentStatistically DifferentNot Bioequivalent
MRT Statistically DifferentStatistically DifferentNot Bioequivalent
K½el Statistically DifferentStatistically DifferentNot Bioequivalent
Study concluded that two test CCFA preparations were not bioequivalent to the reference product (Excede®) as key parameters were statistically different beyond a 20% limit.[10]

Experimental Protocols

The methodologies employed in bioequivalence studies are standardized to ensure data integrity and comparability across different studies.

Study Design
  • Animal Model: Studies are conducted in the target animal species, such as healthy pigs or cattle.[5][7] The number of animals must be sufficient for statistical power.[4]

  • Design Type: A two-period, two-treatment crossover design is most common.[5][7] In this design, each animal receives both the test and reference formulations in a randomized sequence, separated by a washout period. The washout period (e.g., 7 to 14 days) is crucial to ensure that the drug from the first treatment period is completely eliminated before the second period begins.[5][6]

  • Administration: A single dose of the ceftiofur formulation is administered, typically via the intramuscular (IM) route, at a specified dosage (e.g., 5 mg/kg).[6][7]

Sample Collection and Processing
  • Blood Sampling: Blood samples are collected serially at predetermined time points before and after drug administration.[5][7] The sampling schedule is designed to adequately capture the plasma concentration-time profile, including the absorption, distribution, and elimination phases. For example, samples might be collected for up to 144 hours post-administration.[6]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -70°C) until analysis.[10]

Analytical Methodology: Quantification of this compound Metabolites

The analytical method is a cornerstone of the bioequivalence study. Since ceftiofur and its initial metabolites are unstable, a derivatization step is required to form a stable, quantifiable compound.[3]

  • Derivatization: The standard method involves a two-step chemical process:

    • Cleavage: A reducing agent, such as dithioerythritol (DTE), is added to the plasma sample. This cleaves the thioester bond of ceftiofur and breaks the disulfide bonds of its metabolites, converting all related compounds to this compound.[3][7]

    • Stabilization: The unstable this compound is then derivatized with a reagent like iodoacetamide to form the stable compound this compound acetamide, which can be reliably measured.[3][5][11]

  • Sample Clean-up: After derivatization, a protein precipitation or solid-phase extraction (SPE) step is often used to remove interfering substances from the plasma matrix before analysis.[3][12]

  • Chromatographic Analysis: The concentration of this compound acetamide is quantified using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][12][13]

    • HPLC-UV: Separation is achieved on a C18 column with a mobile phase typically consisting of an acidified water-acetonitrile gradient.[13] UV detection is commonly performed at a wavelength of 265 nm or 266 nm.[11]

    • LC-MS/MS: This method offers higher sensitivity and specificity and is also widely used for quantifying ceftiofur residues.[12][14]

Pharmacokinetic and Statistical Analysis
  • Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞) are calculated from the plasma concentration-time data for each animal using non-compartmental analysis.[7]

  • Statistical Evaluation: To assess bioequivalence, Cmax and AUC data are typically log-transformed to normalize the distribution. An Analysis of Variance (ANOVA) is performed to compare the test and reference formulations.[7] The key statistical output is the 90% confidence interval for the ratio of the geometric means (test/reference). For bioequivalence to be declared, this interval must lie within the acceptance range of 80-125% as stipulated by regulatory agencies like the FDA and EMA.[4][7]

Visualizations of Key Processes

G cluster_1 Ex Vivo Analytical Workflow Ceftiofur Ceftiofur (Administered Drug) Metabolism Rapid Metabolism (Thioester Cleavage) DFCF This compound (Active Metabolite) Plasma Plasma Sample (Contains all metabolites) OtherMetabolites Other Metabolites (e.g., Disulfide Dimers) Cleavage Step 1: Cleavage (with Dithioerythritol) Derivatization Step 2: Derivatization (with Iodoacetamide) DCSA This compound Acetamide (Stable Marker) Analysis HPLC-UV or LC-MS/MS Quantification

G

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Desfuroylceftiofur

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Desfuroylceftiofur, a microbiologically active metabolite of the antibiotic Ceftiofur. Adherence to these protocols is critical to prevent environmental contamination and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), direct contact should be avoided.[1]

Essential PPE includes:

  • Protective gloves

  • Protective clothing

  • Eye and face protection

In case of accidental exposure:

  • Eyes: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]

  • Skin: Wash the affected area thoroughly with soap and water after handling.[1]

  • Inhalation: Avoid breathing dust or fumes. Ensure the work area is well-ventilated.[1]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including antibiotics like this compound, is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) and in some cases the Drug Enforcement Administration (DEA).[2] A key regulation is the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[3] In 2019, the EPA enacted Subpart P, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and bans the sewering (flushing) of such waste.[2][4][5]

Step-by-Step Disposal Protocol for this compound

Given that this compound is an active antibiotic metabolite, it should be managed as a hazardous chemical waste, particularly in concentrated stock solutions.[6] The following procedure outlines the recommended steps for its proper disposal:

  • Segregation and Collection:

    • Do not mix this compound waste with general laboratory trash or non-hazardous waste.

    • Collect all waste materials containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.[7]

    • Per EPA guidelines, hazardous pharmaceutical waste is typically collected in black containers labeled "hazardous waste pharmaceuticals".[2]

  • Container Labeling:

    • The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and a precise description of the contents, including "this compound."

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic.

    • The storage area should be well-ventilated and have secondary containment to prevent spills.

    • Follow any specific storage temperature requirements for the compound; this compound is typically stored at -86°C.[8] While waste may not require such low temperatures, it should be stored to maintain its integrity until disposal.

  • Arranging for Disposal:

    • Engage a licensed hazardous waste disposal company to collect, transport, and dispose of the waste.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste.

  • Treatment and Final Disposal:

    • The EPA requires that hazardous pharmaceutical waste be treated at a permitted facility before final disposal.[2]

    • The standard and required method for the disposal of hazardous pharmaceutical waste is incineration at a licensed medical incineration site.[2][7] This method ensures the complete destruction of the active pharmaceutical ingredient.

Important Note: Autoclaving is not a suitable disposal method for stock antibiotic solutions as it may not fully degrade the chemical compound.[6]

Quantitative Data Summary

PropertyValue
CAS Number 120882-22-6
Molecular Formula C₁₄H₁₅N₅O₅S₃
Molecular Weight 429.5 g/mol
Storage Temperature -86°C
Solubility Slightly soluble in DMSO and Methanol
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Disposal Container Code Black (for RCRA hazardous pharmaceutical waste)

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe segregate Step 2: Segregate Waste (Do not mix with general trash) ppe->segregate collect Step 3: Collect in Designated RCRA Black Hazardous Waste Container segregate->collect label Step 4: Label Container ('Hazardous Waste', Contents, Date) collect->label store Step 5: Secure Storage (Designated, Ventilated Area) label->store contact Step 6: Contact Licensed Hazardous Waste Disposal Vendor store->contact transport Step 7: Professional Transport to Permitted Facility contact->transport incinerate Step 8: Final Disposal via Incineration transport->incinerate end End: Compliant Disposal Complete incinerate->end

Caption: Workflow for the compliant disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Desfuroylceftiofur

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with Desfuroylceftiofur. This guide provides immediate, procedural, and step-by-step information to ensure the safe handling, use, and disposal of this active metabolite of the cephalosporin antibiotic, ceftiofur.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, adherence to strict safety protocols is paramount to minimize exposure risk. The primary hazards include potential skin, eye, and respiratory irritation.[1]

Core Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense. The following table summarizes the recommended equipment for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2]Prevents direct skin contact. While specific breakthrough data for this compound is not available, nitrile gloves offer good protection against a range of chemicals.[2][3][4] For prolonged contact, consider double-gloving.
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing or aerosol generation.[5]Protects eyes from dust particles and splashes.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a dust respirator (e.g., N95 or P1) is recommended.[1]Prevents inhalation of the compound, which may cause respiratory irritation.[1]
Protective Clothing A lab coat or chemical-resistant gown.Prevents contamination of personal clothing.

Occupational Exposure Limits:

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a Time-Weighted Average (TWA) for the parent compound, Ceftiofur Hydrochloride, has been set by Zoetis at 200 µg/m³.[6] This value can be used as a conservative guideline for minimizing exposure.

Operational Plans: From Handling to Disposal

A structured workflow is essential for the safe and effective use of this compound in a laboratory setting.

Workflow for Handling this compound prep Preparation - Don appropriate PPE - Work in a ventilated area weigh Weighing and Solution Preparation - Handle solid compound carefully - Avoid generating dust prep->weigh exp Experimental Use - Follow specific protocol - Avoid skin/eye contact weigh->exp spill Spill Management - Isolate the area - Follow cleanup procedure exp->spill waste Waste Segregation - Separate solid and liquid waste - Label containers clearly exp->waste spill->waste decon Decontamination - Clean work surfaces - Decontaminate equipment waste->decon dispose Disposal - Follow hazardous waste guidelines decon->dispose

Workflow for handling this compound.
Step-by-Step Handling Procedures

  • Preparation : Before handling this compound, ensure you are in a well-ventilated area, such as a chemical fume hood, especially when working with the solid compound. Don all required PPE as outlined in the table above.

  • Weighing and Solution Preparation : When weighing the solid form, do so carefully to avoid generating dust. Use a spatula and a tared weigh boat. For preparing solutions, add the solvent to the pre-weighed this compound slowly to prevent splashing.

  • Experimental Use : Adhere strictly to your validated experimental protocol. Avoid direct contact with the substance.

  • Spill Management : In the event of a spill, immediately alert others in the vicinity. For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1] For liquid spills, absorb the material with an inert absorbent and place it in a sealed container.[7] The spill area should then be decontaminated.

  • Waste Segregation : All waste contaminated with this compound, including gloves, pipette tips, and containers, should be segregated as chemical waste.[8]

  • Decontamination : After handling is complete, thoroughly clean and decontaminate all work surfaces and equipment. Wash hands thoroughly with soap and water.

Experimental Protocols: Analysis of this compound

The following are generalized protocols for the analysis of this compound in biological matrices, based on published research.[9][10][11][12] Researchers should validate these methods for their specific applications.

Sample Preparation and Derivatization for HPLC or LC-MS/MS Analysis

This compound and its related metabolites are often converted to a single, stable derivative, this compound acetamide (DCA), for accurate quantification.[12]

  • Extraction : The specific extraction solvent will depend on the matrix (e.g., plasma, tissue). A common approach involves protein precipitation followed by solid-phase extraction (SPE) for cleanup.[12]

  • Reduction : The disulfide bonds of this compound conjugates are cleaved by adding a reducing agent such as dithiothreitol (DTT) or dithioerythritol (DTE) in a buffer solution. The mixture is typically incubated at an elevated temperature (e.g., 50°C) for a set period.[9][12]

  • Alkylation : Iodoacetamide is then added to the solution to derivatize the free thiol group of this compound, forming the stable this compound acetamide (DCA).[9][11][12]

  • Final Cleanup : A final solid-phase extraction step may be necessary to purify the DCA prior to analysis.[10]

Chromatographic Conditions

The specific mobile phases, gradient, column, and mass spectrometry parameters will need to be optimized for the instrumentation used. A common approach involves reverse-phase chromatography with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with additives like formic acid or ammonium formate.[10]

Disposal Plan

The disposal of this compound and its associated waste must be handled with care to prevent environmental contamination and the potential for promoting antimicrobial resistance.[13]

Waste Characterization and Segregation
  • High-Concentration Waste : Stock solutions and bulk quantities of this compound are considered hazardous chemical waste.[8] They should be collected in clearly labeled, sealed containers.

  • Low-Concentration Waste : Dilute solutions, such as those from cell culture media, should also be treated as chemical waste.[8]

  • Contaminated Solid Waste : All solid materials that have come into contact with this compound, including PPE, pipette tips, and containers, must be disposed of as hazardous waste.[8]

Disposal and Inactivation Methods
  • Hazardous Waste Disposal : The primary method for disposal is through your institution's hazardous waste management program. This ensures that the waste is handled and disposed of in compliance with local and national regulations.

  • Chemical Inactivation : For bulk quantities or in specific situations, chemical inactivation may be considered. Cephalosporin antibiotics can be degraded through methods such as:

    • Ionizing Radiation : Effective at degrading cephalosporin C.[14]

    • Ozonation : Has been shown to be effective in degrading cephalosporin C.[14]

    • Thermal Treatment : High temperatures (90°C) can lead to significant degradation.[14] These methods require specialized equipment and should only be performed by trained personnel following a validated protocol.

  • General Guidance : Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[8][13]

By adhering to these safety and handling protocols, researchers can minimize risks and ensure the integrity of their work while protecting themselves and the environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。